Bortezomib
説明
特性
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJABQQUPOEUTA-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040980 | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
The solubility of bortezomib, as the monomeric boronic acid, is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5., In water, 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5 (as the monomeric boronic acid), 5.32e-02 g/L | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Powder | |
CAS No. |
179324-69-7 | |
| Record name | Bortezomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179324-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bortezomib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bortezomib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=681239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bortezomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORTEZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69G8BD63PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORTEZOMIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7666 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bortezomib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014334 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139-143 | |
| Record name | Bortezomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Genesis of a Groundbreaking Cancer Therapy: A Technical Guide to the Discovery and Development of Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the pivotal discovery and development of bortezomib (Velcade®), the first-in-class proteasome inhibitor that revolutionized the treatment of multiple myeloma and other hematological malignancies. We will delve into the core scientific principles, preclinical validation, and clinical evaluation that underpinned its journey from a laboratory curiosity to a cornerstone of modern oncology.
The Dawn of a New Therapeutic Target: The Ubiquitin-Proteasome System
The story of this compound is intrinsically linked to the elucidation of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation. In the mid-1990s, scientific understanding of the UPS's critical role in regulating cell cycle, proliferation, and apoptosis was rapidly advancing.[1] This intricate pathway tags unwanted or misfolded proteins with ubiquitin molecules, marking them for destruction by the 26S proteasome, a multi-catalytic protease complex.[1][2][3] Researchers hypothesized that inhibiting the proteasome could selectively induce apoptosis in cancer cells, which are often more reliant on this system to maintain their rapid growth and survival.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, dexamethasone, cyclophosphamide and lenalidomide combination for newly diagnosed multiple myeloma: phase 1 results from the multicenter EVOLUTION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Preclinical Studies of Bortezomib (PS-341): A Technical Guide
Introduction
Bortezomib (formerly known as PS-341) is a first-in-class, highly selective, and reversible inhibitor of the 26S proteasome.[1] Its development marked a significant advancement in cancer therapy, validating the ubiquitin-proteasome system as a therapeutic target.[2] Initial preclinical studies were pivotal in elucidating its mechanism of action and demonstrating its potent antitumor activity, which provided a strong rationale for its clinical investigation, particularly in multiple myeloma.[3][4][5][6] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its core mechanisms, experimental validation, and quantitative outcomes.
Core Mechanism of Action
This compound, a dipeptidyl boronic acid, exerts its therapeutic effects by targeting the chymotrypsin-like activity of the 20S core of the 26S proteasome.[7][8][9] The proteasome is a critical cellular complex responsible for the degradation of a multitude of regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction.[10] By inhibiting the proteasome, this compound disrupts cellular homeostasis in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][3][4]
Key Signaling Pathways Modulated by this compound
The antitumor effects of this compound are a consequence of the altered degradation of various regulatory proteins. The key pathways affected include:
-
Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-κB (NF-κB) is crucial for cell survival and is often constitutively active in cancer cells.[5] Its activation depends on the proteasomal degradation of its inhibitor, IκBα. This compound prevents the degradation of IκBα, thereby blocking NF-κB activation.[1][7][11] This inhibition of NF-κB not only promotes apoptosis but also sensitizes cancer cells to other therapies like chemotherapy and radiation.[1]
-
Induction of Apoptosis: this compound promotes apoptosis through multiple mechanisms:
-
Stabilization of Pro-Apoptotic Proteins: It leads to the accumulation of pro-apoptotic proteins such as p53, Bid, and Bax.[1]
-
Activation of JNK: this compound activates the pro-apoptotic c-Jun-NH2 terminal kinase (JNK).[1]
-
Endoplasmic Reticulum (ER) Stress: It induces the ER stress response, which can trigger apoptosis.[1][7]
-
Upregulation of Death Receptors: Studies in non-small cell lung cancer (NSCLC) cells have shown that this compound upregulates the expression of Death Receptor 5 (DR5), leading to caspase-8-dependent apoptosis and enhanced sensitivity to TRAIL-induced apoptosis.[12][13][14]
-
-
Cell Cycle Dysregulation: The inhibition of the proteasome leads to the stabilization and accumulation of cyclin-dependent kinase inhibitors like p21 and p27.[1] This prevents the cell cycle from progressing, leading to cell cycle arrest, often at the G2-M phase.
-
Anti-Angiogenesis: this compound has been shown to inhibit tumor angiogenesis, partly by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) by bone marrow cells.[1][3][4]
Quantitative Data from Preclinical Studies
The preclinical efficacy of this compound was established through extensive in vitro and in vivo studies across a wide range of cancer types.
Table 1: In Vitro Cytotoxicity of this compound (PS-341) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| PC3 | Prostate Cancer | 82.6 nM | [15] |
| Various Lung Cancer | Lung Cancer | 0.004 - 0.02 µM | [15] |
| Multiple Myeloma | Multiple Myeloma | ~21.8 nM | [15] |
| NCI-60 Panel | Various Cancers | Average IC50: 3.8 nM | [16] (Value cited from a 60 cell line panel) |
Table 2: In Vivo Efficacy of this compound (PS-341) in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Multiple Myeloma | Human plasmacytoma xenograft in beige-nude-xid mice | 0.5 mg/kg or 1.0 mg/kg IV, twice weekly | Significant inhibition, some complete regression | [17] |
| Prostate Cancer | Murine xenograft | 1.0 mg/kg IV, weekly for 4 weeks | 60% | [1] |
| Prostate Cancer | Two murine xenograft models | 1.0 mg/kg IV, every 72 hours for 15 days | 50% and 80% | [1] |
| Pancreatic Cancer | Murine xenograft | 1.0 mg/kg IV or IP, weekly for 4 weeks | 72% and 84% | [1] |
| Pancreatic Cancer | Two murine xenograft models | 1.0 mg/kg IV, biweekly for 2-3 weeks | Significant inhibition in one model | [1] |
| Melanoma | Murine xenograft (in combination with temozolomide) | Not specified for monotherapy; combination led to complete remission | Tumors progressed with either drug alone | [1] |
| Primary Effusion Lymphoma | Direct xenograft in NOD/SCID mice | 0.3 mg/kg, twice weekly for 3 weeks | Significantly extended survival vs. control | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical evaluation of this compound.
Protocol 1: Fluorometric Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.[15][19]
Materials:
-
Cells (treated with or without this compound)
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[20]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl₂)[15]
-
Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[15]
-
Protein concentration assay kit (e.g., Bradford assay)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Harvest treated and untreated cells. Lyse the cells in proteasome activity assay buffer (e.g., by passing through a 29G needle ten times).[20]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]
-
Protein Quantification: Collect the supernatant and determine the protein concentration.[15]
-
Assay Setup: In a 96-well plate, add 20-50 µg of protein lysate to each well. For each sample, prepare a control well with lysate plus a high concentration of a proteasome inhibitor (e.g., 40 µM this compound) to measure non-proteasomal activity.[20][21] Adjust the total volume to 100 µL with Assay Buffer.[15]
-
Reaction Initiation: Add the specific fluorogenic substrate to each well (final concentration 50-100 µM).[15]
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure fluorescence kinetically (e.g., excitation 380 nm, emission 460 nm) for 30-60 minutes.[15][20]
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Subtract the rate of the inhibitor-treated control well from the sample well to determine the specific proteasome activity.[15]
Protocol 2: Western Blotting for Accumulation of Polyubiquitinated Proteins
This protocol is used to qualitatively assess proteasome inhibition by detecting the buildup of proteins tagged for degradation.[15]
Materials:
-
Cell lysates (prepared as above)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ubiquitin (e.g., FK2 clone)[20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Normalize protein concentrations of all lysates. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[15]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and separate by size.[15]
-
Protein Transfer: Transfer the separated proteins to a membrane.[15]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. An accumulation of high molecular weight smeared bands indicates proteasome inhibition.
Protocol 3: Human Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo antitumor efficacy of this compound.[17][19][22]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, beige-nude-xid)[17][18]
-
Human cancer cell line (e.g., RPMI-8226 for multiple myeloma)[17]
-
Serum-free media and Matrigel (for subcutaneous injection)[22]
-
This compound formulated in a vehicle (e.g., 0.9% saline)[23]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 3 x 10⁷ cells) into the flank of each mouse. For some models, cells can be mixed with Matrigel to improve tumor take rate.[17][22]
-
Tumor Growth and Grouping: Monitor mice for tumor growth. When tumors become measurable (e.g., >100 mm³), randomly assign mice into treatment and control (vehicle) groups.[17]
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous tail vein injection) at a predetermined dose and schedule (e.g., 1 mg/kg, twice weekly).[1][17] The control group receives only the vehicle.
-
Monitoring:
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., histology, proteasome activity assays).[19] Compare tumor growth rates and overall survival between the treatment and control groups to determine efficacy.[17][18]
Visualizations of Pathways and Workflows
Diagram 1: this compound's Mechanism of Action on the NF-κB Pathway
Caption: this compound inhibits the proteasome, preventing IκBα degradation and blocking NF-κB activation.
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound using a xenograft model.
Diagram 3: this compound's Pro-Apoptotic Signaling Pathways
Caption: this compound induces apoptosis via multiple signaling pathways converging on caspase activation.
The initial preclinical studies of this compound (PS-341) successfully characterized it as a potent and selective proteasome inhibitor with significant antitumor activity across a broad range of hematologic and solid tumors.[1] The research elucidated its core mechanisms of action, including the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis and cell cycle arrest.[1][2][5] The robust in vitro and in vivo efficacy demonstrated in these foundational studies provided the compelling evidence necessary to advance this compound into clinical trials, ultimately leading to its approval as a cornerstone therapy for multiple myeloma and other malignancies.[1][6][10]
References
- 1. Preclinical evaluation of the proteasome inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preclinical Discovery and Development of this compound for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR 20th Anniversary Commentary: Preclinical Study of Proteasome Inhibitor this compound in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical and clinical development of the proteasome inhibitor this compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The proteasome inhibitor PS-341 (this compound) up-regulates DR5 expression leading to induction of apoptosis and enhancement of TRAIL-induced apoptosis despite up-regulation of c-FLIP and survivin expression in human NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacodynamics and Pharmacokinetics of Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Combination of proteasome inhibitors this compound and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BiTE® Xenograft Protocol [protocols.io]
- 23. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
Bortezomib in Multiple Myeloma: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key feature of these malignant plasma cells is the synthesis and secretion of large quantities of monoclonal immunoglobulins, which places a significant burden on the protein homeostasis machinery of the cell.[1][2] This reliance on protein degradation pathways, particularly the ubiquitin-proteasome system, makes MM cells uniquely susceptible to proteasome inhibitors. Bortezomib (formerly PS-341, marketed as Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and remains a cornerstone of therapy.[3][4] This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its potent anti-myeloma effects.
Core Mechanism: Inhibition of the 26S Proteasome
This compound is a reversible and selective inhibitor of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[3][5] Specifically, this compound has a high affinity for the chymotrypsin-like activity site located in the β5 subunit of the 20S catalytic core of the proteasome.[6] By binding to this site, this compound prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. This disruption of cellular protein homeostasis triggers a cascade of downstream events that collectively contribute to the induction of apoptosis in multiple myeloma cells.[6]
Downstream Cellular Effects and Signaling Pathways
The inhibition of the proteasome by this compound instigates several critical downstream signaling cascades that are central to its anti-myeloma activity.
Disruption of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in the pathogenesis of multiple myeloma by promoting cell proliferation, survival, and drug resistance.[7] In the canonical NF-κB pathway, the inhibitor of κB (IκBα) binds to NF-κB dimers, sequestering them in the cytoplasm.[8] Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[8]
This compound's inhibition of the proteasome prevents the degradation of IκBα, thereby locking NF-κB in its inactive cytoplasmic state.[7][8] This abrogation of NF-κB signaling is a key mechanism of this compound's action. However, some studies have shown that this compound can, under certain conditions, paradoxically trigger NF-κB activation, suggesting a more complex interplay.[9][10][11] Despite this, the predominant effect in myeloma cells is the inhibition of pro-survival NF-κB signaling.[7]
Induction of the Unfolded Protein Response (UPR) and ER Stress
Myeloma cells, with their high rate of immunoglobulin synthesis, are particularly dependent on the unfolded protein response (UPR) to manage the load of proteins transiting through the endoplasmic reticulum (ER).[1][2] The UPR is a signaling network that aims to restore ER homeostasis upon the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[12]
By inhibiting the proteasome, this compound causes a massive build-up of misfolded and polyubiquitinated proteins that cannot be cleared, leading to severe and unresolved ER stress.[5][13] This terminal ER stress activates the pro-apoptotic arms of the UPR.[12] Key events include:
-
PERK Pathway Activation: Phosphorylation of the PERK kinase leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This attenuates global protein synthesis but paradoxically increases the translation of Activating Transcription Factor 4 (ATF4).[12] ATF4, in turn, upregulates the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[12]
-
IRE1α Pathway Activation: The endonuclease activity of IRE1α splices the mRNA of X-box binding protein 1 (XBP1), generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[1][2] However, under terminal stress, this pathway can also contribute to apoptosis. The level of XBP-1 has been correlated with sensitivity to this compound.[1][2]
-
ATF6 Pathway Activation: Activating Transcription Factor 6 (ATF6) translocates to the Golgi, where it is cleaved to become an active transcription factor that, like XBP1s, induces the expression of ER chaperones.[1]
Ultimately, the sustained activation of these pathways, particularly the induction of CHOP, shifts the cellular balance from pro-survival to pro-apoptotic, leading to cell death.[12]
Induction of Apoptosis
The culmination of this compound-induced cellular stress is the activation of the apoptotic cascade. This occurs through multiple converging mechanisms:
-
Caspase Activation: this compound treatment leads to the enhanced cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[14]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, Noxa, PUMA) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is critically altered.[14][15] this compound can upregulate pro-apoptotic members like NOXA and downregulate anti-apoptotic proteins.[14]
-
Suppression of Survival Signaling: As previously mentioned, the inhibition of the NF-κB pathway removes a crucial pro-survival signal for myeloma cells.
Effects on the Cell Cycle
This compound disrupts the orderly progression of the cell cycle, primarily by causing a G2/M phase arrest.[16][17] This is due to the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome, such as cyclin B1.[16] The increased levels of these proteins prevent cells from transitioning from the G2 phase into mitosis, ultimately contributing to apoptosis.[16]
Quantitative Data Summary
The sensitivity of multiple myeloma cell lines to this compound can vary. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Exposure Time (h) | Reference |
| MM1S (Wild Type) | 15.2 | 24 | [18] |
| MM1S/R BTZ (Resistant) | 44.5 | 24 | [18] |
| mBM-MSCs | 8.89 | 24 | [19] |
| mBM-MSCs | 6.64 | 48 | [19] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction by this compound in RPMI-8226 Cells
| This compound Conc. (nmol/l) | Apoptotic Rate (%) | Reference |
| 0 (Control) | 8.28 ± 0.39 | [20] |
| 20 | 12.08 ± 0.61 | [20] |
| 50 | 35.97 ± 3.11 | [20] |
| 80 | 57.22 ± 5.47 | [20] |
Experimental Protocols
The following section details common methodologies used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed myeloma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21]
-
Treat cells with serial dilutions of this compound (e.g., 1-1000 nM) for the desired time period (e.g., 24, 48, 72 hours).[21][22]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[23][24] Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[23]
-
Methodology:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[21]
-
Harvest cells (including supernatant for suspension cells) and wash with cold phosphate-buffered saline (PBS).[25]
-
Add FITC-conjugated Annexin V and a low concentration of PI to the cell suspension.[15][25]
-
Incubate for 15 minutes at room temperature in the dark.[24]
-
Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[25]
-
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as those involved in the UPR (p-eIF2α, CHOP) or NF-κB pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with antibodies specific to the protein of interest.
-
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21][26]
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[21]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[26]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-eIF2α or anti-CHOP) overnight at 4°C.[26]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[21]
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome is used. Cleavage of the substrate by active proteasomes releases a fluorescent molecule, and the resulting increase in fluorescence is proportional to proteasome activity.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Lyse cells in a specific proteasome activity assay buffer.[27][28]
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to the cell lysate.
-
Monitor the increase in fluorescence over time at 37°C using a microplate fluorometer (e.g., 380 nm excitation, 460 nm emission).[27][28]
-
Calculate proteasome activity and express it as a percentage of the activity in untreated control cells.
-
Conclusion
This compound exerts its potent anti-myeloma effects through a multi-faceted mechanism of action centered on the inhibition of the 26S proteasome. This primary action leads to the disruption of critical cellular pathways, most notably the pro-survival NF-κB signaling cascade and the induction of terminal ER stress via the Unfolded Protein Response. The convergence of these stress signals culminates in cell cycle arrest and the activation of apoptosis. The profound dependence of multiple myeloma cells on the proteasome for managing their high protein synthesis load provides a clear rationale for the clinical efficacy of this compound in this malignancy. A thorough understanding of these molecular pathways is essential for the continued development of novel therapeutic strategies and for overcoming mechanisms of resistance.
References
- 1. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]
- 3. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in multiple myeloma: systematic review and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces canonical nuclear factor-kappaB activation in multiple myeloma cells. | Semantic Scholar [semanticscholar.org]
- 10. kris.kl.ac.at [kris.kl.ac.at]
- 11. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic induction of apoptosis in multiple myeloma cells by this compound and hypoxia-activated prodrug TH-302, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. This compound potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell cycle exit during this compound‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of this compound on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Network-Based Analysis of this compound Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. kumc.edu [kumc.edu]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Bortezomib: A Technical Guide to a Reversible Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib, marketed under the brand name Velcade®, is a first-in-class proteasome inhibitor that has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] This dipeptide boronic acid analogue functions as a potent, specific, and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS).[2][4][5] The UPS is a critical cellular machinery responsible for the degradation of a wide array of regulatory proteins, thereby controlling fundamental processes such as cell cycle progression, apoptosis, and signal transduction. By disrupting this pathway, this compound induces cytotoxicity in cancer cells, which are often more reliant on the proteasome for survival and proliferation compared to normal cells. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its impact on key signaling pathways.
Chemical Properties
This compound is an N-protected dipeptide with the chemical name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid.[3] Its structure can be represented as Pyz-Phe-boroLeu, signifying pyrazinoic acid, phenylalanine, and a leucine derivative with a boronic acid replacing the carboxylic acid.[1]
| Property | Value |
| Molecular Formula | C₁₉H₂₅BN₄O₄ |
| Molecular Weight | 384.24 g/mol |
| CAS Number | 179324-69-7 |
| Synonyms | PS-341, Velcade, MG-341 |
Mechanism of Action: Reversible Proteasome Inhibition
The primary mechanism of action of this compound involves the reversible inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core of the 26S proteasome.[4] The boron atom in this compound's structure forms a stable but reversible tetrahedral intermediate with the active site threonine residue of the β5 subunit, thereby blocking its proteolytic activity.[1] This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell. The buildup of these proteins disrupts cellular homeostasis and triggers several downstream signaling cascades that ultimately lead to apoptosis.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been extensively characterized through various in vitro studies. The following tables summarize key quantitative data, including its binding affinity (Ki) and half-maximal inhibitory concentrations (IC50) in a range of cancer cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Target |
| Ki | 0.6 nM | 20S Proteasome |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Myeloma | ||
| RPMI-8226 (Dox-sensitive) | Multiple Myeloma | 40 |
| RPMI-8226 (Dox-resistant) | Multiple Myeloma | 20 |
| RPMI-8226 (Mitoxantrone-resistant) | Multiple Myeloma | 20 |
| RPMI-8226 (Melphalan-resistant) | Multiple Myeloma | 30 |
| U266 | Multiple Myeloma | Varies (e.g., used at 3 nM in combination studies) |
| INA-6 | Multiple Myeloma | Varies |
| OPM-2 | Multiple Myeloma | Varies |
| MM.1S | Multiple Myeloma | Varies (e.g., used at 3 nM in combination studies) |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | Varies |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 32.8 |
| PC-3 (this compound-resistant) | Prostate Cancer | 346 |
| DU145 | Prostate Cancer | 1600 (at 24h) |
| Other Cancers | ||
| Feline Injection Site Sarcoma (Ela-1) | Sarcoma | 17.46 |
| Feline Injection Site Sarcoma (Hamilton) | Sarcoma | 19.48 |
| Feline Injection Site Sarcoma (Kaiser) | Sarcoma | 21.38 |
| Mantle Cell Lymphoma (JVM-2) | Lymphoma | 18.2 |
| Mantle Cell Lymphoma (Granta-519) | Lymphoma | 31 |
| Mantle Cell Lymphoma (Jeko) | Lymphoma | Varies |
| Mantle Cell Lymphoma (REC-1) | Lymphoma | 60.1 |
Key Signaling Pathways Affected by this compound
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated pathway for protein degradation. It involves two main steps: the tagging of substrate proteins with ubiquitin (ubiquitination) and the subsequent degradation of the tagged proteins by the proteasome. This compound directly targets the latter step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound [drugfuture.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bortezomib: A Technical Guide to Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action centers on the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition disrupts multiple signaling pathways integral to cancer cell survival, proliferation, and resistance to therapy. This technical guide provides an in-depth overview of this compound's target engagement, validation strategies, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to aid researchers in their study of this important therapeutic agent.
Mechanism of Action: Targeting the Proteasome
This compound is a dipeptidyl boronic acid that selectively and reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S core of the 26S proteasome.[1][2] The boron atom in this compound forms a stable complex with the N-terminal threonine residue in the catalytic site of the β5 subunit, effectively blocking its proteolytic activity.[3][4] The ubiquitin-proteasome pathway is essential for the degradation of a multitude of regulatory proteins, including those involved in cell cycle progression, apoptosis, and signal transduction.[5] By inhibiting this pathway, this compound leads to the accumulation of these proteins, triggering a cascade of events that ultimately result in cancer cell death.[2]
Key Signaling Pathways Affected by this compound
The inhibition of the proteasome by this compound has pleiotropic effects on cellular signaling. The primary pathways impacted include:
-
NF-κB Signaling Pathway: In many cancers, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active, promoting cell survival and proliferation.[2] NF-κB is normally sequestered in the cytoplasm by its inhibitor, IκB. The proteasome degrades phosphorylated IκB, allowing NF-κB to translocate to the nucleus and activate target gene expression.[2] this compound's inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[2][6] However, some studies have shown that in certain contexts, this compound can paradoxically induce NF-κB activation through a complex feedback mechanism.[7][8][9]
-
Apoptosis Induction: this compound promotes apoptosis through both intrinsic and extrinsic pathways.[10] It leads to the accumulation of pro-apoptotic proteins such as p53, p21, and Noxa.[11][12] The stabilization of these proteins triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases, including caspase-8 and caspase-9.[10][13]
-
Unfolded Protein Response (UPR): Cancer cells, particularly multiple myeloma cells, have a high rate of protein synthesis and are thus more susceptible to endoplasmic reticulum (ER) stress.[2][14] By preventing the degradation of misfolded proteins, this compound induces the unfolded protein response (UPR), a cellular stress response.[15][16] Prolonged UPR activation ultimately leads to apoptosis.[12][17]
-
Cell Cycle Arrest: this compound causes cell cycle arrest, primarily at the G2-M phase, by stabilizing cell cycle regulatory proteins like p21 and p27.[5][10]
dot
Figure 1: Simplified diagram of this compound's mechanism of action.
Quantitative Data for this compound
The potency and efficacy of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Inhibitory Constants
| Parameter | Value | Target | Reference |
| Ki | 0.6 nM | 20S Proteasome | [18][19][20] |
| Ki | 1.6 nM | 20S Proteasome | [21] |
| KD | 0.6 nM | Proteasome | [22] |
Table 2: In Vitro Efficacy (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-60 Panel (average) | Various | 7 | [18] |
| PC-3 | Prostate Cancer | 32.8 | [23] |
| This compound-resistant PC-3 | Prostate Cancer | 346 | [23] |
| H460 | Non-small cell lung cancer | 100 | [20] |
| MCF-7 | Breast Cancer | 50 | |
| MM.1S | Multiple Myeloma | <50 | |
| U266 | Multiple Myeloma | <50 | |
| RPMI 8226 | Multiple Myeloma | <50 | |
| Bcl-XL/Myc Mouse Myeloma (595, 589, 638) | Multiple Myeloma | 22 - 32 | [24] |
| DHL-7 | B-cell lymphoma | 6 | [25] |
| DHL-4 | B-cell lymphoma | 25 | [25] |
Experimental Protocols for Target Engagement and Validation
Validating the engagement of this compound with its target and quantifying its downstream effects are crucial for both preclinical and clinical research. The following are detailed protocols for key experiments.
Proteasome Activity Assay
This assay directly measures the enzymatic activity of the proteasome in cell lysates, providing a direct readout of this compound's target engagement.
Principle: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is used. Cleavage of the substrate by the proteasome releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), which can be quantified.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[26]
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (for negative control, e.g., a high concentration of this compound)
-
Microplate fluorometer
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Assay Setup:
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic substrate to each well.
-
For negative controls, add a saturating concentration of a proteasome inhibitor.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (slope of the linear portion of the curve).
-
Subtract the rate of the negative control from all other readings.
-
Normalize the proteasome activity to the protein concentration.
-
Plot proteasome activity as a function of this compound concentration to determine the IC50.
-
dot
Figure 2: Experimental workflow for a proteasome activity assay.
Ubiquitination Assay (Immunoblotting)
This assay provides a downstream validation of proteasome inhibition by detecting the accumulation of polyubiquitinated proteins.
Principle: Cells are treated with this compound, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting using an antibody that recognizes polyubiquitin chains.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., K48-linkage specific polyubiquitin antibody)[28]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse cells in RIPA buffer and quantify protein concentration.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary anti-ubiquitin antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
A smear of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.
-
Cell Viability Assay
This assay measures the cytotoxic effect of this compound on cancer cells.
Principle: A variety of methods can be used, such as MTT or WST-1 assays, which measure metabolic activity, or CellTiter-Glo, which measures ATP levels as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)[24]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot cell viability as a function of this compound concentration and use a non-linear regression model to calculate the IC50 value.[24]
-
Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of apoptosis by this compound.
Principle: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
dot
Figure 3: Key signaling pathways affected by this compound.
In Vivo Models for Efficacy and Target Validation
In vivo studies are essential to confirm the therapeutic potential of this compound.
Xenograft Models
Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[29][30] Tumor growth is monitored over time in response to this compound treatment.[18][31]
-
Treatment Regimen: this compound is typically administered intravenously or intraperitoneally at doses ranging from 0.3 to 1.0 mg/kg.[30][31]
-
Efficacy Readouts: Tumor volume, overall survival, and body weight are monitored.[30]
-
Target Validation: Tumors can be harvested at the end of the study for analysis of proteasome activity, ubiquitination, and apoptosis markers by the methods described above.
Disseminated Disease Models
For hematological malignancies like multiple myeloma, disseminated disease models are more clinically relevant.[29] Cancer cells are injected intravenously, and disease progression is monitored using techniques like bioluminescence imaging (BLI).[29][31]
Conclusion
This compound's well-defined mechanism of action, potent anti-cancer activity, and established clinical efficacy make it a paradigm for targeted cancer therapy. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate this compound's target engagement, validate its downstream effects, and explore its therapeutic potential in various cancer models. A thorough understanding of these technical aspects is critical for the continued development of proteasome inhibitors and for optimizing their use in the clinic.
References
- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dynamic Effect of this compound on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits PKR-like endoplasmic reticulum (ER) kinase and induces apoptosis via ER stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. TargetMol [targetmol.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The proteasome inhibitor this compound acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteasome activity assay [bio-protocol.org]
- 28. This compound | Cell Signaling Technology [cellsignal.com]
- 29. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. In vivo quantitative assessment of therapeutic response to this compound therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET | springermedizin.de [springermedizin.de]
In Vitro Anti-Cancer Mechanisms of Bortezomib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (formerly known as PS-341, marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3][4] Its primary mechanism of action is the potent and reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading proteins involved in cell cycle regulation, apoptosis, and signaling pathways.[5][6][7] This guide provides an in-depth technical overview of the core anti-cancer effects of this compound as demonstrated in in vitro studies, focusing on its molecular mechanisms, experimental validation, and the key signaling pathways it modulates.
Core Mechanism: Inhibition of the Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is the principal system for regulated intracellular protein degradation in eukaryotic cells.[8] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 26S proteasome complex.[9] this compound specifically and reversibly inhibits the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core of the proteasome.[4][6] This inhibition prevents the breakdown of targeted proteins, leading to their accumulation and disrupting downstream cellular processes, ultimately culminating in cancer cell death.[6]
Induction of Apoptosis
One of the most significant anti-cancer effects of this compound is the robust induction of apoptosis. This programmed cell death is triggered through multiple interconnected mechanisms.
Molecular Mechanism: this compound-induced apoptosis is mediated by the activation of caspase-dependent pathways.[10] The accumulation of pro-apoptotic proteins, a direct consequence of proteasome inhibition, is a key initiating event. In various cancer cell lines, this compound treatment leads to:
-
Upregulation of Pro-Apoptotic Proteins: A marked increase in the expression of the BH3-only protein Noxa is a critical event in several cancer types.[5][11] This is often accompanied by the activation of other pro-apoptotic Bcl-2 family members like Bak and Bax.[5][12]
-
Activation of Caspases: The accumulation of pro-apoptotic signals triggers the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c.[12] This subsequently activates a caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase-3.[10][12] Activation of caspase-12, an indicator of ER stress-mediated apoptosis, has also been observed.[10]
-
Cleavage of PARP: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[10][13]
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay | Reference |
| Y79 | Retinoblastoma | 10 | 24 | MTT | [10] |
| WERI-Rb1 | Retinoblastoma | 4.4 | 24 | MTT | [10] |
| HUVEC | Endothelial | 2 | Not Specified | MTT | [14] |
| TC-71, TC-32, SK-N-MC, A4573, GRIMES | Ewing's Sarcoma | 20 - 50 | Not Specified | Not Specified | [3][13] |
| Daoy | Medulloblastoma | <10 | 48 | Viability Assay | [12] |
| A-375 | Melanoma | ~50 | 24 / 72 | Annexin V | [15] |
| DLD-1 | Colon Cancer | 25 - 50 | 48 | Apoptosis Assay | [9] |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Cell Culture and Treatment: Seed cancer cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[16]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold phosphate-buffered saline (PBS) and centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest
This compound disrupts the orderly progression of the cell cycle, primarily causing an arrest in the G2/M phase.[1][15][17][18]
Molecular Mechanism: The cell cycle is tightly regulated by the cyclical synthesis and degradation of proteins, particularly cyclins. The proteasome is essential for the timely degradation of these regulatory proteins. This compound-mediated proteasome inhibition leads to the stabilization and accumulation of key cell cycle inhibitors.
-
Accumulation of CDK Inhibitors: this compound treatment increases the levels of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which prevent entry into the next phase of the cell cycle.[3][12][13]
-
G2/M Arrest: The arrest at the G2/M transition is a prominent feature.[1][14][15] This is associated with the accumulation of cyclin B1 and inhibition of cdc2 kinase activity, which is essential for mitotic entry.[14] In some cancer cells, this arrest is mediated by the activation of the ATM-CHK1 pathway in response to increased reactive oxygen species (ROS).[1]
Quantitative Data: this compound-Induced Cell Cycle Arrest
| Cell Line | Cancer Type | Treatment | % G2/M Phase (Control) | % G2/M Phase (Treated) | Reference |
| A-375 | Melanoma | 50 nM for 24h | ~15% | ~40% | [15] |
| HEL | Acute Myeloid Leukemia | 50 nM for 24h | 11.5% | 31.9% | [18] |
| A4573 | Ewing's Sarcoma | 7.5 ng/ml for 16h | 38.5% (S+G2/M) | 78.0% (S+G2/M) | [13] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, and cell cycle phases are determined using modeling software.
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is intricately linked to its ability to interfere with critical pro-survival signaling pathways within cancer cells.
Inhibition of the NF-κB Pathway
Molecular Mechanism: The Nuclear Factor-kappa B (NF-κB) transcription factor family plays a crucial role in promoting cancer cell proliferation, survival, and inflammation.[9] In many cancers, the NF-κB pathway is constitutively active. In the canonical pathway, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.[4][9] this compound blocks the degradation of IκB, leading to its accumulation and the sequestration of NF-κB in the cytoplasm, thereby inhibiting its pro-survival function.[9][10][19] It is noteworthy that in some cellular contexts, this compound has been reported to paradoxically activate NF-κB, highlighting the complexity of its effects.[20][21][22]
Experimental Protocol: Western Blot for IκBα Degradation
-
Cell Culture and Stimulation: Culture cells and treat with this compound for a short period (e.g., 30-60 minutes) prior to stimulation with an NF-κB activator like TNF-α (e.g., 10 ng/mL).
-
Protein Extraction: Lyse the cells at various time points post-stimulation (e.g., 0, 15, 30, 60 minutes) using RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against IκBα. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence substrate. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. In untreated, stimulated cells, the IκBα band will disappear and then reappear. In this compound-treated cells, the IκBα band will remain stable, demonstrating inhibition of degradation.
Induction of the Unfolded Protein Response (UPR)
Molecular Mechanism: Cancer cells, particularly secretory types like multiple myeloma, have high rates of protein synthesis and are reliant on the ER for protein folding.[6][23] By blocking the proteasome, this compound prevents the degradation of misfolded proteins, leading to their accumulation in the ER—a condition known as ER stress.[6][9] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis but which can trigger apoptosis if the stress is prolonged or severe.[23][24] this compound treatment induces key UPR markers, including:
-
GRP78/BiP: An ER chaperone protein whose upregulation is a hallmark of ER stress.[24][25]
-
PERK, IRE1α, ATF4: These are sensors and transducers of the UPR pathways. This compound induces their phosphorylation (activation) and expression.[23][24][25]
-
CHOP/GADD153: A pro-apoptotic transcription factor induced by sustained ER stress.[23][24][25]
Experimental Protocol: Western Blot for UPR Markers
The protocol is identical to that for IκBα, but using primary antibodies specific for UPR markers such as GRP78, CHOP, phospho-PERK, and phospho-IRE1α.
Anti-Angiogenic Effects
This compound also exhibits anti-angiogenic properties, targeting the formation of new blood vessels that tumors require for growth and metastasis.[26][27][28]
Molecular Mechanism: The anti-angiogenic effects are twofold:
-
Direct Effects: this compound directly inhibits the proliferation, migration, and tube-forming capacity of endothelial cells (such as HUVECs) in a dose-dependent manner.[14][26][27][28]
-
Indirect Effects: this compound reduces the secretion of key pro-angiogenic cytokines, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6), from the cancer cells themselves, thereby diminishing the stimulation of nearby endothelial cells.[26][28]
Quantitative Data: In Vitro Anti-Angiogenic Effects
| Cell Type | Effect Measured | Treatment | Result | Reference |
| MMECs | Chemotaxis (Migration) | 10 nM | IC50 for migration | [27] |
| MMECs | Morphogenesis | 7.5 nM | Almost complete inhibition of capillary formation | [27] |
| HUVECs | Proliferation | 2 nM | IC50 for growth inhibition | [14] |
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel (a basement membrane extract) and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in media containing low serum.
-
Treatment: Add various concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Visualization and Analysis: Observe the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using imaging software.
Overcoming Drug Resistance
In vitro studies have demonstrated that this compound can be effective against cancer cells that have developed resistance to conventional chemotherapy. It has shown efficacy in cell lines with p53 mutations and high expression of the P-glycoprotein multi-drug resistance transporter.[2] Furthermore, this compound exhibits synergistic or additive effects when combined with other chemotherapeutic agents, such as purine nucleoside analogues, in leukemia cells, providing a basis for combination therapies.[7][29]
Conclusion
In vitro studies have comprehensively delineated the multifaceted anti-cancer effects of this compound. Its core function as a proteasome inhibitor triggers a cascade of events, including the induction of apoptosis, G2/M cell cycle arrest, and potent anti-angiogenic effects. By disrupting critical pro-survival pathways like NF-κB and inducing terminal ER stress through the UPR, this compound effectively dismantles the cellular machinery that cancer cells rely on for their growth and survival. This detailed understanding of its in vitro mechanisms continues to inform its clinical application and the development of next-generation proteasome inhibitors.
References
- 1. This compound induces G2-M arrest in human colon cancer cells through ROS-inducible phosphorylation of ATM-CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of this compound against chemoresistant neuroblastoma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitor this compound induces cell cycle arrest and apoptosis in cell lines derived from Ewing's sarcoma family of tumors and synergizes with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient apoptosis and necrosis induction by proteasome inhibitor: this compound in the DLD-1 human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Effect of this compound on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ashpublications.org [ashpublications.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. This compound-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound mediates antiangiogenesis in multiple myeloma via direct and indirect effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. In vitro cytotoxic effect of proteasome inhibitor this compound in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bortezomib Efficacy in Diverse Cancer Cell Lines: A Technical Guide
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has demonstrated significant anti-neoplastic activity across a spectrum of hematological malignancies and solid tumors.[1][2] As a dipeptidyl boronic acid derivative, its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[3][4] This inhibition disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis.[3] The efficacy of this compound varies among different cancer cell lines, a phenomenon attributable to the unique molecular characteristics and signaling pathway dependencies of each cancer type. This technical guide provides an in-depth overview of this compound's efficacy, detailing its impact on various cancer cell lines, the experimental methodologies used for its evaluation, and the key signaling pathways it modulates.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in a variety of cancer cell lines, providing a comparative view of its potency.
Table 1: this compound IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| JJN3 | Multiple Myeloma | 5.95 | 24 |
| KMS-12-PE | Multiple Myeloma | 6.49 | 24 |
| ILKM8 | Multiple Myeloma | 9.16 | 24 |
| U266 | Multiple Myeloma | <50 | Not Specified |
| RPMI-8226 | Multiple Myeloma | <50 | Not Specified |
| JVM-2 | Mantle Cell Lymphoma | 10 | 20 |
| Granta-519 | Mantle Cell Lymphoma | 15 | 20 |
| Jeko | Mantle Cell Lymphoma | 20 | 20 |
| REC-1 | Mantle Cell Lymphoma | 25 | 20 |
| HUT78 | Cutaneous T-cell Lymphoma | 8.21 | 24 |
| ATN-1 | Adult T-cell Leukemia/Lymphoma | 7.40 | 24 |
| MT-4 | Adult T-cell Leukemia/Lymphoma | 11.58 | 24 |
Table 2: this compound IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 15.6 | 72 |
| HuH7 | Hepatocellular Carcinoma | 30.3 | 72 |
| DU145 | Prostate Cancer | 1600 | 24 |
| TOV112D | Ovarian Cancer | 50-100 | 24 |
| OVCAR3 | Ovarian Cancer | 50-100 | 24 |
| TOV21G | Ovarian Cancer | 50-100 | 24 |
| ES2 | Ovarian Cancer | 1000-10000 | 24 |
| BG1 | Ovarian Cancer | 1000-10000 | 24 |
| OV90 | Ovarian Cancer | 1000-10000 | 24 |
| MDAH2774 | Ovarian Cancer | 1000-10000 | 24 |
| Y79 | Retinoblastoma | ~25 | 24 |
| WERI-Rb1 | Retinoblastoma | ~25 | 24 |
| SNU-216 | Gastric Cancer | 22.75 | 24/48 |
Core Experimental Protocols
The assessment of this compound's efficacy relies on a suite of standardized in vitro assays. This section details the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10³ to 2 x 10⁴ cells per well in 100 µl of complete culture medium and incubate overnight.[4][5]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.2 to 6.4 µmol/l) and a vehicle control (e.g., PBS or DMSO).[4] Incubate for the desired time periods (e.g., 12, 24, 48, or 72 hours).[4][6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the growth inhibition rate using the formula: Growth inhibition rate (%) = (Acontrol group - Aexperimental group) / (Acontrol group - Ablank group) × 100.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells in 60 mm culture dishes and treat with desired concentrations of this compound for the specified duration (e.g., 48 hours).[7]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 100 µl of binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15-20 minutes.[6][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 40-50 µg of protein per lane on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, IκBα, p65, cleaved caspases) overnight at 4°C.[6][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at 37°C.[6]
-
Detection: Visualize the protein bands using an ECL detection system.
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound inhibits the proteasomal degradation of IκBα, the inhibitor of NF-κB. This leads to the accumulation of IκBα in the cytoplasm, which sequesters NF-κB and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-survival genes.[9][10]
Apoptosis Induction Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound leads to the accumulation of pro-apoptotic proteins like Noxa and Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[3][10] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[10]
-
Extrinsic Pathway: While less predominantly discussed, this compound can also sensitize cells to extrinsic apoptotic signals.
Experimental and Logical Workflows
General Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in U937 Cells by Using a Combination of this compound and Low-Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of signal transducer and activator of transcription 1 reduces this compound-mediated apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic apoptosis of human gastric cancer cells by this compound and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and growth suppression in human medulloblastoma cells, associated with inhibition of AKT and NF-ĸB signaling, and synergizes with an ERK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces nuclear translocation of IκBα resulting in gene specific suppression of NFκB-dependent transcription and induction of apoptosis in CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Progress on the Application of this compound and this compound-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
Bortezomib's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably multiple myeloma.[1] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts cellular homeostasis and triggers a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in the turnover of proteins involved in cell cycle control, signal transduction, and apoptosis. This compound specifically and reversibly inhibits the chymotrypsin-like activity of the 20S catalytic core of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, which in turn triggers several pro-apoptotic signaling cascades.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a multi-faceted process involving the perturbation of several interconnected signaling pathways. The three primary pathways implicated are the Nuclear Factor-kappaB (NF-κB) signaling pathway, the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress pathway, and the intrinsic (mitochondrial) pathway of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a pivotal role in promoting cell survival, proliferation, and inflammation by regulating the expression of anti-apoptotic genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving specific signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound's inhibition of the proteasome prevents the degradation of IκBα, leading to its accumulation in the cytoplasm.[2] This sustained inhibition of NF-κB activity downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby sensitizing cancer cells to apoptosis.[2]
Induction of the Unfolded Protein Response (UPR)
Cancer cells, particularly those with high rates of protein synthesis like multiple myeloma cells, are heavily reliant on the proper functioning of the endoplasmic reticulum (ER) for protein folding and processing.[3] The accumulation of misfolded or unfolded proteins in the ER lumen, a condition known as ER stress, activates a signaling network called the Unfolded Protein Response (UPR).[3] The UPR initially aims to restore ER homeostasis, but prolonged or severe ER stress triggers apoptosis.
By inhibiting the proteasome, this compound prevents the degradation of misfolded proteins, leading to their accumulation and the induction of terminal UPR.[3] This pro-apoptotic arm of the UPR involves the activation of several key molecules, including PERK, ATF4, and CHOP, which ultimately lead to the activation of the apoptotic cascade.[3]
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway of apoptosis is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Noxa, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[4] The balance between these opposing factions determines the cell's fate.
This compound treatment leads to the upregulation and stabilization of pro-apoptotic BH3-only proteins, particularly Noxa.[1][4] Noxa can directly bind to and inhibit anti-apoptotic proteins like Mcl-1, thereby liberating pro-apoptotic effector proteins Bax and Bak.[1] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspase-3.[5]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize key quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| RPMI-8226 | Multiple Myeloma | 15.9 | 24 | [6] |
| U-266 | Multiple Myeloma | 7.1 | 24 | [6] |
| T-cell ALL cell lines (average) | Acute Lymphoblastic Leukemia | 7.5 | Not specified | [7] |
| AML cell lines (average) | Acute Myeloid Leukemia | 19 | Not specified | [7] |
| KMS-20 | Multiple Myeloma | 25.64 | 24 | [8] |
| KMS-28 | Multiple Myeloma | 6.29 | 24 | [8] |
| MDA-MB-231 | Breast Cancer | ~25-50 | 12, 24, 48 | [9] |
| IM-9 | Multiple Myeloma | >100 | 72 | [10] |
| OPM-2 | Multiple Myeloma | <10 | 72 | [10] |
Table 2: Apoptosis Rates in Cancer Cells Treated with this compound
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| RPMI-8226 | 20 | Not specified | 12.08 ± 0.61 | [11] |
| RPMI-8226 | 50 | Not specified | 35.97 ± 3.11 | [11] |
| RPMI-8226 | 80 | Not specified | 57.22 ± 5.47 | [11] |
| MDA-MB-231 | 50 | 48 | ~70 | [9] |
Table 3: Effect of this compound on Key Apoptotic Proteins
| Cell Line | This compound Concentration (nM) | Protein | Change in Expression/Activity | Reference |
| u251 and u87 | 10, 15, 20 | Cleaved Caspase-3 | Dose-dependent increase | [5] |
| u251 and u87 | 10, 15, 20 | Cleaved PARP | Dose-dependent increase | [5] |
| U266 | 10 | Caspase-3 activity | ~1.7-fold increase | [12] |
| ARH77 | 5 | Caspase-3 activity | No significant increase | [12] |
| KMS-28 (sensitive) | 5 | Bax (mRNA) | ~3.43-fold increase | [8] |
| KMS-28 (sensitive) | 25 | Bcl-2 (mRNA) | ~0.39-fold decrease | [8] |
| KMS-28 (sensitive) | 5 | Caspase-3 (mRNA) | ~2.45-fold increase | [8] |
| KMS-20 (resistant) | 5 | Caspase-3 (mRNA) | Decrease | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.[13]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, or until a purple precipitate is visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[15] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[15]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[3]
Western Blotting for Key Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[16]
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.[16]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., IκBα, p53, cleaved caspase-3, Bcl-2 family members) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion
This compound's induction of apoptosis in cancer cells is a complex and highly regulated process, primarily driven by its inhibition of the 26S proteasome. This leads to the disruption of multiple key signaling pathways, including the NF-κB, UPR, and intrinsic apoptotic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and exploit the pro-apoptotic properties of this compound and other proteasome inhibitors in the ongoing effort to develop more effective cancer therapies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 family regulation by the 20S proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of apoptosis may lead to the development of bo... [degruyterbrill.com]
- 9. Efficient induction of apoptosis by proteasome inhibitor: this compound in the human breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ubiquitin-Proteasome Pathway and the Therapeutic Inhibitor Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the ubiquitin-proteasome pathway (UPP), a critical cellular process for protein degradation, and the mechanism of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy.
The Ubiquitin-Proteasome Pathway (UPP)
The UPP is the principal mechanism for the degradation of most intracellular proteins in eukaryotes.[1][2] This tightly regulated system is essential for maintaining protein homeostasis (proteostasis), controlling the cell cycle, regulating gene expression, and responding to cellular stress.[2][3][4] Dysregulation of the UPP is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[3]
The Ubiquitination Cascade
The process begins with the tagging of a substrate protein with a small, 76-amino acid regulatory protein called ubiquitin. This tagging occurs through a three-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes.[3][5][6][7][8]
-
Activation (E1): The E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond between itself and the ubiquitin molecule.[6][8][9]
-
Conjugation (E2): The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.[6][8][9]
-
Ligation (E3): The E3 ligase is the key component for substrate specificity. It recognizes and binds to a specific target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[8][10]
This process is repeated to form a polyubiquitin chain, which acts as a degradation signal for the proteasome.[1][11] The type of linkage in the polyubiquitin chain can determine the fate of the protein; for instance, K48-linked chains are the canonical signal for proteasomal degradation.[11][12]
The 26S Proteasome
The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading polyubiquitinated proteins.[4][13] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[2][4]
-
20S Core Particle (CP): This barrel-shaped structure contains the proteolytic active sites. It is formed by four stacked heptameric rings. The two inner rings (β-subunits) harbor three types of protease activities: chymotrypsin-like, trypsin-like, and caspase-like.[14][15]
-
19S Regulatory Particle (RP): The 19S RP recognizes and binds to the polyubiquitin chain on the substrate. It is responsible for deubiquitinating, unfolding, and translocating the substrate into the 20S core for degradation.[4][16]
This compound: A First-in-Class Proteasome Inhibitor
This compound (marketed as Velcade®) is a first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[17][18][19][20] It is a dipeptidyl boronic acid derivative that reversibly inhibits the proteasome.[18]
Mechanism of Action
The boron atom in this compound binds with high affinity and specificity to the catalytic site of the 26S proteasome, primarily inhibiting the chymotrypsin-like activity of the β5 subunit within the 20S core particle.[17][19]
This inhibition disrupts the normal protein degradation process, leading to a buildup of ubiquitinated proteins.[19][21] The accumulation of these proteins, including key cell cycle regulators and pro-apoptotic factors, triggers a cascade of events leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis.[18][22] One critical pathway affected is the NF-κB (nuclear factor kappa B) signaling pathway.[18][22] By preventing the degradation of the NF-κB inhibitor, IκB, this compound keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-survival genes.[18][22]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Unlocking the proteasome: Structure and function | Abcam [abcam.com]
- 3. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein ubiquitination involving an E1-E2-E3 enzyme ubiquitin thioester cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The ubiquitin proteasome system – Implications for cell cycle control and the targeted treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Proteasome - Wikipedia [en.wikipedia.org]
- 16. Structure and Function of the 26S Proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myeloma.org [myeloma.org]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. What is the mechanism of this compound? [synapse.patsnap.com]
Bortezomib's Impact on Cell Cycle Regulation: A Technical Guide
Abstract
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its primary mechanism of action is the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[3][4] This inhibition disrupts the homeostasis of numerous regulatory proteins, profoundly impacting cellular processes, most notably cell cycle progression and apoptosis.[3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle checkpoints, details the key signaling pathways it affects, summarizes quantitative data from seminal studies, and provides detailed protocols for relevant experimental assays.
Core Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome pathway is the principal mechanism for regulated intracellular protein degradation. Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 26S proteasome complex. This compound is a dipeptidyl boronic acid that specifically and reversibly binds to the chymotrypsin-like active site on the β5 subunit of the 20S core particle of the proteasome.[3][5] This blockade prevents the breakdown of key regulatory proteins, leading to their accumulation and subsequent disruption of downstream signaling pathways that govern cell survival and proliferation.[6]
Impact on Cell Cycle Regulation
Proteasome inhibition by this compound leads to the accumulation of proteins that regulate cell cycle transitions, often resulting in cell cycle arrest at the G1 or G2/M phases, preventing aberrant cell division and promoting apoptosis.[3][7]
G1 Phase Arrest
In several cell types, this compound induces arrest at the G0/G1 checkpoint. This is primarily achieved through the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) from the KIP/CIP family, such as p21Cip1 and p27Kip1.[8] These proteins are normally targeted for proteasomal degradation. Their accumulation leads to the inhibition of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition.[8][9] Studies in mesenchymal stem cells have shown that this compound treatment significantly increases the expression of p21Cip1 and p27Kip1 while markedly decreasing the expression of Cdk2 and Cdk4, leading to G0/G1 arrest.[8] Similarly, in DU145 prostate cancer cells, this compound treatment led to a significant increase in the G0/G1 cell population.[10]
G2/M Phase Arrest
G2/M arrest is a frequently observed consequence of this compound treatment across various cancer cell lines.[1][11] The mechanism is multifaceted:
-
Accumulation of Mitotic Cyclins : this compound prevents the degradation of key G2/M regulators like Cyclin A and Cyclin B1, which would normally be degraded for mitotic exit.[12]
-
Inhibition of Cdc2/Cyclin B1 Kinase Activity : Despite the accumulation of the Cdc2/Cyclin B1 complex, this compound inhibits its kinase activity. This is achieved by preventing the degradation of Wee1, a kinase that adds inhibitory phosphates to Cdc2, thereby blocking entry into mitosis.[12] This leads to an arrest in the G2 phase, preventing the G2/M transition.[12]
-
Activation of the ATM-CHK1 Pathway : In colon cancer cells, this compound has been shown to increase intracellular reactive oxygen species (ROS).[11][13] This oxidative stress activates the Ataxia-Telangiectasia Mutated (ATM)-Checkpoint Kinase 1 (CHK1) pathway, which in turn inactivates Cdc2, contributing to G2/M arrest.[11][13]
Key Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In the canonical pathway, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate target gene expression. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[3][14][15] However, the effect can be complex, with some studies reporting that this compound can, under certain conditions, induce NF-κB activation through alternative mechanisms involving the upstream kinases RIP2 and IKKβ.[16]
p53 Tumor Suppressor Pathway
The p53 protein, often called the "guardian of the genome," is a tumor suppressor that responds to cellular stress by inducing cell cycle arrest, DNA repair, or apoptosis.[17] The level of p53 is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[17][18] this compound treatment blocks this degradation, leading to the stabilization and accumulation of functionally active p53.[19][20] Activated p53 then transcriptionally upregulates target genes, including the CKI p21Cip1, which contributes to G1 arrest, and pro-apoptotic proteins like PUMA and BAX, driving the cell towards apoptosis.[17][19][20] This mechanism is particularly important for this compound's efficacy in tumors with wild-type p53.[20]
Quantitative Data Summary
The following tables summarize quantitative data on this compound's effects from various studies.
Table 1: Proteasome Inhibition in Mantle Cell Lymphoma (MCL) Cells Cell Line: Granta-519. Data sourced from[5].
| This compound Conc. | Incubation Time | Proteasome Activity Inhibition (%) |
| 10 nM | 30 min | ~40% |
| 50 nM | 30 min | ~80% |
Table 2: Cell Cycle Distribution in DU145 Prostate Cancer Cells after 24h Treatment Data sourced from[10].
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48.15 ± 4.30 | 23.42 ± 3.83 | 28.37 ± 4.00 |
| 1.6 µmol/l this compound | 70.18 ± 6.25 | 12.60 ± 1.72 | 17.28 ± 6.25 |
Table 3: EC50 Values in B-cell Lymphoma Cell Lines after 72h Treatment Data sourced from[21].
| Cell Line | EC50 Value |
| DHL-7 | 6 nmol/L |
| DHL-4 | 25 nmol/L |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess this compound's impact on cell cycle regulation.
Experimental Workflow Overview
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.[22][23]
-
Cell Preparation : Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the specified time.
-
Harvesting : Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Staining : Centrifuge the fixed cells at 800 x g for 5 minutes to remove ethanol. Wash the pellet with PBS.
-
RNase Treatment : Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which would otherwise be stained by propidium iodide (PI).[23] Incubate at 37°C for 30 minutes.
-
PI Staining : Add 5 µL of PI stock solution (1 mg/mL) to the cell suspension for a final concentration of 10 µg/mL. Incubate in the dark at room temperature for 15-30 minutes.
-
Data Acquisition : Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel (~610 nm). Collect at least 10,000 events per sample.
-
Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This technique is used to detect and quantify specific proteins (e.g., Cyclin D1, p21, p27, CDK4) in cell lysates.[7][24]
-
Lysate Preparation : After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p21, anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell extracts.[5][25][26]
-
Cell Lysis : Treat and harvest cells as previously described. Lyse cells in a specific proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Extract Preparation : Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteasomes.
-
Assay Reaction : In a 96-well black plate, mix the cell extract with assay buffer.
-
Substrate Addition : Add a fluorogenic substrate, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), which is specific for the chymotrypsin-like activity.
-
Measurement : Immediately place the plate in a microplate fluorometer pre-set to 37°C. Measure the increase in fluorescence (excitation ~350-380 nm, emission ~440-460 nm) over time (e.g., 30-60 minutes). The rate of fluorescence increase is proportional to the proteasome activity.
-
Analysis : Compare the activity rates between this compound-treated samples and controls. A sample containing a high concentration of this compound can be used to subtract background non-proteasomal protease activity.[25]
Conclusion
This compound exerts a potent anti-proliferative effect by fundamentally disrupting the cell cycle. Its inhibition of the 26S proteasome leads to the accumulation of key cell cycle regulators, including CDK inhibitors (p21, p27) and mitotic cyclins (Cyclin B1). This dysregulation culminates in cell cycle arrest, predominantly at the G1 and G2/M checkpoints. Furthermore, this compound's modulation of critical pro-survival (NF-κB) and tumor suppressor (p53) pathways shifts the cellular balance towards apoptosis. A thorough understanding of these intricate mechanisms is vital for optimizing its clinical use and developing novel therapeutic strategies that leverage its impact on cell cycle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell cycle exit during this compound‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into this compound Focusing on Its Efficacy against P-gp-Positive MDR Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces G2-M arrest in human colon cancer cells through ROS-inducible phosphorylation of ATM-CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Dynamic Effect of this compound on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The proteasome inhibitor this compound induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pnas.org [pnas.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The proteasome inhibitor this compound acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. researchgate.net [researchgate.net]
- 25. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proteasome activity assay [bio-protocol.org]
An In-depth Technical Guide to the Preliminary Research of Bortezomib in Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib (formerly PS-341, marketed as Velcade®) is a first-in-class therapeutic proteasome inhibitor that has revolutionized the treatment of hematological malignancies, particularly multiple myeloma and mantle cell lymphoma.[1][2] Its novel mechanism of action targets the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis.[1][3] The success of this compound in blood cancers prompted extensive preclinical and clinical investigation into its potential efficacy against solid tumors.[4][5]
This technical guide provides a comprehensive overview of the foundational research on this compound in solid malignancies. It covers the core mechanisms of action, summarizes key preclinical and clinical data, details common experimental protocols for its evaluation, and outlines mechanisms of resistance.
Core Mechanism of Action
This compound is a reversible inhibitor of the 26S proteasome, a large multi-catalytic protease complex responsible for degrading the majority of intracellular proteins.[1][3] Specifically, the boronic acid moiety in this compound forms a stable complex with the N-terminal threonine of the β5 subunit of the 20S catalytic core, potently inhibiting its chymotrypsin-like activity.[6][7] This disruption of the UPS leads to a cascade of downstream anti-tumor effects.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical promoters of inflammation, cell survival, and proliferation, and are often constitutively active in cancer.[8] In the canonical NF-κB pathway, the inhibitor protein IκBα binds to and sequesters the active NF-κB dimer (typically p50/p65) in the cytoplasm. Upon stimulation, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the NF-κB dimer to translocate to the nucleus and activate pro-survival gene expression.
By inhibiting the proteasome, this compound prevents the degradation of IκBα, leading to the accumulation of the IκBα/NF-κB complex in the cytoplasm and a subsequent blockade of NF-κB transcriptional activity.[3][5] However, the relationship is complex; some studies have reported that this compound can, paradoxically, induce NF-κB activation in multiple myeloma and breast cancer cells, suggesting that its cytotoxic effects may not be solely attributable to NF-κB inhibition in all contexts.[6][9][10]
Induction of Apoptosis
This compound robustly induces programmed cell death (apoptosis) through several mechanisms:
-
ER Stress: The accumulation of misfolded and polyubiquitinated proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, a potent pro-apoptotic signal.[7]
-
Stabilization of Pro-Apoptotic Factors: this compound prevents the degradation of pro-apoptotic proteins such as p53, p21, Bax, and the BH3-only protein Noxa.[11] The upregulation of Noxa is a critical event in this compound-induced apoptosis in many cancer types.[11]
-
ROS Generation: Treatment with this compound can lead to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[12][13]
-
Disruption of Anti-Apoptotic Proteins: The drug can induce the phosphorylation and cleavage of the anti-apoptotic protein Bcl-2, further shifting the cellular balance toward cell death.[14]
Cell Cycle Arrest
The cell cycle is tightly regulated by the timely degradation of key proteins, particularly cyclins and cyclin-dependent kinase (CDK) inhibitors. By blocking the proteasome, this compound causes the accumulation of CDK inhibitors like p21 and p27.[15] This accumulation prevents the activation of cyclin/CDK complexes that are necessary for cell cycle progression, leading to arrest, most commonly at the G2-M phase.[13][14][16]
Data Presentation: Preclinical and Clinical Efficacy
While highly effective in hematological cancers, this compound's efficacy in solid tumors as a single agent has been modest.[12][17] However, preclinical studies have consistently demonstrated its cytotoxic activity across a wide range of solid tumor cell lines, and it has shown more promise clinically when used in combination with other cytotoxic or targeted agents.[4][18][19]
Preclinical In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various solid tumor cell lines, demonstrating its broad-spectrum, low-nanomolar potency in vitro.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| PC-3 | Prostate Cancer | 20 - 32.8 | [18] |
| DU145 | Prostate Cancer | ~1600 (at 24h) | [17] |
| MCF-7 | Breast Cancer | 50 | |
| H460 | Lung Cancer | ~10-20 | [14][16] |
| SW1573 | Lung Cancer | ~10-20 | [16] |
| TC-71 | Ewing's Sarcoma | 20 - 50 | [15] |
| TC-32 | Ewing's Sarcoma | 20 - 50 | [15] |
| HCT116 (p53+/+) | Colon Cancer | ~25 | [1] |
| HCT116 (p53-/-) | Colon Cancer | >100 | [1] |
| NCI-H1975 | Lung Adenocarcinoma | 0.148 (µM) | |
| A101D | Melanoma | 0.159 (µM) | [20] |
| OVCAR-4 | Ovarian Cancer | 0.234 (µM) | [20] |
Clinical Trial Outcomes in Solid Tumors
Clinical trials have largely focused on combination therapies. A review of 32 clinical trials concluded that this compound as a single agent lacked significant therapeutic effects in solid tumors, and combination therapies did not offer a statistically significant response versus the companion agents alone.[12] However, some studies have shown modest activity and disease stabilization.
| Cancer Type | Treatment Regimen | Phase | Objective Response Rate (ORR) | Stable Disease (SD) | Key Findings | Reference(s) |
| Advanced NSCLC | This compound + Docetaxel | II | 10% | 39-40% | Similar efficacy between concurrent and sequential administration. | [14] |
| Advanced NSCLC | This compound + Docetaxel | II | Not specified | Not specified | 1-year survival rate of 33%; median survival of 7.8 months. | [21] |
| Metastatic Breast Cancer | This compound + Doxorubicin | II | 8% (Partial Response) | Not specified | Limited efficacy; median overall survival of 4.3 months. | [21] |
| General Advanced Solid Tumors | This compound (Single Agent) | I/II | 0-10% | 15-40% | Generally low response rates as monotherapy. | [12] |
Experimental Protocols
Evaluating the efficacy and mechanism of action of this compound requires a suite of standardized cellular and biochemical assays.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[22]
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[1][4]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS, 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.[4][17]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentration (e.g., IC50 value) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold 1X PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2-5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[23]
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression or post-translational modification of specific proteins (e.g., IκBα, p27, cleaved-PARP, Bcl-2) following this compound treatment.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Mechanisms of Resistance
Both intrinsic and acquired resistance to this compound limit its clinical efficacy and are areas of active investigation. Key mechanisms include:
-
Mutations in PSMB5: Point mutations in the gene encoding the β5 proteasome subunit, particularly in the this compound-binding pocket, can reduce drug affinity and efficacy.[7]
-
Upregulation of Proteasome Subunits: Cancer cells can overcome inhibition by increasing the expression of PSMB5 or other proteasome subunits, effectively increasing the total amount of target that must be inhibited.[7]
-
Activation of Pro-Survival Pathways: Upregulation of alternative survival pathways, such as those involving heat shock proteins (HSPs) or anti-apoptotic Bcl-2 family members, can help cells evade apoptosis.
-
Impaired ER Stress Response: Cells that can better manage or resolve ER stress are more likely to survive treatment.
The development of second-generation proteasome inhibitors like Carfilzomib and Marizomib, which can be effective in this compound-resistant settings, highlights the potential to overcome these resistance mechanisms with agents that have different binding kinetics or target specificities.[7]
Conclusion
This compound has provided a crucial "proof of concept" for targeting the ubiquitin-proteasome system in cancer therapy. While its single-agent activity in solid tumors is limited, it remains a valuable tool for preclinical research and a potential component of combination therapies. Understanding its complex mechanisms of action, accurately quantifying its effects through robust experimental protocols, and elucidating the pathways of resistance are critical for guiding the future development and application of proteasome inhibitors in the treatment of solid malignancies.
References
- 1. scispace.com [scispace.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. This compound inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKKβ inhibitor in combination with this compound induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Efficacy of therapy with this compound in solid tumors: a review based on 32 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 2 study of this compound in relapsed, refractory myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized Phase II Trial of Concurrent Versus Sequential this compound Plus Docetaxel in Advanced Non–Small-Cell Lung Cancer: A California Cancer Consortium Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. Progress on the Application of this compound and this compound-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay [bio-protocol.org]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Insight into this compound Focusing on Its Efficacy against P-gp-Positive MDR Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of eIF2α Dephosphorylation Maximizes this compound Efficiency and Eliminates Quiescent Multiple Myeloma Cells Surviving Proteasome Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bortezomib In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib is a potent and reversible proteasome inhibitor that has demonstrated significant anti-neoplastic activity in a range of hematological malignancies and solid tumors.[1] Its primary mechanism of action involves the inhibition of the 26S proteasome, a key cellular component responsible for the degradation of ubiquitinated proteins.[2] This inhibition disrupts multiple intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3] These application notes provide detailed protocols for in vitro studies using this compound, focusing on cell viability, apoptosis induction, and the analysis of key signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects through the targeted inhibition of the chymotrypsin-like activity of the 20S core of the 26S proteasome.[2] This leads to a cascade of cellular events, including:
-
Inhibition of NF-κB Signaling: The accumulation of the inhibitory protein IκBα prevents the activation and nuclear translocation of NF-κB, a transcription factor crucial for cell survival and proliferation.[3][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and ubiquitinated proteins triggers the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis.[3][5]
-
Activation of Apoptotic Pathways: this compound promotes apoptosis through both intrinsic and extrinsic pathways. It leads to the upregulation of pro-apoptotic proteins like Noxa and the stabilization of p53.[4][6] This results in the activation of caspases, key executioners of apoptosis.[5]
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a selection of cancer cell lines, as determined by various in vitro assays after 48 to 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| DHL-7 | B-cell Lymphoma | 6 | Cell Viability Assay | [7] |
| Multiple Myeloma (average) | Multiple Myeloma | 7 | Growth Inhibition Assay | [8] |
| Ela-1 | Feline Injection Site Sarcoma | 17.46 | ATP-based Luminescent Assay | [9] |
| Hamilton | Feline Injection Site Sarcoma | 19.48 | ATP-based Luminescent Assay | [9] |
| Kaiser | Feline Injection Site Sarcoma | 21.38 | ATP-based Luminescent Assay | [9] |
| PC-3 | Prostate Cancer | 32.8 | WST-1 Assay | [10] |
| KMS-28 | Multiple Myeloma (sensitive) | 6.29 | MTT Assay | [11] |
| KMS-20 | Multiple Myeloma (resistant) | 25.64 | MTT Assay | [11] |
| DHL-4 | B-cell Lymphoma | 25 | Cell Viability Assay | [7] |
| Granta-519 | Mantle Cell Lymphoma | 18.2 | Annexin V/PI Staining | [12] |
| Jeko-1 | Mantle Cell Lymphoma | 25.5 | Annexin V/PI Staining | [12] |
| JVM-2 | Mantle Cell Lymphoma | 60.1 | Annexin V/PI Staining | [12] |
| REC-1 | Mantle Cell Lymphoma | 20.5 | Annexin V/PI Staining | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (reconstituted in DMSO)[9]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Typical working concentrations range from 1 nM to 1000 nM.[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against IκBα, p-IκBα, cleaved PARP, cleaved Caspase-3, Noxa, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: this compound's mechanism of action.
Caption: In vitro experimental workflow.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologi.ub.ac.id [biologi.ub.ac.id]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The proteasome inhibitor this compound acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Bortezomib Dosage in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining and applying the appropriate dosage of bortezomib in mouse xenograft models for preclinical cancer research.
Introduction
This compound (Velcade®) is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1][2] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[1][3] This inhibition disrupts multiple signaling cascades that regulate cell proliferation, survival, and apoptosis, making it a potent anti-cancer agent.[3][4] Preclinical evaluation in various mouse xenograft models is crucial for understanding its therapeutic potential against different cancer types and for developing novel combination therapies.
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the normal protein degradation process within cancer cells. This leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR).[5] A key pathway affected is the nuclear factor-kappa B (NF-κB) signaling pathway.[3][6] By preventing the degradation of the NF-κB inhibitor, IκB, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes involved in cell survival and proliferation.[3][5] Additionally, this compound can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[4][5]
Data Presentation: this compound Dosage in Mouse Xenograft Models
The following tables summarize common dosage regimens for this compound in various subcutaneous mouse xenograft models. Dosages, administration routes, and schedules can vary significantly depending on the tumor model and the study's objectives.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Prostate Cancer | CWR22 | CB17 SCID | 0.8 | Intravenous (i.v.) | Twice weekly | Significant tumor growth inhibition.[7] |
| Prostate Cancer | N/A | Murine | 1.0 | Intravenous (i.v.) | Weekly for 4 weeks | 60% reduction in tumor growth.[8] |
| Prostate Cancer | N/A | Murine | 1.0 | Intravenous (i.v.) | Every 72 hours for 15 days | 50-80% inhibition in tumor growth.[8] |
| Lung Cancer | H460 | NCR-nude | 0.8 | Intravenous (i.v.) | Twice weekly | No significant antitumor effect.[7] |
| Multiple Myeloma | MM.1S | NDG | 0.5 | Intraperitoneal (i.p.) | Twice a week | No significant difference from control.[9] |
| Multiple Myeloma | MM.1S | huBMsc | 0.5 | Intravenous (i.v.) | Twice weekly (5 injections) | Significant tumor growth inhibition.[2] |
| Multiple Myeloma | N/A | Murine | 0.5 | Intravenous (i.v.) | Twice weekly for 4 weeks | Well-tolerated, significant tumor growth inhibition.[8] |
| Pancreatic Cancer | N/A | Murine | 1.0 | Intravenous (i.v.) or Intraperitoneal (i.p.) | Weekly for 4 weeks | 72% (i.v.) or 84% (i.p.) reduction in tumor growth.[8] |
| Pancreatic Cancer | N/A | Murine | 1.0 | Intravenous (i.v.) | Biweekly for 2-3 weeks | Significant tumor growth inhibition.[8] |
| Adult T-cell Leukemia | N/A | Murine | 1.0 | Intraperitoneal (i.p.) | Twice weekly for 2 weeks | Antitumor activity observed.[8] |
| Adult T-cell Leukemia | N/A | Murine | 0.06 | Intraperitoneal (i.p.) | Daily for 3 weeks | No significant antitumor effects.[8] |
| Primary Effusion Lymphoma | UM-PEL-1 | NOD/SCID | 0.3 | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | Improved overall survival.[10] |
| Hepatocarcinoma | H22 | N/A | 0.5 | Intravenous (i.v.) | Once every four days (4 times) | Significantly smaller tumor volume.[11] |
| Blastic Plasmacytoid Dendritic Cell Neoplasm | Primary cells | NSG | 0.25 | Intraperitoneal (i.p.) | Once or twice weekly for 4 weeks | Increased overall survival.[12] |
| Multiple Myeloma | N/A | Xenograft | 0.25 | Intraperitoneal (i.p.) | Weekly | Used in combination with Celastrol.[13] |
Experimental Protocols
Mouse Xenograft Model Establishment
A generalized workflow for establishing a subcutaneous xenograft model and subsequent treatment with this compound is outlined below.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take-rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, Nude)
-
Calipers
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in cold, sterile PBS or a PBS/Matrigel mixture at the desired concentration (typically 1-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare this compound solution in a suitable vehicle (e.g., saline) at the desired concentration. Administer this compound to the treatment group via the chosen route (intravenous or intraperitoneal) and schedule. Administer the vehicle alone to the control group.
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (defined by tumor size limits, study duration, or signs of morbidity), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
This compound Solution Preparation
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder with a small volume of sterile saline to create a stock solution.
-
Gently vortex until the powder is completely dissolved.
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Prepare fresh on the day of use.
Important Considerations
-
Toxicity: Monitor mice for signs of toxicity, including weight loss, lethargy, and ruffled fur.[8] Doses above 1.5 mg/kg can be lethal.[8] If significant toxicity is observed, consider dose reduction.
-
Pharmacokinetics and Pharmacodynamics: The efficacy of this compound is related to both the magnitude and duration of proteasome inhibition in the tumor tissue.[7][14] Poor tumor perfusion can limit drug delivery and efficacy.[7][14]
-
Tumor Model Specificity: The response to this compound can be highly dependent on the specific cancer cell line and xenograft model used.[7] It is essential to perform pilot studies to determine the optimal dose and schedule for a new model.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[7]
By following these guidelines and protocols, researchers can effectively design and execute in vivo mouse xenograft studies to evaluate the efficacy of this compound and further elucidate its therapeutic potential.
References
- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Tumor Regression by Liposomal this compound in a Humanized Mouse Model of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical evaluation of the proteasome inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome this compound resistance [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Inhibitory effects of this compound in a subcutaneous tumor model of H22 mouse hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a new therapeutic approach for blastic plasmacytoid dendritic cell neoplasm | Haematologica [haematologica.org]
- 13. Frontiers | Celastrol Attenuates the Invasion and Migration and Augments the Anticancer Effects of this compound in a Xenograft Mouse Model of Multiple Myeloma [frontiersin.org]
- 14. The relationship among tumor architecture, pharmacokinetics, pharmacodynamics, and efficacy of this compound in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bortezomib Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[2] This inhibition disrupts multiple signaling pathways that are crucial for cancer cell proliferation, survival, and apoptosis, including the Nuclear Factor-kappa B (NF-κB) and the Unfolded Protein Response (UPR) pathways.[2] Despite its efficacy, intrinsic and acquired resistance can limit its therapeutic benefit.[3]
Combination therapy has emerged as a key strategy to enhance the anti-cancer activity of this compound, overcome resistance, and broaden its therapeutic application to other malignancies.[4][5] Preclinical and clinical studies have demonstrated synergistic or additive effects when this compound is combined with a variety of agents, including conventional chemotherapy, targeted therapies, and immunotherapy.[4][6][7]
These application notes provide a comprehensive guide for the experimental design of this compound combination therapies, including detailed protocols for key in vitro and in vivo assays, and quantitative data from representative studies.
Key Signaling Pathways Modulated by this compound
This compound's therapeutic effects are largely attributed to its impact on two major signaling pathways:
-
The NF-κB Signaling Pathway: In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. This compound inhibits the proteasomal degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic genes.[1][8]
-
The Unfolded Protein Response (UPR): Cancer cells, particularly multiple myeloma cells, produce large quantities of proteins, leading to a high level of endoplasmic reticulum (ER) stress. This compound's inhibition of the proteasome exacerbates this stress by causing an accumulation of misfolded proteins.[2][9] This triggers the UPR, which, if prolonged and unresolved, can lead to apoptosis.[2][9]
Diagrams of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a general workflow for assessing this compound combination therapies.
Caption: this compound inhibits the proteasome, preventing IκBα degradation and NF-κB nuclear translocation.
Caption: this compound-induced proteasome inhibition leads to ER stress, UPR activation, and apoptosis.
Caption: A stepwise approach for evaluating this compound combination therapies from in vitro to in vivo.
Data Presentation: Quantitative Analysis of this compound Combinations
The following tables summarize quantitative data from preclinical studies on this compound combination therapies.
Table 1: In Vitro Synergistic Effects of this compound Combination Therapies
| Combination Partner | Cancer Type | Cell Line | This compound Concentration | Partner Concentration | Treatment Duration | Synergy Metric (e.g., CI) | Reference(s) |
| NPI-0052 | Multiple Myeloma | OPM-2 | 7 nM | 5 nM | 24 hours | < 1 (Synergistic) | [5] |
| Doxorubicin | Multiple Myeloma | U266B1 | 6.25 nM | Varies | 24 hours | Synergistic | [10] |
| Panobinostat | Multiple Myeloma | MM1S | Varies | Varies | Not Specified | < 0.1 - 0.2 (Synergistic) | [11] |
| Docetaxel | Breast Cancer | MCF-7 | Not Specified | Not Specified | Not Specified | Synergistic | [12] |
*CI: Combination Index. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combination Therapies in Xenograft Models
| Combination Partner | Cancer Type | Xenograft Model | This compound Dosage | Partner Dosage | Treatment Schedule | Outcome | Reference(s) |
| NPI-0052 | Multiple Myeloma | Human plasmacytoma | 0.25 mg/kg | 0.075 mg/kg | Not Specified | 75% reduction in tumor growth | [5] |
| Celastrol | Multiple Myeloma | Not Specified | 0.25 mg/kg weekly | 0.25 mg/kg 5 days/week | 3 weeks | Potentiated growth inhibition | [7] |
| Anlotinib | Multiple Myeloma | Patient-derived | 0.5 mg/kg twice weekly | Varies | ~2 weeks | Significantly inhibited tumor growth in this compound-resistant model | [13] |
| STK405759 | Multiple Myeloma | Not Specified | Not Specified | Not Specified | 42 days | ~80% decrease in tumor volume | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a partner drug on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Combination drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
Treat the cells with varying concentrations of this compound, the combination drug, or the combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug and analyze the combination effect using software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound combination therapy.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound and the combination drug as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for NF-κB Pathway Activation
Objective: To assess the effect of this compound combination therapy on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and the combination drug for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Lamin B1 can be used as a loading control for nuclear fractions.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo use
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and combination therapy).
-
Administer the drugs according to the predetermined dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Conclusion
The rational design of this compound combination therapies, grounded in a solid understanding of its mechanisms of action and supported by rigorous preclinical evaluation, holds significant promise for improving cancer treatment outcomes. The protocols and data presented here provide a framework for researchers to systematically investigate novel this compound combinations, with the ultimate goal of translating these findings into more effective clinical strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of a combined therapy of this compound and ionizing radiation on chondrosarcoma three-dimensional spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of proteasome inhibitors this compound and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Celastrol Attenuates the Invasion and Migration and Augments the Anticancer Effects of this compound in a Xenograft Mouse Model of Multiple Myeloma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic, anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin synergizes this compound-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either this compound or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treating MCF7 breast cancer cell with proteasome inhibitor this compound restores apoptotic factors and sensitizes cell to Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome this compound resistance [frontiersin.org]
- 14. STK405759 as a combination therapy with this compound or dexamethasone, in in vitro and in vivo multiple myeloma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Bortezomib for Western Blot Analysis of Proteasome Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has revolutionized the treatment of certain hematologic malignancies, particularly multiple myeloma and mantle cell lymphoma.[1][2][3] Its mechanism of action involves the potent and reversible inhibition of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[4] The ubiquitin-proteasome system (UPS) is a critical pathway for maintaining cellular homeostasis by degrading misfolded, damaged, or regulatory proteins.[5] By inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core, this compound disrupts this process, leading to the accumulation of ubiquitinated proteins.[2][4] This accumulation triggers a cascade of cellular events, including endoplasmic reticulum (ER) stress, inhibition of the NF-κB signaling pathway, and ultimately, apoptosis in cancer cells.[4][6]
Western blot analysis is a fundamental technique used to assess the efficacy of proteasome inhibitors like this compound. By probing for total ubiquitin or specific ubiquitinated proteins, researchers can visualize and quantify the accumulation of proteins that would otherwise be degraded. This provides a direct measure of proteasome inhibition within the cell. These application notes provide a detailed protocol for utilizing this compound to induce the accumulation of ubiquitinated proteins and their subsequent detection by Western blot.
Mechanism of Action
This compound specifically and reversibly inhibits the 26S proteasome.[4] Proteins targeted for degradation are first tagged with a polyubiquitin chain, primarily linked through lysine 48 (K48).[7] These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. This compound's inhibition of the proteasome's catalytic activity prevents the degradation of these tagged proteins, leading to their accumulation within the cell.[4][8] This disruption of protein homeostasis is a key driver of its anti-cancer effects.
Figure 1: this compound inhibits the 26S proteasome, preventing protein degradation.
Data Presentation: Effects of this compound on Protein Ubiquitination
The following table summarizes quantitative data from various studies on the use of this compound to induce the accumulation of ubiquitinated proteins for Western blot analysis.
| Cell Line | This compound Concentration | Treatment Duration | Key Observation | Reference |
| L3.6pl (Pancreatic Cancer) | 100 nM | 24 hours | Stabilization and accumulation of ubiquitylated proteins. | [9] |
| SH-SY5Y (Neuroblastoma) | 5-50 nM | 4 hours | Increased levels of ubiquitin-conjugated proteins (>150 kDa). | [10] |
| T98G (Glioblastoma) | 5-50 nM | 4 hours | Increased levels of ubiquitin-conjugated proteins (>150 kDa). | [10] |
| NB4 (Acute Promyelocytic Leukemia) | 10 nM, 100 nM | 48 hours | Increase in the level of polyubiquitinated proteins (K48-linkage). | [11] |
| Granta-519 (Mantle Cell Lymphoma) | 20 nM | 6 hours | Accumulation of proteasome-degraded proteins (p53, p21, pIκB). | [12] |
| HEK293-FLAG-OATP1B1/1B3 | 50 nM | 7 hours | Increased ubiquitination of target proteins. | [13] |
| L363 (Myeloma) | 10 nM, 100 nM | 24 hours | Accumulation of K48-linkage specific polyubiquitin. | [14] |
| MM.1S (Multiple Myeloma) | 5 nM | 12 hours | Accumulation of ubiquitinated proteins. | [15] |
| RPMI8226 (Multiple Myeloma) | 5 nM | 12 hours | Accumulation of ubiquitinated proteins. | [15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Global Ubiquitination Following this compound Treatment
This protocol details the steps for treating cells with this compound and subsequently analyzing the accumulation of total ubiquitinated proteins by Western blot.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide - NEM)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-Ubiquitin antibody
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[14] Store aliquots at -20°C.
-
Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10-100 nM).[9][11][14] Include a vehicle control (DMSO-treated) group.
-
Treat cells for the desired duration (e.g., 4-24 hours).[9][10]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors and a DUB inhibitor (e.g., NEM) to the cells.[16]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ubiquitin antibody diluted in blocking buffer overnight at 4°C.[16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Perform densitometric analysis of the ubiquitin smear, normalizing to the loading control.[16]
-
Figure 2: Workflow for this compound treatment and subsequent Western blot analysis.
Concluding Remarks
The use of this compound in conjunction with Western blot analysis is a robust method for investigating the functionality of the ubiquitin-proteasome system. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this potent proteasome inhibitor to study protein degradation pathways. Careful optimization of this compound concentration and treatment duration for the specific cell line and experimental context is crucial for obtaining reliable and reproducible results. This approach is invaluable for basic research into protein homeostasis and for the preclinical evaluation of novel therapeutics targeting the UPS.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin-proteasome system (UPS) and the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. This compound as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Cell Signaling Technology [cellsignal.com]
- 15. pnas.org [pnas.org]
- 16. benchchem.com [benchchem.com]
Application Note: Measuring Cell Viability Following Bortezomib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition disrupts multiple signaling pathways essential for cancer cell survival and proliferation.[4] Key consequences include the prevention of IκB degradation, which suppresses the pro-survival NF-κB pathway, and the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and apoptosis.[2][3]
Given its potent cytotoxic effects, accurately quantifying the impact of this compound on cancer cell viability is crucial for both basic research and clinical applications. Cell viability assays are essential tools for determining the dose-dependent efficacy of therapeutic compounds, calculating metrics like the half-maximal inhibitory concentration (IC50), and elucidating mechanisms of drug resistance. This document provides a detailed protocol for assessing cell viability after this compound treatment using the MTT assay, a reliable and widely used colorimetric method.
This compound's Mechanism of Action
This compound specifically targets the chymotrypsin-like activity of the 20S core particle within the 26S proteasome.[2] This disruption of the ubiquitin-proteasome pathway leads to the accumulation of regulatory proteins, ultimately inducing apoptosis through several mechanisms.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, is quantified by measuring the absorbance after solubilization.[5]
Experimental Workflow
Materials
-
Cancer cell line of interest
-
This compound (lyophilized powder)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO) or other formazan solubilization solution[5]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[8]
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mM).[7] Aliquot and store at -20°C or -80°C, protected from light.[7] Working concentrations typically range from 1-1000 nM.[7]
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[9]
-
Solubilization Solution: 100% cell culture grade DMSO is commonly used.[5]
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[6]
-
Dilute the cells in complete culture medium to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are not confluent at the end of the experiment (typically 5,000-10,000 cells/well).[6][10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[8] Include wells with medium only to serve as a background control.[9]
-
Incubate the plate overnight in a humidified incubator to allow cells to adhere.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
-
Determine IC50: The IC50 value is the concentration of this compound that inhibits cell viability by 50%. This can be determined by plotting percent viability against the log of the this compound concentration and fitting the data to a nonlinear regression curve (sigmoidal dose-response).
Data Presentation
The results of a cell viability assay can be summarized in a table to clearly present the dose-dependent effects of this compound.
| This compound Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.198 | 0.072 | 95.5% |
| 5 | 1.053 | 0.066 | 84.0% |
| 10 | 0.881 | 0.051 | 70.3% |
| 20 | 0.615 | 0.045 | 49.0% |
| 50 | 0.244 | 0.031 | 19.5% |
| 100 | 0.101 | 0.024 | 8.1% |
| Calculated IC50 | 19.8 nM |
Table 1: Sample data from an MTT assay on a multiple myeloma cell line (e.g., U266) treated with this compound for 48 hours. The IC50 value was calculated using non-linear regression analysis.
Alternative Assays
While the MTT assay is robust, other methods can also be employed. Luminescent assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels as an indicator of metabolically active cells.[11][12] This assay is often more sensitive, has a simpler "add-mix-measure" protocol, and shows broad linearity.[13][14]
Conclusion
This application note provides a comprehensive protocol for assessing cell viability following treatment with the proteasome inhibitor this compound. The MTT assay is a reliable method for generating dose-response curves and determining key efficacy metrics such as the IC50 value. Accurate and reproducible cell viability data are fundamental for evaluating the anti-cancer properties of this compound and other therapeutic agents.
References
- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 14. ch.promega.com [ch.promega.com]
Application Notes: Measuring Bortezomib-Induced Apoptosis via Flow Cytometry
Introduction
Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and certain lymphomas.[1][2] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[3][4] This inhibition disrupts multiple intracellular signaling pathways, leading to cell cycle arrest and, importantly, the induction of apoptosis (programmed cell death).[1][3] Quantifying the apoptotic response to this compound is crucial for preclinical drug evaluation, understanding mechanisms of resistance, and developing effective combination therapies. Flow cytometry is a powerful, high-throughput technique that allows for the precise quantification of apoptosis in individual cells within a heterogeneous population.
Mechanism of this compound-Induced Apoptosis
This compound's anti-cancer effects are multifaceted, converging on the activation of apoptotic pathways through several key mechanisms:
-
Inhibition of the NF-κB Pathway : In many cancer cells, the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is constitutively active and promotes cell survival by upregulating anti-apoptotic genes.[1] NF-κB's activation requires the degradation of its inhibitor, IκB, by the proteasome. By inhibiting the proteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and suppressing the transcription of anti-apoptotic genes.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress : The accumulation of unfolded or misfolded proteins, a direct consequence of proteasome inhibition, leads to ER stress and triggers the Unfolded Protein Response (UPR).[2][5] Prolonged or overwhelming UPR activation shifts its signaling from pro-survival to pro-apoptotic, often involving the activation of caspase-2 and the JNK pathway.[2][5]
-
Accumulation of Pro-Apoptotic Proteins : The proteasome degrades numerous pro-apoptotic proteins, including the Bcl-2 family member Noxa. This compound treatment leads to the stabilization and accumulation of Noxa, which in turn antagonizes anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the intrinsic apoptotic pathway.[2][6]
-
Cell Cycle Disruption : this compound can induce cell cycle arrest, primarily at the G2/M transition phase.[7][8] This arrest is often mediated by the accumulation of cell cycle regulatory proteins like p21 and p27 and can ultimately trigger p53-dependent apoptosis.[8][9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of proteasome inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle exit during this compound‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteasome inhibitor this compound induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
Bortezomib-Enhanced Immunoprecipitation of Ubiquitinated Proteins: A Detailed Guide
Application Note: The study of protein ubiquitination is crucial for understanding a myriad of cellular processes, including protein degradation, signal transduction, and DNA repair. A key challenge in this field is the transient nature of ubiquitination and the low abundance of ubiquitinated proteins. Bortezomib, a potent and reversible inhibitor of the 26S proteasome, offers a robust solution by preventing the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This application note details a comprehensive protocol for the enrichment of ubiquitinated proteins from cultured cells by combining this compound treatment with immunoprecipitation, providing researchers with a reliable method to isolate these modified proteins for downstream analysis.
Core Principle
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells.[1][2][3] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 26S proteasome, a multi-catalytic protease complex that degrades the tagged protein.[1] this compound specifically and reversibly inhibits the chymotrypsin-like activity of the proteasome's 20S core particle.[2] This inhibition blocks the degradation of polyubiquitinated proteins, causing them to accumulate within the cell.[4][5][6][7] This enriched pool of ubiquitinated proteins can then be effectively isolated using immunoprecipitation with antibodies or affinity matrices that specifically recognize ubiquitin.
Data Presentation: this compound Treatment Parameters
The optimal concentration and duration of this compound treatment can vary depending on the cell line and experimental goals. The following table summarizes typical treatment conditions reported in the literature for the accumulation of ubiquitinated proteins.
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Reference |
| SH-SY5Y | 5-50 nmol/L | 24 hours | Significant accumulation of ubiquitin-conjugated proteins. | [4][5] |
| T98G | 5-50 nmol/L | 24 hours | Accumulation of ubiquitin-conjugated proteins. | [4][5] |
| L3.6pl | 100 nmol/L | 24 hours | Stabilization of ubiquitylated proteins and aggresome formation. | [6] |
| MM cell lines | 2.5 nM | 12 and 24 hours | Accumulation of polyubiquitin. | [8] |
| NB4 | 10 or 100 nM | 48 hours | Accumulation of ubiquitinated proteins. | [7] |
| HEK293-FLAG-OATP1B1/3 | 50 nM | 7 hours | Increased ubiquitination of target proteins. | [9] |
| MM.1S, MOLP-8 | 60 nmol/L | 3 hours | Used prior to Chromatin Immunoprecipitation. | [10] |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of ubiquitinated proteins following this compound treatment.
Materials
-
Cell Culture: Adherent or suspension cells of interest.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and deubiquitinase (DUB) inhibitors.
-
Protease Inhibitor Cocktail: Commercially available cocktail.
-
DUB Inhibitors: N-ethylmaleimide (NEM) at a final concentration of 5-10 mM or Iodoacetamide (IAA) at 5-10 mM.
-
Antibody/Affinity Resin:
-
Protein A/G Beads: If using an unconjugated primary antibody.
-
Wash Buffer: Lysis buffer with a higher salt concentration (e.g., 500 mM NaCl) or as recommended by the antibody/resin manufacturer.
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer if downstream enzymatic assays are planned.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Cell Scraper: For adherent cells.
-
Microcentrifuge Tubes.
-
End-over-end rotator.
Protocol
1. Cell Treatment with this compound
-
Plate cells and allow them to reach the desired confluency (typically 70-80%).
-
Treat the cells with the desired concentration of this compound (refer to the data table for guidance). A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired duration.
2. Cell Lysis
-
After treatment, place the cell culture plates on ice.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with fresh protease and DUB inhibitors directly to the culture plate (for adherent cells) or to the cell pellet (for suspension cells).
-
For adherent cells, use a cell scraper to collect the lysate.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract that will be used for immunoprecipitation.
3. Immunoprecipitation
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).
-
Take an aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate, add the anti-ubiquitin antibody or TUBE-conjugated beads. If using an unconjugated antibody, add it to the lysate and incubate for 2-4 hours at 4°C on an end-over-end rotator, followed by the addition of Protein A/G beads for another 1-2 hours.
-
Incubate the lysate with the antibody/beads for 2-4 hours or overnight at 4°C on an end-over-end rotator.
4. Washing
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).
-
Carefully aspirate the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
To elute the bound proteins, add 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to release the proteins from the beads and denature them.
-
Pellet the beads by centrifugation, and the supernatant containing the eluted ubiquitinated proteins is ready for analysis by SDS-PAGE and Western blotting.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for this compound-enhanced immunoprecipitation of ubiquitinated proteins.
Caption: Logical relationship of key reagents and steps in the protocol.
References
- 1. Anti-Ubiquitin Antibodies | Invitrogen [thermofisher.com]
- 2. Ubiquitin Monoclonal Antibody (Ubi-1) (13-1600) [thermofisher.com]
- 3. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 5. lifesensors.com [lifesensors.com]
- 6. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. scbt.com [scbt.com]
- 8. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. ubpbio.com [ubpbio.com]
- 10. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 11. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin‐binding entities | EMBO Reports [link.springer.com]
- 12. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Assessment of Bortezomib Efficacy in 3D Spheroid Cultures
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking in vivo tumor microenvironments, making them ideal for preclinical drug screening.[1][2][3] Bortezomib, a proteasome inhibitor, has demonstrated significant anti-tumor activity and is a cornerstone in the treatment of multiple myeloma and other malignancies.[4] This application note provides a detailed protocol for assessing the efficacy of this compound in 3D spheroid cultures using a combination of cell viability and apoptosis assays, coupled with high-content imaging and analysis.
This compound primarily functions by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[4][5] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis.[5][6] One of the critical pathways affected by this compound is the NF-κB signaling pathway.[5][6] By preventing the degradation of IκB, this compound sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-survival genes.[5][6]
Materials and Methods
Spheroid Culture
A reliable method for generating uniform spheroids is crucial for reproducible drug screening. The following protocol utilizes ultra-low attachment U-bottom 96-well plates.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) at a density of 1,000-5,000 cells per well in 100 µL of appropriate culture medium in a 96-well ultra-low attachment U-bottom plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Culture Maintenance: Monitor spheroid formation and health daily. For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of the well and replacing it with fresh, pre-warmed medium.
This compound Treatment
Protocol:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[7] Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study with a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment Application: Once spheroids have reached a desired size (e.g., 300-500 µm in diameter), carefully add 100 µL of the this compound-containing medium to each well, resulting in a final volume of 200 µL. Include vehicle control wells treated with the same concentration of DMSO.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours).
Assessment of Efficacy
A multi-parametric approach is recommended to comprehensively evaluate the effects of this compound.
The CellTiter-Glo® 3D Cell Viability Assay is a robust method for determining the number of viable cells in 3D culture based on the quantification of ATP.[8]
Protocol:
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate containing the spheroids to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
The Caspase-Glo® 3/7 3D Assay is a luminescent assay that measures caspase-3 and -7 activities, key biomarkers of apoptosis.[9][10]
Protocol:
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent as per the manufacturer's protocol.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 3D Reagent to each well.
-
Gently mix the contents and incubate at room temperature for at least 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters within the 3D spheroid structure.[2][11]
Protocol:
-
Staining:
-
Carefully remove the culture medium from the wells.
-
Wash the spheroids gently with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Wash twice with PBS.
-
Stain with fluorescent dyes. A common combination is:
-
Hoechst 33342: To stain the nuclei of all cells (live and dead).
-
Propidium Iodide (PI) or a similar viability dye: To stain the nuclei of dead cells.
-
Antibodies against cleaved caspase-3: To specifically identify apoptotic cells.
-
-
Wash three times with PBS.
-
-
Imaging:
-
Acquire images using a high-content imaging system with confocal capabilities to obtain optical sections through the spheroids.[12]
-
-
Image Analysis:
-
Use image analysis software to reconstruct the 3D spheroid and quantify various parameters, such as:
-
Spheroid volume and morphology.
-
Total cell number (from Hoechst staining).
-
Dead cell number (from PI staining).
-
Apoptotic cell number (from cleaved caspase-3 staining).
-
Spatial distribution of live, dead, and apoptotic cells within the spheroid.
-
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (ATP Assay) after this compound Treatment
| This compound Conc. | Luminescence (RLU) | % Viability (vs. Control) |
| Vehicle Control | 150,000 ± 5,000 | 100% |
| 1 nM | 135,000 ± 4,500 | 90% |
| 10 nM | 105,000 ± 3,000 | 70% |
| 100 nM | 60,000 ± 2,500 | 40% |
| 1 µM | 15,000 ± 1,000 | 10% |
| 10 µM | 5,000 ± 500 | 3.3% |
Table 2: Apoptosis (Caspase-3/7 Activity) after this compound Treatment
| This compound Conc. | Luminescence (RLU) | Fold Increase (vs. Control) |
| Vehicle Control | 10,000 ± 800 | 1.0 |
| 1 nM | 15,000 ± 1,200 | 1.5 |
| 10 nM | 35,000 ± 2,800 | 3.5 |
| 100 nM | 80,000 ± 6,500 | 8.0 |
| 1 µM | 120,000 ± 9,000 | 12.0 |
| 10 µM | 90,000 ± 7,000 | 9.0 |
Table 3: High-Content Imaging Analysis of Spheroids
| This compound Conc. | Spheroid Volume (µm³) | % Dead Cells | % Apoptotic Cells |
| Vehicle Control | 5.2 x 10⁷ ± 0.4 x 10⁷ | 2% ± 0.5% | 1% ± 0.3% |
| 1 nM | 4.8 x 10⁷ ± 0.3 x 10⁷ | 5% ± 1.0% | 3% ± 0.8% |
| 10 nM | 4.1 x 10⁷ ± 0.5 x 10⁷ | 15% ± 2.5% | 12% ± 2.0% |
| 100 nM | 2.5 x 10⁷ ± 0.3 x 10⁷ | 45% ± 4.0% | 40% ± 3.5% |
| 1 µM | 1.1 x 10⁷ ± 0.2 x 10⁷ | 85% ± 5.5% | 78% ± 6.0% |
| 10 µM | 0.5 x 10⁷ ± 0.1 x 10⁷ | 95% ± 3.0% | 88% ± 4.5% |
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the efficacy of this compound in 3D spheroid cultures. By combining robust cell health assays with high-content imaging, researchers can obtain quantitative and spatially resolved data to better understand the anti-tumor effects of this compound in a more physiologically relevant context. This multi-parametric approach is crucial for making informed decisions in the drug development pipeline.
References
- 1. Cell Viability Assays for 3D Cellular Constructs | Springer Nature Experiments [experiments.springernature.com]
- 2. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a combined therapy of this compound and ionizing radiation on chondrosarcoma three-dimensional spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 10. promega.com [promega.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. insphero.com [insphero.com]
Application Notes and Protocols for Bortezomib Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the administration of the proteasome inhibitor bortezomib in preclinical animal models, primarily focusing on mice and rats. The information compiled is intended to guide researchers in selecting the appropriate administration route and designing robust in vivo studies.
Data Presentation: Comparative Summary of this compound Administration Routes
The following tables summarize quantitative data for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of this compound in preclinical animal models. Direct head-to-head comparative studies for all three routes in a single preclinical model are limited; however, the data provides a basis for route selection based on common practices and reported outcomes.
Table 1: this compound Administration in Mouse Models
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Animal Model | BALB/c mice, Nude mice | Nude mice | C57BL/6 mice |
| Tumor Model | Multiple Myeloma, Prostate Cancer, Hepatocarcinoma | Head and Neck Cancer | Multiple Myeloma |
| Dosage Range | 0.25 - 1.0 mg/kg[1][2] | 5 mg/kg (single dose)[1] | 0.6 mg/kg |
| Dosing Schedule | Single dose, twice weekly, or weekly for up to 4 weeks[1][3] | Single dose | 3 times/week for 2 weeks |
| Vehicle | 0.9% Saline | Not specified | 0.9% Saline |
| Reported Efficacy | Significant tumor growth inhibition (50-80%) and increased survival[3][4] | Significant decrease in surviving fraction of breast tumor cells[1] | Not specified |
| Reported Toxicity | Dose-limiting toxicity (weight loss) at 1 mg/kg with twice-weekly administration[3] | Decrease in colony-forming-unit granulocyte macrophages[1] | Not specified |
Table 2: this compound Administration in Rat Models
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats | Sprague-Dawley rats |
| Study Type | Pharmacokinetics | Neuropathy Model, Ischemia-Reperfusion Injury | Neuropathy Model |
| Dosage Range | Not specified in detail | 0.05 - 0.2 mg/kg | 0.2 mg/kg |
| Dosing Schedule | Not specified in detail | Days 0, 3, 7, and 10 or single dose[5][6] | Days 1, 4, 8, and 11 |
| Vehicle | 0.9% Saline | 0.9% Saline with D-mannitol[5] | 0.9% Saline |
| Reported Efficacy | Not applicable | Dose-dependent mechanical hypersensitivity[5] | Equivalent plasma levels and proteasome inhibition to IV |
| Reported Toxicity | Not specified | Higher doses not tolerated[5] | Well-tolerated |
Note: While direct preclinical comparisons are limited, clinical studies in humans have shown that subcutaneous administration of this compound has a comparable efficacy to intravenous administration but with a significantly lower incidence of peripheral neuropathy.[7][8]
Experimental Protocols
Drug Preparation and Formulation
This compound is typically supplied as a lyophilized powder and requires reconstitution before administration.
-
Reconstitution: Reconstitute this compound powder with sterile 0.9% sodium chloride (normal saline) to the desired concentration.[5]
-
Concentration for IV Administration: For intravenous injection, a final concentration of 1.0 mg/mL is commonly used.[7]
-
Concentration for SC Administration: For subcutaneous injection, a higher concentration of 2.5 mg/mL is often prepared to minimize the injection volume.[7]
-
Formulation for IP Administration: For intraperitoneal injection, this compound can be reconstituted in 0.9% sterile saline. Some protocols also include D-mannitol in the vehicle solution to replicate the clinical formulation (Velcade®).[5]
-
Stability: Reconstituted this compound (1.0 mg/mL and 2.5 mg/mL) is physically and chemically stable for up to 21 days when stored at 4°C or room temperature in both vials and syringes.[4][9]
Intravenous (IV) Injection Protocol (Mouse - Tail Vein)
-
Animal Restraint: Place the mouse in a suitable restraint device, allowing access to the tail.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40-50°C) for a few minutes to dilate the lateral tail veins.
-
Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Needle and Syringe: Use a 27-30 gauge needle with a 1 mL syringe.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Subcutaneous (SC) Injection Protocol (Mouse - Scruff)
-
Animal Restraint: Manually restrain the mouse by scruffing the loose skin on its back, between the shoulder blades.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle and Syringe: Use a 25-27 gauge needle with a 1 mL syringe.
-
Injection: Lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's body.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert at a different site.
-
Administration: Inject the this compound solution. A small bleb or lump will form under the skin.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Monitoring: Monitor the animal for any local reactions at the injection site.
Intraperitoneal (IP) Injection Protocol (Rat/Mouse)
-
Animal Restraint: Manually restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Site Identification: Identify the injection site in the lower right abdominal quadrant to avoid the cecum (on the left side) and the urinary bladder.
-
Site Preparation: Clean the injection site with a 70% ethanol wipe.
-
Needle and Syringe: Use a 23-27 gauge needle with an appropriately sized syringe for the injection volume.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered the intestines or bladder. If any fluid (yellow for urine, brown/green for intestinal contents) is aspirated, discard the syringe and prepare a new injection.
-
Administration: Inject the this compound solution smoothly.
-
Post-Injection: Withdraw the needle.
-
Monitoring: Monitor the animal for any signs of distress or discomfort.
Visualizations
This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the 26S proteasome, preventing IκBα degradation and NF-κB nuclear translocation.
Experimental Workflow: In Vivo Efficacy Study
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a preclinical tumor model.
References
- 1. Preclinical evaluation of the proteasome inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of subcutaneous formulation of this compound versus the conventional intravenous formulation in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective comparison of subcutaneous versus intravenous administration of this compound in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound in a subcutaneous tumor model of H22 mouse hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Non-Hematologic Toxicity of this compound in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous versus intravenous this compound in two different induction therapies for newly diagnosed multiple myeloma: an interim analysis from the prospective GMMG-MM5 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring Proteasome Inhibition After Bortezomib Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the inhibitory effects of Bortezomib on the proteasome, a critical target in cancer therapy. Detailed protocols for key assays are provided to ensure reliable and reproducible results.
Introduction to this compound and the Proteasome
This compound (Velcade®) is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] It is a reversible and selective inhibitor that primarily targets the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1][2] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[2][3] By inhibiting the proteasome, this compound leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2][4]
Accurate measurement of proteasome inhibition is essential for understanding the pharmacodynamics of this compound, optimizing dosing schedules, and developing novel proteasome inhibitors. This document outlines the primary methods for assessing proteasome activity following this compound treatment.
Key Signaling Pathways Affected by this compound
This compound's inhibition of the proteasome disrupts several critical signaling pathways, most notably the NF-κB pathway.[2][4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2] Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate genes involved in cell survival and proliferation.[2][4] this compound prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis.[2]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Methods for Measuring Proteasome Inhibition
Several robust methods are available to quantify proteasome activity and its inhibition by this compound. The choice of method depends on the specific research question, sample type, and available equipment.
Fluorogenic Proteasome Activity Assay
This is the most direct and widely used method to measure the specific proteolytic activities of the proteasome. The assay utilizes fluorogenic peptide substrates that are cleaved by the different active sites of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like), releasing a fluorescent molecule.
Principle: The rate of fluorescence increase is directly proportional to the enzymatic activity of the proteasome.[5]
Data Presentation:
| Parameter | Description | Typical Values with this compound |
| IC₅₀ | The concentration of this compound that inhibits 50% of proteasome activity. | Low nanomolar range for chymotrypsin-like activity.[6][7] |
| % Inhibition | The percentage reduction in proteasome activity compared to an untreated control. | Dose-dependent, can reach >80% inhibition.[8] |
Experimental Protocol: 20S Proteasome Chymotrypsin-Like Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Purified 20S Proteasome or cell lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic Substrate for CT-L activity (e.g., Suc-LLVY-AMC)
-
This compound
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460-480 nm)
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer.
-
Reconstitute this compound in DMSO to create a stock solution (e.g., 1 mM).[9] Perform serial dilutions in Assay Buffer to achieve desired final concentrations.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
Add Assay Buffer to each well.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Add the cell lysate or purified 20S proteasome to each well. For cell lysates, a protein concentration of 10-50 µg per well is recommended.
-
Include controls: "no enzyme" (substrate only) and "no substrate" (enzyme only) for background fluorescence.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in the microplate reader and measure fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Figure 2: Workflow for the Fluorogenic Proteasome Activity Assay.
Western Blot Analysis of Ubiquitinated Proteins
This method provides a qualitative or semi-quantitative assessment of proteasome inhibition by measuring the accumulation of polyubiquitinated proteins.
Principle: Inhibition of the proteasome prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell, which can be detected by Western blotting using an anti-ubiquitin antibody.[10][11]
Data Presentation:
| Treatment | Duration | Observation |
| Untreated Control | 24 hours | Low levels of polyubiquitinated proteins. |
| This compound (e.g., 100 nM) | 24 hours | Significant accumulation of high molecular weight polyubiquitinated protein smears.[11] |
Experimental Protocol: Western Blot for Polyubiquitin
Materials:
-
Cell lines treated with this compound or vehicle control
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin (e.g., K48-linkage specific)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse this compound-treated and control cells on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
Cell-Based Reporter Assays
These assays utilize engineered cell lines that express a reporter protein (e.g., a fluorescent protein or luciferase) fused to a proteasome degradation signal.
Principle: Under normal conditions, the reporter protein is rapidly degraded by the proteasome, resulting in a low signal.[12] Upon proteasome inhibition with this compound, the reporter protein accumulates, leading to a measurable increase in fluorescence or luminescence.[12]
Data Presentation:
| This compound Concentration | Reporter Signal (Fold Change vs. Control) |
| 0 µM | 1.0 |
| 0.1 µM | 1.5 - 2.0 |
| 1 µM | 3.0 - 5.0 |
| 10 µM | 5.0 - 8.0 |
Experimental Protocol: ZsGreen Proteasome Sensor Cell Line Assay
Materials:
-
HEK 293 ZsGreen Proteasome Sensor Cell Line
-
Cell culture medium and supplements
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the ZsGreen Proteasome Sensor cells in a 96-well plate at a suitable density (e.g., 30,000 cells/well) and allow them to adhere overnight.[12]
-
-
Treatment:
-
Treat the cells with a dose range of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 20-24 hours).
-
-
Measurement:
-
Measure the green fluorescence from the bottom of the plate using a microplate reader.[12] Alternatively, visualize and quantify the fluorescence using a microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Calculate the fold change in fluorescence for each this compound concentration compared to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal in proteasome activity assay | Inactive enzyme/lysate. | Ensure proper storage of reagents. Use fresh lysates. Include a positive control. |
| Substrate degradation. | Protect fluorogenic substrates from light and prepare fresh working solutions. | |
| High background in proteasome activity assay | Substrate autohydrolysis. | Run a "substrate only" control. Consider a different substrate lot. |
| Contaminated reagents. | Use high-purity reagents and sterile plates. | |
| No accumulation of ubiquitinated proteins | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment. |
| Poor antibody quality. | Use a validated anti-ubiquitin antibody. | |
| High variability in cell-based reporter assay | Inconsistent cell numbers. | Ensure accurate cell seeding and even distribution in wells. |
| Cell toxicity at high this compound concentrations. | Correlate reporter signal with a cell viability assay (e.g., MTS or CellTiter-Glo). |
By employing these detailed protocols and understanding the underlying principles, researchers can effectively and accurately measure the inhibition of the proteasome by this compound, facilitating further research and drug development in this critical area of oncology.
References
- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Measurement of Proteasome Inhibition in Live Cells in Molecular Devices Microplate Fluorometers | Technology Networks [technologynetworks.com]
- 4. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition by this compound: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. labs.pbrc.edu [labs.pbrc.edu]
Application Notes and Protocols for Long-Term Bortezomib Treatment in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on establishing and maintaining long-term cell culture experiments with bortezomib. The information covers treatment schedules, generation of resistant cell lines, and key experimental assays to assess cellular responses.
Introduction
This compound (Velcade®) is a first-in-class proteasome inhibitor widely used in cancer therapy, particularly for multiple myeloma and mantle cell lymphoma.[1] Its primary mechanism of action is the reversible inhibition of the 26S proteasome, a key cellular complex responsible for the degradation of ubiquitinated proteins.[2][3] This inhibition disrupts multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.[2][3][4] Long-term in vitro studies with this compound are essential for understanding the molecular mechanisms of action, identifying biomarkers of response, and investigating the development of drug resistance.
Data Presentation: this compound Treatment Parameters in Cell Culture
The following tables summarize quantitative data from various studies, providing a reference for selecting appropriate this compound concentrations and treatment durations for different cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) | Reference |
| RPMI-8226 | Multiple Myeloma | 2.5 - 160 | 18 | [5] |
| U266 | Multiple Myeloma | 2.5 - 160 | 18 | [5] |
| MM1.S | Multiple Myeloma | ~22-32 | 48 | [6] |
| Ela-1 | Feline Injection Site Sarcoma | 17.46 | 48 | [7] |
| Hamilton | Feline Injection Site Sarcoma | 19.48 | 48 | [7] |
| Kaiser | Feline Injection Site Sarcoma | 21.38 | 48 | [7] |
| ANBL-6 | Multiple Myeloma | Significant inhibition at 1 nM | 24 - 48 | [8] |
| RPMI 8226 | Multiple Myeloma | Significant inhibition at 1 nM | 24 - 48 | [8] |
| HBL-2 | Mantle Cell Lymphoma | 5 | Not Specified | |
| Jeko-1 | Mantle Cell Lymphoma | 3 | Not Specified |
Table 2: this compound Concentrations and Durations for Specific Cellular Effects
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration | Observed Effect | Reference |
| Jeko, Granta-519 | Mantle Cell Lymphoma | 20 | 18 hours | Induction of apoptosis | [9] |
| RPMI-8226 | Multiple Myeloma | 20, 50, 80 | 24 hours | Inhibition of proliferation, induction of apoptosis | [10] |
| DHL-4 | B-cell lymphoma | 100 | 24 hours | Bax protein accumulation | [11] |
| L363 | Multiple Myeloma | Not Specified | 24 hours | Accumulation of K48-linked polyubiquitin | [12] |
| SCLC cell lines | Small Cell Lung Cancer | 50 | 48 hours | 80-90% reduction in cell viability, G2-M arrest, apoptosis | [13] |
Experimental Protocols
Protocol 1: Establishing Long-Term this compound-Treated Cell Cultures
This protocol describes two primary approaches for long-term this compound treatment: continuous low-dose exposure and dose-escalation for generating resistant cell lines.
A. Continuous Low-Dose Exposure
This method is suitable for studying the chronic effects of a sublethal this compound concentration.
-
Determine the IC20-IC30: Perform a short-term cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 20-30% after 48-72 hours of treatment.
-
Initiate Culture: Seed cells at their optimal density in standard culture medium. After 24 hours, replace the medium with fresh medium containing the predetermined sublethal concentration of this compound.
-
Maintenance: Maintain the cells in continuous culture with the this compound-containing medium. Change the medium every 2-3 days, replenishing with fresh drug at each change.
-
Monitoring: Regularly monitor cell morphology, proliferation rate, and viability. At defined time points, harvest cells for downstream analysis (e.g., Western blot, flow cytometry).
B. Generation of this compound-Resistant Cell Lines
This protocol involves gradually increasing the concentration of this compound to select for a resistant cell population. This process can take several months.
-
Initial Treatment: Start by treating the parental cell line with a low concentration of this compound (e.g., the IC10 or a concentration that allows for some cell survival and proliferation).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, double the concentration of this compound.
-
Stepwise Increase: Continue this stepwise increase in this compound concentration, allowing the cells to recover and resume proliferation at each new concentration before the next increase. This process may take 6 months or longer.
-
Resistant Clone Selection: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), they can be considered resistant.
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line. Perform molecular analyses to investigate the mechanisms of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 4: Western Blot Analysis
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PARP, anti-caspase-3, anti-p-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Apoptotic Signaling
This compound's primary target is the 26S proteasome. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers several downstream signaling cascades. One of the key pathways affected is the NF-κB signaling pathway.[2] this compound prevents the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival functions.[2][3] Furthermore, this compound induces the unfolded protein response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum.[14] This can lead to the activation of pro-apoptotic pathways. This compound also modulates the expression of Bcl-2 family proteins, promoting the intrinsic pathway of apoptosis.[4]
Caption: this compound-induced signaling pathways leading to apoptosis.
Experimental Workflow for Long-Term this compound Studies
The following diagram outlines a general workflow for conducting long-term cell culture experiments with this compound.
Caption: General workflow for long-term this compound cell culture experiments.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for conducting long-term in vitro studies with this compound. Careful consideration of cell type-specific sensitivity, treatment duration, and the experimental goals are crucial for obtaining reliable and reproducible results. These studies are instrumental in advancing our understanding of this compound's therapeutic potential and the challenges of drug resistance.
References
- 1. This compound-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Modulatory effects of this compound on host immune cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Low-Bortezomib Doses Induce Apoptosis and Independently Decrease the Activities of Glutathione S-Transferase and Glutathione Peroxidase in Multiple Myeloma, Taking into Account the GSTT1 and GSTM1 Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle exit during this compound‐induced osteogenic differentiation of mesenchymal stem cells was mediated by Xbp1s‐upregulated p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Preclinical evaluation of the proteasome inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of the proteasome inhibitor this compound in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEK facilitates this compound resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Bortezomib with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of bortezomib, a proteasome inhibitor, in combination with various chemotherapy agents. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the synergistic, additive, or antagonistic effects of this compound-based combination therapies.
Introduction to this compound Combination Therapy
This compound is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular component responsible for the degradation of proteins that regulate cell cycle progression and apoptosis.[3] By disrupting this pathway, this compound can induce programmed cell death in cancer cells.[3]
Combining this compound with traditional chemotherapy agents has emerged as a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[2][4][5] In vitro studies are crucial for identifying synergistic combinations, elucidating the underlying molecular mechanisms, and informing the design of subsequent preclinical and clinical investigations. This document outlines standardized protocols for assessing the in vitro efficacy of this compound in combination with chemotherapy agents such as doxorubicin, gemcitabine, and cisplatin.
General Experimental Workflow
A typical workflow for evaluating this compound combination therapy in vitro involves a series of sequential experiments to determine cytotoxicity, characterize the nature of the drug interaction (synergism, additivity, or antagonism), and investigate the molecular mechanisms of action.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and various chemotherapy agents, as well as the combination effects observed in different cancer cell lines.
Table 1: IC50 Values of this compound and Chemotherapy Agents in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Chemotherapy Agent | Agent IC50 | Reference |
| 4T1 | Murine Breast Cancer | 10 nM, 50 nM (tested concentrations) | Cisplatin | 14.2 µM | [2] |
| 4T1 | Murine Breast Cancer | 10 nM, 50 nM (tested concentrations) | 5-Fluorouracil | 8.9 µM | [2] |
| SH-SY5Y | Neuroblastoma | ~10 nM | Doxorubicin | ~100 nM | [6] |
| SK-N-SH | Neuroblastoma | ~130 nM | Doxorubicin | ~1 µM | [6] |
| T24 | Bladder Cancer | 10 nM | Cisplatin | 10 µM | [7] |
| FISS cell lines | Feline Injection Site Sarcoma | 17.46 nM - 21.38 nM | N/A | N/A | [8] |
| Leukemia cell lines | Leukemia | Average of 12 nM | N/A | N/A | [9] |
| Mantle Cell Lymphoma | Mantle Cell Lymphoma | 18.2 nM - 60.1 nM | N/A | N/A | [10] |
Table 2: Summary of In Vitro Combination Effects of this compound with Chemotherapy Agents
| Cancer Type | Chemotherapy Agent | Cell Lines | Observed Effect | Combination Index (CI) | Reference |
| Leukemia | Dexamethasone | RS4 (Dexamethasone-sensitive) | Synergistic | N/A | [9][11] |
| Leukemia | Doxorubicin, Cytarabine, Vincristine, Asparaginase | Various | Additive | N/A | [9][11] |
| Neuroblastoma | Doxorubicin | SH-SY5Y, SK-N-SH | Synergistic | < 1 | [6] |
| Multiple Myeloma | Doxorubicin | U266B1 | Synergistic | N/A | [12][13] |
| Bladder Cancer | Gemcitabine | 253JB-V | Synergistic | N/A | [14][15][16] |
| Pancreatic Cancer | Gemcitabine | AsPC-1 | Additive | N/A | [4][17] |
| Bladder Cancer | Cisplatin | T24 | Synergistic | N/A | [7] |
| Breast Cancer | Cisplatin | 4T1 | Synergistic | N/A | [2][18] |
| Breast Cancer | 5-Fluorouracil | 4T1 | Synergistic (at lower concentrations) | N/A | [2] |
| Chronic Lymphocytic Leukemia | Cladribine | Primary B-CLL cells | Additive | 0.87 | [19] |
| Chronic Lymphocytic Leukemia | Fludarabine | Primary B-CLL cells | Additive | 0.82 | [19] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Reagents:
-
This compound (e.g., Selleck Chemicals): Prepare a stock solution in DMSO and store at -20°C or -80°C.
-
Chemotherapy agents (e.g., Doxorubicin, Gemcitabine, Cisplatin from Sigma-Aldrich): Prepare stock solutions as per the manufacturer's instructions and store appropriately.
-
Cell culture media, FBS, and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (e.g., BD Biosciences).
-
Reagents for Western blotting including lysis buffer, protease and phosphatase inhibitors, primary and secondary antibodies.
-
Protocol 1: Cell Viability Assay (MTT)
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with a range of concentrations of this compound or the chemotherapy agent for 48-72 hours.
-
Combination Treatment: Treat cells with various concentrations of this compound and the chemotherapy agent, both alone and in combination, for 48-72 hours. A fixed-ratio combination design is often used, based on the individual IC50 values.[6]
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to quantify the nature of the drug interaction.[20]
-
Data Input: Use the dose-response data from the cell viability assays for single agents and their fixed-ratio combinations.
-
Software Analysis: Utilize software such as CompuSyn to calculate the Combination Index (CI).[20]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Treat cells with this compound, the chemotherapy agent, or the combination at predetermined synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Western Blot Analysis
This protocol is used to investigate the effect of drug combinations on protein expression in key signaling pathways.
-
Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Key Protein Targets for Western Blot Analysis
| Pathway | Key Proteins | Expected Change with Synergistic Combination |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2 | Increased cleaved forms, Increased Bax/Bcl-2 ratio |
| Cell Cycle | p21, p27, Cyclin D1 | Increased p21/p27, Decreased Cyclin D1 |
| NF-κB Pathway | p-IκBα, IκBα, NF-κB (p65) | Increased p-IκBα and IκBα, Decreased nuclear p65 |
| ER Stress | CHOP, p-eIF2α | Increased expression |
Signaling Pathways and Mechanisms of Action
This compound, in combination with chemotherapy, can modulate multiple signaling pathways to induce synergistic cell death.
This compound and Apoptosis Induction
This compound's primary mechanism involves the inhibition of the proteasome, leading to the accumulation of pro-apoptotic proteins and the activation of caspase cascades.[3]
Synergistic Mechanisms with Chemotherapy
The combination of this compound with chemotherapy agents can lead to enhanced anti-cancer effects through various mechanisms. For example, this compound can sensitize cancer cells to chemotherapy by inhibiting the NF-κB pathway, which is involved in cell survival and drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of this compound in combination with cisplatin and 5‑fluorouracil on 4T1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Proteasome inhibition enhances antitumour effects of gemcitabine in experimental pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor this compound enhances the effect of standard chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Synergistic effects of cisplatin and proteasome inhibitor this compound on human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. This compound interactions with chemotherapy agents in acute leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. mdnewsline.com [mdnewsline.com]
- 13. Doxorubicin synergizes this compound-induced multiple myeloma cell death by inhibiting aggresome formation and augmenting endoplasmic reticulum/Golgi stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The proteasome inhibitor this compound synergizes with gemcitabine to block the growth of human 253JB-V bladder tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. In vitro cytotoxic effect of proteasome inhibitor this compound in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bortezomib Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with bortezomib in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is sparingly soluble in aqueous buffers but exhibits good solubility in organic solvents. For most in vitro applications, a concentrated stock solution is first prepared in an organic solvent, which is then further diluted in the aqueous experimental buffer.[1]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer?
Precipitation upon dilution of a this compound DMSO stock in aqueous buffer is a common issue. This occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO concentration decreases sharply upon dilution, the this compound concentration may exceed its solubility limit in the resulting aqueous environment, leading to the formation of a precipitate.
Q3: How does pH affect the solubility and stability of this compound?
This compound's solubility is pH-dependent. As a boronic acid, its pKa is estimated to be 8.8 ± 0.2.[2][3] The solubility of this compound as the monomeric boronic acid is reported to be in the range of 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5. This compound is susceptible to degradation in both acidic and basic conditions through hydrolysis.[4][5][6] Oxidative degradation is another pathway that can occur.[7]
Q4: What is the role of mannitol in this compound formulations?
Mannitol is a key excipient used in commercial formulations of this compound (e.g., Velcade®) to enhance its aqueous solubility.[8][9] this compound, a boronic acid, can form a reversible boronate ester with the diol groups of mannitol.[2][3][10] This interaction prevents the formation of the less soluble trimeric boroxine anhydride of this compound and also lowers the pKa of the boronic acid moiety, further increasing its water solubility.[8][9]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation during experimental workflows.
Problem: this compound precipitates out of solution upon dilution in aqueous buffer.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent/Buffer | Concentration | Temperature | Notes |
| DMSO | ~20 mg/mL[1] | Room Temperature | |
| DMSO | Up to 50 mg/mL[11] | Not Specified | |
| Ethanol | Up to 35 mg/mL[11] | Not Specified | |
| Water (as monomeric boronic acid) | 3.3 - 3.8 mg/mL | Not Specified | pH range of 2 to 6.5. |
| Water | 0.59 ± 0.07 mg/mL[2][3] | Not Specified | Equilibrium solubility. |
| Normal Saline (0.9% NaCl) | 0.52 ± 0.11 mg/mL[2][3] | Not Specified | Equilibrium solubility. |
| 1:5 DMSO:PBS (pH 7.2) | ~0.1 mg/mL[1] | Not Specified | Prepared by diluting a DMSO stock. |
| Normal Saline with 55 mM D-mannitol | 1.92 ± 0.14 mg/mL[2][3] | Not Specified | Significant enhancement over normal saline alone. |
| Normal Saline with 137 mM D-mannitol | 3.40 ± 0.21 mg/mL[2][3] | Not Specified | Further enhancement with increased mannitol. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common starting point for most experiments.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol details the dilution of the DMSO stock solution into an aqueous buffer for use in experiments.
-
Prepare the Aqueous Buffer : Ensure your aqueous buffer (e.g., PBS, cell culture medium) is at the desired temperature (typically 37°C for cell-based assays).
-
Calculate Dilution : Determine the volume of the this compound DMSO stock solution needed to achieve the final desired concentration in your experiment. Aim to keep the final DMSO concentration in the working solution as low as possible (ideally below 0.5%) to avoid solvent-induced toxicity.[12]
-
Perform Dilution : While gently vortexing the pre-warmed aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Final Mix and Use : Gently mix the final solution and use it immediately for your experiment. Do not store aqueous solutions of this compound for extended periods, as its stability is limited.[1]
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers cellular stress responses, cell cycle arrest, and ultimately, apoptosis. Two of the key signaling pathways affected are the NF-κB and the Unfolded Protein Response (UPR) pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation study of this compound: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An NMR Study of the this compound Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. Development and characterization of liposomal formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US10023611B2 - Process for the preparation of this compound mannitol ester - Google Patents [patents.google.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.cn [medchemexpress.cn]
identifying and minimizing Bortezomib off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Bortezomib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: this compound, a dipeptide boronate proteasome inhibitor, is known to interact with proteins other than its intended target, the 26S proteasome. The most well-documented off-target effects include the inhibition of various serine proteases.[1][2][3][4] This promiscuity is attributed to the boronic acid warhead which can form stable tetrahedral intermediates with the catalytic serine residues of these proteases.[1] Additionally, this compound has been observed to alter the activity of deubiquitinating enzymes (DUBs) and induce protein oxidation.[5][6]
Q2: How do the off-target effects of this compound differ from those of second-generation proteasome inhibitors like Carfilzomib?
A2: Second-generation proteasome inhibitors, such as Carfilzomib, exhibit greater specificity for the proteasome.[7][8][9] Carfilzomib, an epoxyketone-based inhibitor, shows little to no significant inhibition of the serine proteases targeted by this compound.[1][3][4] This difference in off-target activity is believed to underlie the lower incidence of peripheral neuropathy observed with Carfilzomib treatment compared to this compound.[1][7]
Q3: What are the common experimental consequences of this compound's off-target effects?
A3: Off-target effects can lead to a variety of experimental complications, including:
-
Peripheral Neuropathy in in vivo models: This is a significant clinical side effect that can be recapitulated in animal models and is linked to the inhibition of non-proteasomal targets like HtrA2/Omi.[1][7]
-
Cardiomyopathy: Studies have suggested a link between this compound treatment and the development of cardiomyopathy, potentially through the induction of "proteasome switching" and accumulation of toxic proteins in the myocardium.[5]
-
Confounding phenotypic observations: Cellular phenotypes observed after this compound treatment may not be solely due to proteasome inhibition, making data interpretation challenging. For example, reduced neurite outgrowth in neuronal cell models has been attributed to off-target effects.[1][6]
Q4: Which signaling pathways are known to be affected by this compound's off-target activities?
A4: this compound has been shown to modulate several signaling pathways, which may be a combination of on-target and off-target effects. These include the NF-κB, STAT3, and phosphatidylinositol-3 kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathways.[6][10]
Troubleshooting Guides
Problem 1: Observing significant cytotoxicity or a specific phenotype (e.g., neurite degeneration) that is not replicated by other proteasome inhibitors (e.g., Carfilzomib, MG-132).
-
Possible Cause: The observed effect is likely due to this compound's off-target activity, particularly its inhibition of serine proteases.[1][6]
-
Troubleshooting Steps:
-
Comparative Analysis: Include a more specific proteasome inhibitor like Carfilzomib in your experiments as a negative control for off-target effects.[8][9] If the phenotype is absent with Carfilzomib treatment at concentrations that achieve equivalent proteasome inhibition, this strongly suggests an off-target effect of this compound.
-
Rescue Experiments: If a specific off-target is suspected (e.g., HtrA2/Omi), attempt a rescue experiment by overexpressing the target protein.
-
Activity-Based Probe Profiling (ABPP): Utilize ABPP to identify the full spectrum of serine hydrolases inhibited by this compound in your experimental system.[1]
-
Problem 2: Difficulty in attributing observed changes in protein ubiquitination solely to proteasome inhibition.
-
Possible Cause: this compound can affect deubiquitinating (DUB) activity, which can also alter the ubiquitination status of proteins, independent of direct proteasome inhibition.[5]
-
Troubleshooting Steps:
-
DUB Activity Assays: Directly measure DUB activity in your cell lysates or tissues following this compound treatment using specific fluorogenic substrates.
-
Tandem Ubiquitin Binding Entities (TUBEs): Use TUBEs to enrich for polyubiquitinated proteins followed by mass spectrometry to identify changes in the ubiquitin landscape that may not be consistent with proteasome blockade alone.
-
Use of DUB Inhibitors: Compare the effects of this compound with those of specific DUB inhibitors to delineate the contribution of each activity to the observed phenotype.
-
Data Presentation
Table 1: Comparative Off-Target Activities of this compound and Carfilzomib
| Target Class | Specific Off-Target | This compound Activity | Carfilzomib Activity | Associated Clinical Adverse Event (with this compound) |
| Serine Proteases | Cathepsin G (CatG) | Significant Inhibition[1][3][4] | No Significant Inhibition[1][3][4] | Peripheral Neuropathy[1][6] |
| Cathepsin A (CatA) | Significant Inhibition[1][4] | No Significant Inhibition[1][4] | Peripheral Neuropathy | |
| Chymase | Significant Inhibition[1][4] | No Significant Inhibition[1][4] | Peripheral Neuropathy | |
| Dipeptidyl Peptidase II (DPPII) | Significant Inhibition[1][4] | No Significant Inhibition[1][4] | Peripheral Neuropathy | |
| HtrA2/Omi | Significant Inhibition[1][3][7] | No Significant Inhibition[7] | Peripheral Neuropathy[1][7] |
Experimental Protocols
Protocol 1: General Workflow for Identifying Off-Target Effects using Activity-Based Probe Profiling (ABPP)
This workflow provides a general methodology for identifying serine hydrolase off-targets of this compound.
-
Cell/Tissue Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvest cells and prepare lysates in a suitable buffer (e.g., Tris-HCl) without detergents that might interfere with probe binding.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Activity-Based Probe Labeling:
-
Incubate a standardized amount of protein lysate with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) probe.[1]
-
The probe will covalently bind to the active site of serine hydrolases.
-
-
SDS-PAGE and Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with streptavidin conjugated to a reporter enzyme (e.g., HRP) to detect biotinylated proteins.
-
Inhibition of a specific serine hydrolase by this compound will result in a decreased signal for the corresponding band compared to the vehicle control.
-
-
Identification of Off-Targets (Optional, advanced):
-
For identification of unknown off-targets, the labeled proteins can be enriched using streptavidin beads and subsequently identified by mass spectrometry.
-
Mandatory Visualizations
Caption: Figure 1. Experimental workflow for identifying this compound off-targets using ABPP.
Caption: Figure 2. On-target vs. off-target effects of this compound.
Caption: Figure 3. Troubleshooting logic for discerning on- vs. off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Pathological Mechanisms of this compound-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From this compound to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on this compound and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
optimizing Bortezomib concentration for maximum efficacy in cell lines.
Technical Support Center: Bortezomib Efficacy Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing this compound concentration in cell line experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound and how should I prepare a stock solution?
A1: this compound is soluble in organic solvents like DMSO and ethanol at concentrations up to 20 mg/ml.[1][2] It is sparingly soluble in aqueous buffers.[1] For experimental use, prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO.[2][3] For cell culture, dilute this stock directly into the medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.[3]
Q2: How stable is this compound in solution?
A2: When reconstituted in 0.9% sodium chloride, this compound (1 mg/mL) is physically and chemically stable for up to 42 days when stored at either 4°C or room temperature (23°C) in the original manufacturer's vial.[4] A 2.5 mg/mL solution in normal saline is stable for up to 21 days under the same conditions.[5] For stock solutions in DMSO, it is recommended to use them within 3 months when stored at -20°C to prevent loss of potency.[2] Aqueous solutions are not recommended for storage longer than one day.[1]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound varies widely among different cell lines, ranging from 1 nM to 20 µM.[6] For many multiple myeloma cell lines, the half-maximal inhibitory concentration (IC50) is often in the low nanomolar range (e.g., 1.9 to 10.2 nM for 48-hour continuous exposure).[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3]
Q4: How long should I treat my cells with this compound?
A4: Treatment duration can range from a few hours to 72 hours or more, depending on the experimental goal.[8][9][10] Short-term exposure (e.g., 1 hour) can be used to mimic the clinical pharmacokinetics of the drug.[7] Time-course experiments are recommended to identify the optimal treatment window for observing desired effects like apoptosis or protein accumulation.[3][11]
Q5: What are the primary signaling pathways affected by this compound?
A5: this compound is a potent and reversible inhibitor of the 26S proteasome.[1][12] This inhibition disrupts the degradation of numerous intracellular proteins, leading to effects on several key signaling pathways, including:
-
NF-κB Pathway: this compound prevents the degradation of IκB, an inhibitor of NF-κB. This keeps NF-κB inactive in the cytoplasm, suppressing the transcription of genes involved in cell survival and proliferation.[13][14]
-
Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to proteasome inhibition triggers endoplasmic reticulum (ER) stress and the pro-apoptotic UPR.[14]
-
Apoptosis Pathways: this compound induces apoptosis by affecting Bcl-2 family proteins, leading to the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[15][16]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or low efficacy at expected concentrations. | 1. Cell Line Resistance: Some cell lines are inherently resistant or can acquire resistance.[17] This may be due to mutations in proteasome subunits (e.g., PSMB5) or upregulation of survival pathways.[17][18] 2. Suboptimal Treatment Conditions: Incubation time may be too short for the effect to manifest.[3] 3. Drug Inactivity: Improper storage or handling of this compound stock solution. | 1. Confirm Resistance: Test a sensitive control cell line (e.g., MM.1S). Consider sequencing the PSMB5 gene if resistance is suspected.[17] 2. Optimize Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Verify Proteasome Inhibition: Directly measure proteasome activity in cell lysates using a fluorometric assay to confirm the drug is active.[3][10] Check for accumulation of poly-ubiquitinated proteins via Western blot.[3] 4. Use Fresh Drug: Prepare a fresh stock solution of this compound. |
| High levels of cell death, even at low concentrations. | 1. Off-Target Effects: At higher concentrations, this compound can inhibit other proteases.[3] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. High Cell Line Sensitivity: The cell line being used is exceptionally sensitive to proteasome inhibition. | 1. Perform a Dose-Response Curve: Titrate the concentration to find the lowest effective dose that minimizes toxicity while achieving the desired effect.[3] 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[3] Include a vehicle-only control in your experiments. 3. Reduce Treatment Time: Shorten the incubation period to reduce overall cytotoxicity. |
| Inconsistent results between experiments. | 1. Variable Cell Health/Density: Differences in cell confluency or passage number can affect drug response. 2. Inaccurate Drug Dilution: Errors in preparing serial dilutions of this compound. 3. Reagent Variability: Inconsistent quality of media, serum, or other reagents. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare Fresh Dilutions: Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Use Consistent Reagents: Use the same lot of reagents whenever possible and maintain quality control. |
Quantitative Data Summary
The efficacy of this compound is highly dependent on the cell line and the duration of exposure. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | Exposure Time | IC50 Concentration (nM) |
| Multiple Myeloma Lines | |||
| MM.1S | Multiple Myeloma | 48 hours | ~22-32[12] |
| U266 | Multiple Myeloma | 48 hours | ~22-32[12] |
| NCI-H929 | Multiple Myeloma | 48 hours (continuous) | 1.9 - 10.2[7] |
| RPMI-8226 | Multiple Myeloma | 48 hours (continuous) | 1.9 - 10.2[7] |
| KMS-12-BM | Multiple Myeloma | 48 hours (continuous) | 1.9 - 10.2[7] |
| Other Cancer Lines | |||
| Ela-1 | Feline Injection Site Sarcoma | 48 hours | 17.46[10] |
| Hamilton | Feline Injection Site Sarcoma | 48 hours | 19.48[10] |
| Kaiser | Feline Injection Site Sarcoma | 48 hours | 21.38[10] |
| DU145 | Prostate Cancer | 48 hours | ~1600 (1.6 µM)[9] |
Note: IC50 values can vary based on the specific assay conditions (e.g., cell density, assay type, exposure duration). The values presented are for general guidance.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
This diagram outlines the typical workflow for determining the optimal this compound concentration for a new cell line.
Caption: Workflow for this compound concentration optimization.
This compound's Effect on the NF-κB Signaling Pathway
This diagram illustrates how this compound inhibits the canonical NF-κB pathway.
Caption: this compound inhibits NF-κB activation via proteasome blockade.
Detailed Experimental Protocols
Protocol 1: Cell Viability Determination (MTT Assay)
This protocol is adapted for determining the cytotoxic effect of this compound.[9][19][20][21]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide)[19] or DMSO
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2x10⁴ cells/well) in 100 µL of complete medium.[9] Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[20] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm or 590 nm using a microplate reader.[8][21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[22][23][24][25]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, detach gently. Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[23]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube.[26]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[26]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[26]
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol verifies this compound's mechanism of action by detecting the accumulation of phosphorylated IκBα.[27][28][29]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. An accumulation of phosphorylated IκBα in this compound-treated samples indicates effective proteasome inhibition.[11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. This compound inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. MTT Assay [bio-protocol.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Annexin V Staining Protocol [bdbiosciences.com]
- 27. researchgate.net [researchgate.net]
- 28. Blocking Autophagy Prevents this compound-Induced NF-κB Activation by Reducing I-κBα Degradation in Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Investigating Acquired Bortezomib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to bortezomib.
Section 1: Frequently Asked Questions (FAQs)
A collection of common questions regarding the experimental investigation of this compound resistance.
Q1: What are the primary mechanisms of acquired this compound resistance?
A1: Acquired resistance to this compound is a multifactorial phenomenon. The most commonly reported mechanisms include:
-
Alterations in the Proteasome: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome (the direct target of this compound), can reduce drug binding.[1][2][3] Overexpression of proteasome subunits can also increase the overall proteasome activity, requiring higher drug concentrations for effective inhibition.[4][5]
-
Activation of Pro-survival Signaling Pathways: Constitutive activation of pro-survival pathways, such as the NF-κB and PI3K/Akt pathways, allows cancer cells to evade this compound-induced apoptosis.[6][7][8]
-
Upregulation of the Unfolded Protein Response (UPR): While this compound induces ER stress and activates the UPR, resistant cells can adapt by upregulating specific UPR branches (e.g., the IRE1α-XBP1 axis) that promote cell survival.[4][9][10][11][12]
-
Altered Expression of Apoptosis Regulators: Overexpression of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2, Bcl-xL) and downregulation of pro-apoptotic proteins can increase the threshold for apoptosis induction by this compound.[13]
-
Increased Autophagy: Cells can enhance autophagic flux to clear aggregated proteins and damaged organelles, thereby mitigating the cytotoxic effects of proteasome inhibition.
Q2: How do I generate a this compound-resistant cell line?
A2: this compound-resistant cell lines are typically generated by continuous or intermittent exposure to the drug. A common method is a stepwise dose escalation.[8][14] However, it is important to note that cell lines generated through continuous exposure often develop mutations in the PSMB5 gene, which are rare in patients who have relapsed.[2][14] A pulse-treatment approach that mimics the clinical dosing schedule may generate more clinically relevant resistance models.[14]
Q3: My this compound-resistant cell line shows a high degree of resistance. Is this clinically relevant?
A3: While in vitro models with high-fold resistance are useful for studying molecular mechanisms, their direct clinical relevance can be debated. Resistance in patients is a complex process influenced by the tumor microenvironment and clonal evolution.[7] Cell lines lacking PSMB5 mutations and developed using clinically relevant dosing schedules may better reflect the resistance observed in patients.[14]
Q4: What are the key proteins I should analyze by western blot when studying this compound resistance?
A4: A good starting panel of proteins to analyze by western blot would include:
-
Proteasome Subunits: PSMB5 (to check for overexpression).
-
Ubiquitinated Proteins: To assess the overall efficacy of proteasome inhibition.
-
Apoptosis Regulators: Cleaved PARP, cleaved Caspase-3, Mcl-1, and Bcl-2.[13][15]
-
Loading Control: β-actin, GAPDH, or Vinculin.[15]
Section 2: Troubleshooting Guides
This section provides practical advice for common experimental issues.
Guide 1: Cell Viability (IC50) Assays
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers. Always allow cells to adhere and recover for a consistent period (e.g., 24 hours) before adding the drug.
-
-
Possible Cause 2: Drug instability.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media. Ensure proper humidification in the incubator.
-
Guide 2: Proteasome Activity Assays
Issue 1: Low signal or no difference between treated and untreated samples.
-
Possible Cause 1: Insufficient proteasome activity in the cell lysate.
-
Solution: Prepare fresh cell lysates and keep them on ice to prevent protein degradation. Ensure the lysis buffer is compatible with the assay and does not contain inhibitors of proteasome activity. Determine the protein concentration of your lysate and ensure you are loading a sufficient amount (e.g., 20-50 µg per well).[17]
-
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution: Ensure the assay buffer is at the correct pH and temperature as recommended by the manufacturer. The fluorogenic substrate may need to be optimized for your specific cell line.[17]
-
-
Possible Cause 3: Ineffective cell lysis.
-
Solution: Sonication of the cell lysate can help to release proteasomes from the nucleus and improve the overall yield.[18]
-
Issue 2: High background signal.
-
Possible Cause 1: Substrate auto-hydrolysis.
-
Solution: Run a "no-lysate" control (assay buffer and substrate only) to determine the rate of spontaneous substrate degradation. Subtract this value from your experimental readings.[17]
-
-
Possible Cause 2: Non-proteasomal protease activity.
-
Solution: Include a sample treated with a specific proteasome inhibitor (e.g., MG-132) as a negative control. The signal in this well represents the activity of other proteases in the lysate.[17]
-
-
Possible Cause 3: Contaminated reagents.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare buffers. Test individual components for autofluorescence.[17]
-
Guide 3: Western Blotting for Ubiquitinated Proteins
Issue 1: High background or a smear across the entire lane.
-
Possible Cause 1: Insufficient blocking.
-
Possible Cause 2: Antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[20]
-
Issue 2: No or weak signal for ubiquitinated proteins in this compound-treated samples.
-
Possible Cause 1: Inefficient proteasome inhibition.
-
Solution: Confirm that the concentration and duration of this compound treatment are sufficient to inhibit the proteasome in your cell line. You can verify this with a proteasome activity assay.
-
-
Possible Cause 2: Deubiquitinase (DUB) activity in the lysate.
-
Solution: Prepare cell lysates with a lysis buffer supplemented with a DUB inhibitor, such as N-ethylmaleimide (NEM), to preserve the ubiquitination status of proteins.
-
-
Possible Cause 3: Poor transfer of high molecular weight proteins.
-
Solution: Optimize the transfer conditions for large proteins. A wet transfer system overnight at 4°C is often more efficient for high molecular weight proteins than a semi-dry system. Use a lower percentage acrylamide gel for better resolution of large proteins.
-
Section 3: Data Presentation
Table 1: Representative Changes in IC50 Values for this compound in Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MM.1S | 15.2 | 44.5 | 2.93 | [4] |
| KMS-12-BM | ~10 | >100 | >10 | [14] |
| U266 | ~10 | ~15 | 1.5 | [8] |
| AN3-12 (mutant) | ~5 | ~10 | ~2 | [3] |
Table 2: Alterations in Protein Expression and Activity in this compound-Resistant Cells
| Protein/Process | Change in Resistant Cells | Functional Consequence | Reference |
| PSMB5 | Overexpression or Mutation | Decreased drug binding, increased proteasome capacity | [2][3][4] |
| Proteasome Activity | Increased baseline chymotrypsin-like activity | Requires higher drug concentration for inhibition | [4] |
| p-IRE1α / XBP1s | Increased expression/activity | Enhanced pro-survival UPR signaling | [4][9][10] |
| ATF4 | Increased expression | Upregulation of anti-apoptotic proteins like Mcl-1 | [9] |
| Mcl-1 / Bcl-2 | Increased expression | Inhibition of apoptosis | [13] |
| Nuclear p65 (NF-κB) | Increased levels/activity | Increased transcription of pro-survival genes | [6][7][8] |
| Immunoglobulin Production | Decreased | Reduced proteotoxic stress | [14] |
Section 4: Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line (Stepwise Method)
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in media containing this compound at a concentration of approximately half the IC50.
-
Monitor cell viability: Initially, a significant proportion of cells will die. Continue to culture the surviving cells, changing the media with fresh drug every 2-3 days.
-
Dose escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat dose escalation: Repeat step 4 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50).
-
Characterize the resistant line: Periodically assess the IC50 of the resistant cell line to confirm the level of resistance. It is also advisable to freeze down stocks of the cells at different stages of resistance development.
-
Drug-free culture: Before conducting experiments, it is common practice to culture the resistant cells in drug-free media for a period (e.g., 1-2 weeks) to ensure that the observed effects are due to stable genetic or epigenetic changes rather than the immediate presence of the drug.
Protocol 2: Proteasome Chymotrypsin-like Activity Assay
-
Prepare cell lysates: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer. Keep the lysates on ice.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay setup: In a black 96-well plate, add 20-50 µg of protein lysate to each well. Bring the total volume to 90 µL with assay buffer. For each sample, prepare a control well containing a specific proteasome inhibitor (e.g., 10 µM MG-132) to measure non-proteasomal activity.
-
Substrate addition: Add 10 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 50-100 µM) to each well.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) every 5 minutes for 30-60 minutes.
-
Data analysis: Calculate the rate of increase in fluorescence (RFU/min) for each well. Subtract the rate of the inhibitor-treated control from the untreated sample to obtain the specific proteasome activity.
Protocol 3: Western Blot for Bcl-2 and Mcl-1
-
Sample preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15][21]
-
Primary antibody incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000) and Mcl-1 (1:1000) in blocking buffer overnight at 4°C.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary antibody incubation: Incubate with an HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[15]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Section 5: Visualizations
Caption: A typical experimental workflow for investigating this compound resistance.
Caption: Altered NF-κB signaling in this compound-resistant cells.
Caption: Adaptation of the UPR pathway in this compound resistance.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance mutations in PSMB5 determine response to second-generation proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulated expression of the PSMB5 gene may contribute to drug resistance in patient with multiple myeloma when treated with this compound-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Resistant NF-κB Activity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of this compound-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response of myeloma to the proteasome inhibitor this compound is correlated with the unfolded protein response regulator XBP-1 | Haematologica [haematologica.org]
- 11. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. A clinically relevant pulse treatment generates a this compound-resistant myeloma cell line that lacks proteasome mutations and is sensitive to Bcl-2 inhibitor venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. clyte.tech [clyte.tech]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Bortezomib Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Bortezomib experiments. The following question-and-answer format directly addresses common issues to help ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant variability in cell viability/apoptosis assays with this compound between experiments. What are the potential causes?
Inconsistent results in cell viability and apoptosis assays are common and can stem from several factors, from reagent stability to cellular responses.
Troubleshooting Steps:
-
This compound Stock and Working Solution Integrity:
-
Preparation and Storage: this compound is typically dissolved in DMSO to create a stock solution.[1] Once reconstituted, it is stable for extended periods when stored correctly. Studies have shown that this compound reconstituted in 0.9% sodium chloride is physically and chemically stable for up to 21 days at 4°C or 23°C.[2][3] For long-term storage, it is recommended to store lyophilized or in solution at -20°C, desiccated and protected from light. Once in solution, use within 3 months to prevent loss of potency and aliquot to avoid multiple freeze/thaw cycles.[1]
-
Lot-to-Lot Variability: If you have recently switched to a new batch of this compound, it is advisable to perform a dose-response curve to confirm a similar IC50 value to previous batches.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Density: The initial seeding density of your cells can significantly impact the apparent efficacy of this compound.[4] Higher densities can lead to increased resistance. It is crucial to optimize and maintain a consistent seeding density across experiments.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity. It is recommended to test new serum lots before use in critical experiments.
-
-
Cellular Resistance Mechanisms:
-
Upregulation of Proteasome Subunits: Resistance to this compound can arise from the upregulation of proteasome subunits, particularly PSMB5, which is the primary target of the drug.[5][6][7]
-
Mutations in PSMB5: Point mutations in the PSMB5 gene can reduce the binding affinity of this compound, leading to decreased efficacy.[6][7][8]
-
Activation of Pro-Survival Pathways: Alterations in signaling pathways such as NF-κB, Akt/mTOR, and stress response pathways can contribute to this compound resistance.[5][6][9]
-
Q2: My proteasome activity assay is showing high background or inconsistent readings. How can I troubleshoot this?
High background and variability in proteasome activity assays can obscure the true inhibitory effect of this compound.
Troubleshooting Steps:
-
Assay Controls are Critical:
-
"No-Enzyme" Control: This control, which includes all assay components except the cell lysate, will help determine the level of spontaneous substrate degradation.[10]
-
Proteasome Inhibitor Control: Including a known proteasome inhibitor like MG-132 or this compound itself will help differentiate proteasome-specific activity from that of other cellular proteases.[10]
-
-
Reagent and Sample Handling:
-
Substrate Stability: Fluorogenic peptide substrates can be susceptible to spontaneous hydrolysis. Ensure they are stored correctly and avoid repeated freeze-thaw cycles.
-
Lysis Buffer Composition: The choice of lysis buffer is critical for maintaining proteasome integrity. Non-denaturing lysis buffers are essential.[10] It is also important to include inhibitors of other proteases in your lysis buffer.
-
Protein Concentration: Inaccurate protein quantification can lead to variability. Use a reliable protein assay method (e.g., BCA) and ensure you are within the linear range of the assay.[10]
-
-
Assay Conditions:
-
Microplate Selection: The type of microplate used can significantly affect measured proteasome activity. It is recommended to use black plates with non-binding surfaces for fluorescence-based assays to minimize background.[11]
-
Incubation Time and Temperature: Ensure that the incubation time and temperature (typically 37°C) are consistent across all experiments.
-
Q3: I am having trouble detecting ubiquitinated proteins by Western blot after this compound treatment. What could be the issue?
Detecting the accumulation of ubiquitinated proteins is a key indicator of proteasome inhibition. Difficulties in this assay can be due to several factors.
Troubleshooting Steps:
-
Sample Preparation is Key:
-
Lysis Buffer Additives: It is crucial to include deubiquitinase (DUB) inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains from your target proteins.[12][13]
-
Protease Inhibitors: A broad-spectrum protease inhibitor cocktail is essential to prevent protein degradation.[12]
-
-
Western Blotting Technique:
-
Protein Transfer: Inefficient transfer of high molecular weight ubiquitinated proteins can be a problem. Optimize your transfer conditions (e.g., use a wet transfer system overnight at a low voltage).[14]
-
Antibody Selection: Use a high-quality primary antibody specific for ubiquitin or your protein of interest. For global ubiquitination, an anti-ubiquitin antibody is used.[12]
-
Blocking and Washing: Insufficient blocking or washing can lead to high background, obscuring your signal.[12][14]
-
-
Experimental Design:
-
Time Course and Dose-Response: It is important to perform a time-course and dose-response experiment to determine the optimal conditions for observing the accumulation of ubiquitinated proteins in your specific cell line.
-
Positive Control: Use a known proteasome inhibitor or a cell line known to accumulate ubiquitinated proteins as a positive control.
-
Data Presentation
Table 1: Common this compound Concentrations and Treatment Durations for In Vitro Experiments
| Cell Line Type | This compound Concentration (nM) | Treatment Duration (hours) | Observed Effect | Reference |
| Multiple Myeloma | 20 | 2-48 | Apoptosis, Protein Accumulation | [9] |
| Feline Injection Site Sarcoma | 10-1000 | 48 | Decreased Cell Viability | [4] |
| Mantle Cell Lymphoma | 20 | 6 | Protein Accumulation | [15] |
| Non-Small Cell Lung Cancer | Varies (IC80) | 24-72 | Apoptosis | [16] |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Solution |
| Variable Cell Viability | This compound degradation | Aliquot and store stock solutions properly; protect from light. |
| Inconsistent cell density | Optimize and maintain consistent seeding density. | |
| Serum lot variability | Test new lots of FBS before use in critical experiments. | |
| Acquired cellular resistance | Verify proteasome activity and expression of PSMB5. | |
| High Background in Proteasome Assay | Spontaneous substrate hydrolysis | Include a "no-enzyme" control. |
| Non-proteasomal protease activity | Use a specific proteasome inhibitor as a control. | |
| Inappropriate microplate | Use black, non-binding surface plates for fluorescence assays. | |
| Weak/No Ubiquitination Signal | Deubiquitinase activity | Add DUB inhibitors (e.g., NEM) to lysis buffer. |
| Inefficient protein transfer | Optimize Western blot transfer conditions for high MW proteins. | |
| Insufficient proteasome inhibition | Perform a dose-response and time-course experiment. |
Experimental Protocols
1. Cell Viability Assay (ATP-based)
This protocol is adapted from a study on feline injection site sarcoma cells.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to prevent overcrowding during the experiment. Allow cells to adhere overnight.
-
This compound Treatment: The next day, wash the cells once with sterile PBS. Add complete media containing either DMSO (vehicle control) or increasing concentrations of this compound (e.g., 0-1000 nM).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).
-
ATP Measurement: Measure total cellular ATP as a surrogate for cell viability using a commercially available luminescent cell viability assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
2. Fluorometric Proteasome Activity Assay
This protocol is based on a commercially available proteasome activity assay kit.
-
Sample Preparation: Prepare cell lysates in a non-denaturing lysis buffer. Determine the protein concentration of each lysate.
-
Assay Setup: In a black 96-well plate, add the cell lysate to the appropriate wells. Include a "no-enzyme" control (lysis buffer only) and a proteasome inhibitor control (lysate with a known proteasome inhibitor).
-
Substrate Addition: Add the AMC-tagged peptide substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence at an excitation/emission of 350/440 nm at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1-2 hours) at 37°C.
-
Data Analysis: Calculate the rate of AMC release (change in fluorescence over time). Subtract the rate of the "no-enzyme" control from all samples. Proteasome-specific activity is the rate of the sample minus the rate of the proteasome inhibitor control.
3. Western Blot for Ubiquitinated Proteins
This protocol is a general guideline for detecting ubiquitinated proteins.[12]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a RIPA buffer supplemented with a protease inhibitor cocktail and a DUB inhibitor (e.g., 10 mM NEM).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for better transfer of high molecular weight proteins.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ubiquitin or your protein of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: A troubleshooting workflow for inconsistent this compound experiments.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Stability of this compound 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. The resistance mechanisms of proteasome inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of proteasome inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Bortezomib Delivery and Efficacy in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the delivery and efficacy of Bortezomib in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with conventional this compound administration in animal models?
A1: Conventional intravenous or subcutaneous administration of this compound in animal models often presents several challenges that can impact experimental outcomes and reproducibility. These include:
-
Poor Pharmacokinetics: this compound has a rapid blood clearance and a large volume of distribution, which can limit its therapeutic window.[1][2]
-
Off-Target Toxicity: Systemic exposure can lead to significant side effects, such as peripheral neuropathy and thrombocytopenia, which may necessitate dose reduction or discontinuation.[1][3]
-
Drug Resistance: Both intrinsic and acquired resistance to this compound can limit its efficacy in various tumor models.[4][5][6]
-
Injection Site Reactions: Subcutaneous administration can cause local reactions, including tenderness, bruising, and erythema.
Q2: How can nanoparticle-based delivery systems improve this compound's therapeutic index?
A2: Nanoparticle-based delivery systems can significantly enhance the therapeutic index of this compound by:
-
Improving Pharmacokinetics: Encapsulation within nanoparticles, such as liposomes or polymeric micelles, can prolong the circulation half-life of this compound.[1][7][8]
-
Enhancing Tumor Targeting: Nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1] Active targeting can be achieved by decorating the nanoparticle surface with ligands that bind to specific receptors on cancer cells, such as BCMA in multiple myeloma.[9]
-
Reducing Off-Target Toxicity: By directing the drug to the tumor site, nanoparticle delivery can minimize exposure to healthy tissues and reduce systemic side effects.[3][10][11]
-
Overcoming Drug Resistance: Some nanoparticle formulations can help overcome resistance mechanisms by altering the drug's intracellular trafficking and accumulation.[9]
Q3: What are some promising combination therapies with this compound in animal models?
A3: Combining this compound with other therapeutic agents has shown synergistic effects in various animal models:
-
HDAC Inhibitors (e.g., Panobinostat, JNJ-26481585): These combinations have demonstrated increased efficacy in multiple myeloma models, potentially by reprogramming drug-resistant clones to become more sensitive to treatment.[4][12]
-
Oncolytic Viruses (e.g., Reovirus): This combination can reverse myeloma-induced immune suppression and lead to marked tumor regression.[13]
-
Radium-223 Dichloride: In models of myeloma bone disease, this combination has shown additive effects in decreasing osteolytic lesions and tumor burden.[14]
Troubleshooting Guides
Problem 1: High incidence of peripheral neuropathy observed in the treatment group.
-
Possible Cause: High systemic exposure to this compound due to the dosing regimen. Off-target effects on neuronal cells are a known complication.[3][15]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the this compound dose or adjusting the dosing schedule.[16][17]
-
Route of Administration: Subcutaneous injection has been associated with a lower incidence of peripheral neuropathy compared to intravenous administration in clinical settings, a strategy that could be explored in animal models.[15]
-
Utilize a Targeted Delivery System: Encapsulating this compound in nanoparticles can reduce its accumulation in non-target tissues, thereby mitigating neurotoxicity.[1] A bone-targeted this compound conjugate has been shown to reduce systemic side effects.[3]
-
Monitor for Symptoms: Regularly assess animals for signs of neuropathy, such as changes in gait or sensitivity to touch, to allow for early intervention.
-
Problem 2: Lack of significant tumor growth inhibition despite this compound treatment.
-
Possible Cause: Development of this compound resistance in the tumor model.[4][5]
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Analyze tumor cells from treated animals for mutations in the proteasome subunit β5 (PSMB5) or alterations in anti-apoptotic pathways, which are known mechanisms of this compound resistance.[6][18]
-
Combination Therapy: Introduce a second agent that can synergize with this compound. For example, HDAC inhibitors have been shown to increase sensitivity in this compound-resistant myeloma cells.[4]
-
Switch to a Nanoparticle Formulation: Nanoparticle delivery can sometimes bypass resistance mechanisms by altering drug uptake and retention within the tumor.[9] For instance, BCMA-targeted nanoparticles have been shown to overcome this compound resistance in multiple myeloma models.[9]
-
Problem 3: Inconsistent tumor growth inhibition and high variability in treatment response within the same experimental group.
-
Possible Cause: Inconsistent drug delivery and bioavailability. This compound has poor water solubility and can be unstable.[8]
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure proper solubilization and stability of the this compound solution prior to injection.
-
Consider a Nanoparticle Formulation: Liposomal or polymeric nanoparticle formulations can improve the stability and consistency of this compound delivery.[7][8] For example, liposomal this compound has demonstrated improved therapeutic efficacy and higher plasma concentrations compared to the free drug.[1]
-
Refine Injection Technique: For subcutaneous or intravenous injections, ensure consistent administration technique across all animals to minimize variability in drug absorption and distribution.
-
Data Presentation
Table 1: Comparison of Free this compound vs. Nanoparticle-Encapsulated this compound in Animal Models
| Parameter | Free this compound | Liposomal this compound (L-BTZ) | BCMA-Targeted BTZ-NPs | Reference |
| Animal Model | NCI-H929 MM Xenograft | NCI-H929 MM Xenograft | MM Plasmacytoma (NSG mice) | [7],[9] |
| Dose | 1.0 mg/kg | 1.0 mg/kg | 1 mg/kg per week | [7],[9] |
| Tumor Growth Inhibition (TGI) | 17% - 18% | 58% | Significantly higher than non-targeted NPs and free BTZ | [7],[9] |
| IC50 (in vitro) | 5 nM (MM.1S cells) | Not Reported | 2.5 nM (MM.1S cells) | [9] |
| Survival | Not Reported | Not Reported | Significantly enhanced vs. non-targeted NPs and free drug | [9] |
Table 2: Efficacy of this compound Combination Therapies in Murine Myeloma Models
| Combination Therapy | Animal Model | Key Findings | Reference |
| This compound + Radium-223 | 5TGM1 syngeneic MM model | More effective in decreasing osteolytic lesion area and tumor burden than monotherapy. | [14] |
| This compound + JNJ-26481585 (HDACi) | 5T2MM murine model | More pronounced reduction of osteoclasts and increase of osteoblasts compared to this compound alone. | [12] |
| This compound + Reovirus (RV) | Refractory multiple myeloma model | Reverses myeloma-induced immune suppression, leading to marked tumor regression and superior overall survival. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the nanoprecipitation method described for encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[19]
Materials:
-
This compound (BTZ)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis bag (Molecular weight cutoff: 3500 Da)
Procedure:
-
Dissolve 1.5 mg of this compound and 15 mg of PLGA in 1 ml of DMSO.
-
Add the mixture dropwise into 4 ml of deionized water while stirring.
-
Transfer the resulting nanoparticle suspension to a dialysis bag.
-
Dialyze against deionized water to remove the organic solvent.
-
Store the prepared this compound-loaded PLGA nanoparticles (BTZNPs) at 4°C.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound formulations in a subcutaneous tumor model, adapted from methodologies in the provided literature.[7][19]
Animal Model:
-
NOD/SCID or other immunocompromised mice (e.g., NSG)
-
Human multiple myeloma cell line (e.g., NCI-H929, OPM2, LP-1)
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate mice on the right flank with the chosen myeloma cell line.
-
Tumor Growth Monitoring: Monitor tumor growth using a digital caliper. Calculate tumor volume using the formula: V = 0.5 × L × W², where L is the longest dimension and W is the widest dimension.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, nanoparticle-formulated this compound).
-
Drug Administration: Administer the respective treatments intravenously or subcutaneously according to the planned dosing schedule (e.g., once every three days for a specific number of doses).[7]
-
Data Collection:
-
Measure tumor volume regularly throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Survival Study (Optional): A separate cohort of mice can be used for a survival study, where animals are monitored until they meet predefined humane endpoints.
Visualizations
References
- 1. Complete Tumor Regression by Liposomal this compound in a Humanized Mouse Model of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Synthesis of a Bone-Targeted this compound with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Optimized Liposomal Delivery of this compound for Advancing Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of this compound with nanoparticles for basal-like triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCMA-targeted this compound nanotherapy improves therapeutic efficacy, overcomes resistance, and modulates the immune microenvironment in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-loaded lipidic-nano drug delivery systems; formulation, therapeutic efficacy, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound alone or in combination with the histone deacetylase inhibitor JNJ-26481585: effect on myeloma bone disease in the 5T2MM murine model of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. mdpi.com [mdpi.com]
- 15. Pathological Mechanisms of this compound-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pfizermedical.com [pfizermedical.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
Technical Support Center: Overcoming Bortezomib Resistance in Multiple Myeloma Research
Welcome to the technical support center for researchers investigating Bortezomib resistance in multiple myeloma cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My multiple myeloma cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A1: this compound resistance in multiple myeloma is a multifactorial issue. Key mechanisms include:
-
Mutations in the Proteasome Subunit Beta 5 (PSMB5): This is the primary target of this compound. Mutations in the PSMB5 gene can alter the drug-binding pocket, reducing the efficacy of this compound.
-
Upregulation of Proteasome Subunits: Resistant cells may increase the overall number of proteasome units to compensate for the inhibition by this compound.
-
Activation of Pro-Survival Signaling Pathways: Pathways such as the NF-κB pathway can be constitutively activated in resistant cells, promoting cell survival despite this compound treatment.
-
Induction of the Unfolded Protein Response (UPR): While this compound induces ER stress and the UPR, resistant cells can adapt this response to promote survival rather than apoptosis.
-
Activation of Autophagy: Autophagy can serve as an alternative protein degradation pathway when the proteasome is inhibited, allowing cells to clear aggregated proteins and survive.[1][2]
-
Influence of the Bone Marrow Microenvironment: Bone marrow stromal cells (BMSCs) can secrete protective factors and provide adhesion-mediated drug resistance.[3][4]
Q2: How can I develop a this compound-resistant multiple myeloma cell line for my experiments?
A2: A common method for generating this compound-resistant cell lines is through continuous exposure to escalating doses of the drug.[5][6] The general steps are outlined in the experimental protocols section below. It is crucial to start with a low concentration of this compound (well below the IC50) and gradually increase the dose as the cells adapt and resume proliferation. This process can take several months.
Q3: My MTT assay results for this compound cytotoxicity are inconsistent. What could be the issue?
A3: Inconsistent MTT assay results can arise from several factors. Please refer to the detailed troubleshooting guide for the MTT assay in the "Troubleshooting Guides" section. Common issues include variable cell seeding density, interference from phenol red or serum in the media, and incomplete formazan crystal solubilization.[7]
Q4: I am not observing the expected increase in apoptosis in my cell line after this compound treatment. What should I check?
A4: If you are not seeing an increase in apoptosis, consider the following:
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. A time-course and dose-response experiment is recommended.
-
Cell Line Specifics: Different multiple myeloma cell lines have varying sensitivities to this compound.[8][9]
-
Resistance: The cell line may have developed resistance.
-
Assay Sensitivity: Confirm that your apoptosis assay (e.g., Annexin V/PI staining) is working correctly with positive controls.
-
Alternative Cell Death Mechanisms: While apoptosis is a primary mechanism, other forms of cell death could be involved.
Q5: What are some strategies to overcome this compound resistance in my in vitro experiments?
A5: Several strategies can be explored to overcome this compound resistance:
-
Second-Generation Proteasome Inhibitors: Drugs like Carfilzomib and Ixazomib may be effective in cells resistant to this compound.
-
Combination Therapies: Combining this compound with inhibitors of other pathways can be synergistic. Examples include:
-
HDAC Inhibitors (e.g., Panobinostat): These can enhance the cytotoxic effects of this compound.
-
Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide): These have shown synergistic activity with this compound.
-
Autophagy Inhibitors (e.g., Hydroxychloroquine): Blocking the autophagic escape mechanism can re-sensitize cells to this compound.[10][11]
-
-
Targeting the Bone Marrow Microenvironment: Co-culture experiments can be designed to interfere with the protective signals from stromal cells.
Troubleshooting Guides
Troubleshooting Guide: MTT Cell Viability Assay
| Problem | Possible Cause | Recommended Solution |
| High background absorbance | Phenol red in the culture medium. | Use phenol red-free medium for the assay. |
| Serum proteins in the medium. | Perform the MTT incubation step in serum-free medium. | |
| Low signal/absorbance | Insufficient number of viable cells. | Increase the initial cell seeding density or extend the culture period. |
| MTT reagent is old or degraded. | Use a fresh, properly stored solution of MTT. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing and incubation with the solubilization buffer. Gentle pipetting can aid dissolution. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and mix the plate gently after seeding. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Troubleshooting Guide: Western Blot for UPR Markers
| Problem | Possible Cause | Recommended Solution |
| No or weak signal for UPR markers (e.g., GRP78, CHOP, p-eIF2α) | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for UPR induction in your cell line.[12][13] |
| Poor antibody quality. | Use a validated antibody for your target protein and species. Include a positive control if possible. | |
| Low protein expression. | Increase the amount of protein loaded onto the gel. | |
| High background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Blocking is inadequate. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Non-specific bands | Antibody is not specific. | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | This compound-Sensitive IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance | Reference |
| RPMI-8226 | 7.3 ± 2.4 | 231.9 ± 73 | ~31.8 | [9] |
| MM1.S | 15.2 | 44.5 | 2.93 | [14] |
| U266 | ~7.1 | >10 (U266/velR) | >1.4 | [6][15] |
| ANBL6 | Varies | Varies | - | [16] |
| IM-9 | - | - | - | [8] |
| OPM-2 | - | - | - | [8] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Experimental Protocols
Generation of this compound-Resistant Multiple Myeloma Cell Lines
Objective: To establish a multiple myeloma cell line with acquired resistance to this compound.
Methodology:
-
Culture the parental multiple myeloma cell line (e.g., RPMI-8226) in standard culture medium.
-
Determine the IC50 of this compound for the parental cell line using an MTT assay.
-
Begin by exposing the cells to a low concentration of this compound (e.g., IC10-IC20).
-
Maintain the culture, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Monitor cell viability and proliferation. Initially, a significant number of cells will die.
-
Once the surviving cells resume proliferation and reach confluency, subculture them.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5-2 fold increments).
-
Allow the cells to adapt and recover at each new concentration before proceeding to the next.
-
This process is continued for several months until the cells can proliferate in a significantly higher concentration of this compound compared to the parental line.
-
Periodically verify the resistance phenotype by performing MTT assays and comparing the IC50 to the parental cells.[5][6]
Assessing Cell Viability with MTT Assay
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.
Methodology:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[17]
Quantifying Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To measure the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[18][19][20]
Western Blot Analysis of UPR Markers
Objective: To detect changes in the expression of key UPR proteins in response to this compound.
Methodology:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, CHOP, p-eIF2α, ATF4) overnight at 4°C.[12][21][22]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
Visualizations
Caption: Key mechanisms of this compound resistance in multiple myeloma.
Caption: A typical experimental workflow for studying this compound resistance.
References
- 1. Autophagy in Multiple Myeloma | Encyclopedia MDPI [encyclopedia.pub]
- 2. Autophagy-related mechanisms for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone marrow stromal cells from multiple myeloma patients uniquely induce this compound resistant NF-κB activity in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone marrow stroma protects myeloma cells from cytotoxic damage via induction of the oncoprotein MUC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and characterization of this compound-resistant U266 cell line: Constitutive activation of NF-κB-mediated cell signals and/or alterations of ubiquitylation-related genes reduce this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Treatment Modulates Autophagy in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Treatment Modulates Autophagy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-century.us [e-century.us]
- 15. Frontiers | this compound Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. This compound promotes apoptosis of multiple myeloma cells by regulating HSP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic and Apoptotic Effects of Pinostilbene and this compound Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound sensitizes multiple myeloma to NK cells via ER-stress-induced suppression of HLA-E and upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of eIF2α Dephosphorylation Maximizes this compound Efficiency and Eliminates Quiescent Multiple Myeloma Cells Surviving Proteasome Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bortezomib Treatment: A Technical Guide to Optimizing Apoptosis Induction
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on optimizing Bortezomib treatment duration for the effective induction of apoptosis in experimental settings. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and duration of this compound treatment to induce apoptosis?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line being investigated. Generally, concentrations in the nanomolar (nM) range are effective. For instance, in various B-cell lymphoma lines, EC50 values ranged from 6 nM to 25 nM after 72 hours of treatment.[1] In feline injection site sarcoma (FISS) cells, the IC50 was between 17.46 nM and 21.38 nM after 48 hours.[2] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Q2: My cells are not showing significant apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response. These include:
-
Suboptimal drug concentration or treatment duration: As mentioned, these parameters are cell-type specific.
-
Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound.[3]
-
p53 status: While this compound can induce apoptosis independently of p53, in some cell types, a functional p53 pathway enhances the apoptotic response.[1][4][5]
-
Experimental procedure: Issues with the apoptosis detection assay, such as improper handling of cells or incorrect reagent concentrations, can lead to inaccurate results.
Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?
The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[6] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both. Viable cells are negative for both stains.[6] This distinction is critical for accurately assessing the mechanism of cell death induced by this compound.
Q4: What are the key signaling pathways activated by this compound to induce apoptosis?
This compound, a proteasome inhibitor, induces apoptosis through multiple pathways:
-
The Unfolded Protein Response (UPR) and ER Stress: Inhibition of the proteasome leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the UPR.[7]
-
Mitochondrial (Intrinsic) Pathway: this compound can induce the upregulation of pro-apoptotic BH3-only proteins like Noxa, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[5][7]
-
p53-Dependent Pathway: In cells with functional p53, this compound can lead to the accumulation of p53, which in turn promotes the expression of pro-apoptotic proteins.[4]
-
NF-κB Inhibition: By preventing the degradation of IκBα, this compound inhibits the pro-survival NF-κB pathway.[8]
Troubleshooting Guides
Low Apoptosis Induction
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 5 nM to 100 nM) to determine the EC50 for your specific cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation time for apoptosis induction.[2][9] |
| Cell Confluency | Ensure cells are in the logarithmic growth phase and not overly confluent, as this can affect drug sensitivity. |
| Drug Inactivity | Verify the integrity and proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. |
High Background Necrosis in Annexin V/PI Assay
| Potential Cause | Troubleshooting Step |
| Harsh Cell Handling | When harvesting adherent cells, use a gentle dissociation reagent instead of harsh trypsinization to maintain membrane integrity.[6] For suspension cells, centrifuge at low speed. |
| Extended Incubation with Staining Reagents | Adhere strictly to the recommended incubation times for Annexin V and PI to avoid non-specific staining. |
| Incorrect Buffer Composition | Use the 1X Binding Buffer provided with the assay kit, as the calcium concentration is critical for Annexin V binding to phosphatidylserine.[6] |
Quantitative Data Summary
The following tables summarize quantitative data on this compound-induced apoptosis from various studies.
Table 1: this compound Concentration and Treatment Duration Effects on Apoptosis
| Cell Line | This compound Concentration | Treatment Duration (hours) | Apoptosis (% of cells) | Reference |
| Mantle Cell Lymphoma (Jeko & Granta-519) | 20 nM | 18 | Not specified, but induced PS exposure and caspase-3 activation | [5] |
| B-cell Lymphoma (DHL-4) | 25 nM (EC50) | 72 | 50 | [1] |
| B-cell Lymphoma (DHL-7) | 6 nM (EC50) | 72 | 50 | [1] |
| Myeloma (RPMI-8226) | 20 nM | Not specified | 12.08 ± 0.61 | [10] |
| Myeloma (RPMI-8226) | 50 nM | Not specified | 35.97 ± 3.11 | [10] |
| Myeloma (RPMI-8226) | 80 nM | Not specified | 57.22 ± 5.47 | [10] |
| Feline Injection Site Sarcoma (Ela-1) | 17.46 nM (IC50) | 48 | 50 | [2] |
| Feline Injection Site Sarcoma (Kaiser) | 21.38 nM (IC50) | 48 | 50 | [2] |
| Gastric Cancer (AGS-BDneo) | 7.5 nM | 48 | 12 | [9] |
| Glioblastoma (LN229) | 50 nM | 24 | ~20 | [6] |
| Glioblastoma (LN229) | 100 nM | 24 | ~35 | [6] |
Table 2: Key Protein Expression Changes Following this compound Treatment
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| Mantle Cell Lymphoma (Granta-519 & Jeko) | 20 nM for 18h | Mcl-1 | Accumulation | [5] |
| Mantle Cell Lymphoma (Granta-519 & Jeko) | 20 nM for 18h | Bcl-XL | Slight Decrease | [5] |
| Mantle Cell Lymphoma (Granta-519 & Jeko) | 20 nM for 4-6h | Noxa | Marked Up-regulation | [5] |
| Melanoma Cells | Not specified | Noxa, Mcl-1, HSP70 | Up-regulation | [7] |
| Myeloma Cells | 20, 50, 80 nmol/l | β-catenin, c-Myc | Dose-dependent Decrease | [10] |
Detailed Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide staining.[6]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and a vehicle control. Incubate for the determined time.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution.
-
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the detection of key apoptotic markers by Western blot.[8]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate key pathways and workflows related to this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for Annexin V / PI apoptosis assay.
Caption: Western blot experimental workflow.
References
- 1. The proteasome inhibitor this compound acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The proteasome inhibitor this compound induces p53 dependent apoptosis in activated B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Bortezomib proteasome activity assay variability.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and common issues encountered during Bortezomib proteasome activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during proteasome assays.
Q1: What are the primary causes of high background signal in my proteasome assay?
High background fluorescence or luminescence can obscure the true signal from proteasome activity, leading to reduced assay sensitivity and increased variability.[1]
Common Causes:
-
Substrate Instability: Fluorogenic peptide substrates (e.g., Suc-LLVY-AMC) can undergo spontaneous hydrolysis, releasing the fluorophore independently of proteasome activity.[1]
-
Contaminating Proteases: Other proteases present in the cell lysate can cleave the substrate, contributing to the background signal.[1]
-
Autofluorescence: Cellular components within the lysate may exhibit intrinsic fluorescence.[1]
-
Reagent Contamination: Buffers or other reagents might be contaminated with fluorescent compounds.[1]
Troubleshooting Steps:
-
Run a "No-Enzyme" Control: Prepare a well containing all assay components except for the cell lysate or purified proteasome. This will reveal the level of substrate auto-hydrolysis.[1]
-
Include a Proteasome Inhibitor Control: Treat a sample with a specific proteasome inhibitor like this compound or MG-132 to distinguish proteasome-specific activity from that of other proteases. The remaining signal represents non-proteasomal activity.[1][2][3]
-
Check Reagent Purity: Test individual reagents for fluorescence to identify any sources of contamination.[1]
-
Optimize Substrate Concentration: While a concentration of 100 µM is common, lowering it might reduce background without significantly affecting the signal from the proteasome.[1]
Q2: My replicate readings are inconsistent. What could be causing this variability?
Inconsistent readings between replicate wells are a frequent source of frustration and can invalidate experimental results.
Common Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of lysates, substrates, or inhibitors is a major contributor to variability.
-
Incomplete Mixing: Failure to thoroughly mix the contents of each well can lead to localized differences in reaction rates.
-
Edge Effects: Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability.[4]
-
Microplate Properties: Different microplates have varying binding properties that can affect enzyme activity and fluorescence readings.[4]
Troubleshooting Steps:
-
Standardize Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions. For small volumes, consider using a multi-channel pipette.
-
Ensure Thorough Mixing: After adding all reagents, gently tap the plate or use a plate shaker to ensure complete mixing.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or media to create a more uniform environment.[4]
-
Select an Appropriate Microplate: Be consistent with the type of black, flat-bottom 96-well plates used for fluorescence measurements, as different plates can yield different results.[4]
Q3: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
Several factors can lead to a lack of proteasome inhibition by this compound.
Common Causes:
-
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively inhibit the proteasome in your specific cell type or lysate.
-
Compound Instability: this compound, like many inhibitors, can degrade with improper storage or multiple freeze-thaw cycles.[5]
-
Cell Permeability Issues: In cell-based assays, this compound may not be efficiently entering the cells.[6]
-
Resistance Mechanisms: Cells can develop resistance to this compound through various mechanisms, such as mutations in the proteasome subunits or activation of survival pathways.[7][8]
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the effective inhibitory range for your experimental system.
-
Verify Inhibitor Potency: Ensure your this compound stock is properly stored and has not expired. If in doubt, use a fresh vial.
-
Optimize Treatment Conditions: Increase the incubation time with this compound to allow for sufficient cell penetration and target engagement.
-
Use a Positive Control: Include a cell line known to be sensitive to this compound to confirm that the drug and assay are working correctly.
Data Presentation
For accurate and reproducible results, careful attention to reagent concentrations is crucial. The following tables summarize typical concentrations for key reagents in proteasome activity assays.
Table 1: Common Fluorogenic Substrates and Their Target Proteasome Activities
| Substrate | Target Activity | Typical Final Concentration |
| Suc-LLVY-AMC | Chymotrypsin-like (β5) | 100 µM[1] |
| Boc-LSTR-AMC | Trypsin-like (β2) | 100 µM[1] |
| Z-LLE-AMC | Caspase-like (β1) | 100 µM[1] |
Table 2: Recommended this compound Concentrations for Control Wells
| Target Activity | Typical Final Concentration |
| Chymotrypsin-like (β5) | 20 µM[1] |
| Trypsin-like (β2) | 100 µM[1] |
| Caspase-like (β1) | 100 µM[1] |
Experimental Protocols
Adhering to a standardized protocol is fundamental to reducing signal variability.
Protocol 1: General 26S Proteasome Activity Assay in Cell Lysates
This protocol outlines the measurement of chymotrypsin-like proteasome activity in cell lysates using a fluorometric microplate reader.
1. Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS) on ice.[1] For 26S activity, the buffer should be supplemented with 1 mM ATP.[1] c. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[1]
2. Assay Setup: a. In a black, flat-bottom 96-well plate, add 20 µg of protein lysate to each well.[1] b. Adjust the volume in each well to 100 µL with 26S assay buffer (containing 100 µM ATP).[1] c. Prepare control wells:
- Background Control: 100 µL of assay buffer without lysate.
- Inhibitor Control: Lysate-containing wells with the addition of this compound (e.g., 20 µM final concentration).[1]
3. Measurement: a. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 100 µM.[1] b. Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C. c. Measure fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
4. Data Analysis: a. Subtract the background fluorescence from all readings.[1] b. Determine the rate of reaction (change in fluorescence over time) for each well.[1] c. Calculate the specific proteasome activity by subtracting the rate of the inhibitor control from the sample rate and normalizing to the amount of protein loaded.[1]
Visualizations
Diagrams created using the DOT language can help visualize complex workflows and decision-making processes.
Caption: Troubleshooting workflow for proteasome assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review on this compound Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms of proteasome inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bortezomib Cytotoxicity in Solid Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cytotoxic effects of Bortezomib in solid tumor cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in solid tumor cell experiments.
Q1: Why is this compound often ineffective as a single agent in solid tumors?
A1: While this compound is a potent proteasome inhibitor approved for hematologic malignancies, its efficacy as a monotherapy in solid tumors is generally limited.[1][2] This is attributed to both intrinsic and acquired resistance mechanisms within the solid tumor microenvironment.[3]
Q2: What are the primary molecular mechanisms of this compound resistance in solid tumor cells?
A2: Resistance to this compound in solid tumor cells is multifactorial and can involve:
-
Mutations in the proteasome subunit PSMB5: These mutations can decrease the binding affinity of this compound to the β5 subunit of the proteasome.[3]
-
Upregulation of proteasome subunits: Increased expression of proteasome subunits can lead to higher basal levels of proteasome activity, requiring higher concentrations of this compound for effective inhibition.[3][4]
-
Activation of pro-survival signaling pathways: Alterations in pathways that promote cell survival and inhibit apoptosis, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can counteract the cytotoxic effects of this compound.[3][5]
-
Induction of stress response proteins: Overexpression of heat shock proteins (HSPs) can help tumor cells cope with the protein-unfolding stress induced by proteasome inhibition.[5]
-
Drug efflux and reduced intracellular concentration: Some tumor cells may develop mechanisms to reduce the intracellular accumulation of this compound.[6]
Q3: What are the most promising combination strategies to enhance this compound's efficacy?
A3: Preclinical and clinical studies have identified several promising combination strategies:
-
Targeted Agents: Combining this compound with inhibitors of specific signaling pathways, such as kinase inhibitors (e.g., sorafenib), histone deacetylase (HDAC) inhibitors, and Bcl-2 family inhibitors, has shown synergistic effects.[1][7][8]
-
Chemotherapeutic Agents: Conventional chemotherapy drugs like gemcitabine and docetaxel can be used in combination with this compound.[9][10]
-
Death Receptor Ligands: this compound can sensitize tumor cells to apoptosis induced by ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[11][12]
-
Immunotherapy: this compound can enhance the susceptibility of cancer cells to lysis by T-cells and Natural Killer (NK) cells.[11][13][14]
Q4: How does this compound sensitize tumor cells to other therapies?
A4: this compound can potentiate the effects of other anticancer agents through several mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: By inhibiting the proteasome, this compound leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress-mediated apoptosis.[5][15]
-
Inhibition of NF-κB: this compound prevents the degradation of IκB, leading to the inhibition of the pro-survival NF-κB pathway.[5]
-
Upregulation of Pro-apoptotic Proteins: It can increase the expression of pro-apoptotic proteins like NOXA.[5]
-
Downregulation of DNA Repair Proteins: this compound can impair DNA repair mechanisms, making cancer cells more susceptible to DNA-damaging agents.[5]
-
Increased Drug Penetration: Pretreatment with this compound may improve the penetration of other chemotherapeutic agents into tumor tissue.[16]
Section 2: Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: High IC50 values for this compound in my solid tumor cell line.
| Possible Cause | Troubleshooting Tip |
| Inherent Cell Line Resistance | Characterize the expression levels of PSMB5 and anti-apoptotic proteins (e.g., Bcl-2 family) in your cell line. Consider using a panel of cell lines with varying sensitivities. |
| Suboptimal Drug Exposure | Ensure accurate drug concentration and that the solvent (e.g., DMSO) concentration is not affecting cell viability. Perform a time-course experiment to determine the optimal treatment duration. |
| Cell Culture Conditions | High cell density can sometimes confer resistance. Optimize cell seeding density. Ensure consistent cell passage number, as prolonged culturing can alter cell characteristics.[17] |
| Experimental Assay Issues | Verify that your viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. Include positive and negative controls to validate assay performance. |
Issue 2: Lack of synergistic effect when combining this compound with another agent.
| Possible Cause | Troubleshooting Tip |
| Inappropriate Dosing Schedule | The sequence of drug administration can be critical. Test different schedules (e.g., sequential vs. concurrent treatment) to identify the optimal combination strategy. |
| Non-overlapping Mechanisms of Action | Ensure there is a sound biological rationale for the combination. The chosen agent should ideally target a pathway that is either complementary to or synergistic with proteasome inhibition. |
| Drug-Drug Interactions | Investigate potential pharmacokinetic or pharmacodynamic interactions between the two agents. For instance, one drug might alter the metabolism of the other.[10] |
| Inadequate Concentration Range | Perform a dose-matrix experiment with a wide range of concentrations for both drugs to accurately assess synergy using methods like the Chou-Talalay method (Combination Index). |
Issue 3: Inconsistent results in animal xenograft models.
| Possible Cause | Troubleshooting Tip |
| Poor Drug Bioavailability or Tumor Penetration | Assess the pharmacokinetic profile of this compound and the combination agent in your animal model. Consider alternative routes of administration or formulation strategies.[16] |
| Tumor Heterogeneity | The in vivo tumor microenvironment is more complex than in vitro models. Use well-characterized and authenticated cell lines for xenografts.[17] Consider using patient-derived xenograft (PDX) models for more clinically relevant studies. |
| Toxicity in Animal Models | The combination therapy may be too toxic at the tested doses. Perform a maximum tolerated dose (MTD) study for the combination regimen.[9][10] |
| Variability in Tumor Establishment and Growth | Standardize the tumor implantation procedure to ensure consistent tumor size at the start of treatment. Randomize animals into treatment groups. |
Section 3: Data Presentation
This section provides a summary of quantitative data from relevant studies in a structured tabular format.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Treatment Duration (hours) | Citation |
| Ela-1 | Feline Injection Site Sarcoma | 17.46 | 48 | [18] |
| Kaiser | Feline Injection Site Sarcoma | 21.38 | 48 | [18] |
| DLD1 | Colon Carcinoma | < 25 | 24 | [6] |
| DLD1-PS-341-R | This compound-Resistant Colon Carcinoma | > 200 | 24 | [6] |
Table 2: Clinical Trial Outcomes of this compound Combination Therapies in Advanced Solid Tumors
| Combination Therapy | Phase | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Objective Response | Citation |
| This compound + Gemcitabine | I | This compound 1.0 mg/m², Gemcitabine 1000 mg/m² | Nausea, vomiting, gastrointestinal obstruction, thrombocytopenia | 1 Partial Response, 7 Stable Disease | [9] |
| This compound + Docetaxel | I | This compound 0.8 mg/m², Docetaxel 25 mg/m² | Febrile neutropenia, thrombocytopenia | Not Reported | [10] |
| This compound + Sorafenib | I | This compound 1.0 mg/m², Sorafenib 200 mg twice daily | Abdominal pain with hyperamylasemia, vomiting | Not Reported | [1] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of enhancing this compound cytotoxicity.
Protocol 1: Cell Viability Assay (Crystal Violet)
-
Objective: To determine the effect of this compound on the viability of adherent solid tumor cells.
-
Procedure:
-
Seed cells in 24-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the indicated concentrations of this compound or vehicle control (e.g., DMSO) in complete medium for 24 to 72 hours.
-
After the incubation period, remove the medium and fix the adherent cells with methanol for 20 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution in 25% methanol for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid) to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.[19]
-
Protocol 2: Western Blot Analysis for Polyubiquitinated Proteins
-
Objective: To assess the accumulation of polyubiquitinated proteins as an indicator of proteasome inhibition by this compound.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[19][20]
-
Section 5: Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Caption: Mechanism of Action of this compound in Tumor Cells.
Caption: Experimental Workflow for Evaluating this compound Combination Therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy of therapy with this compound in solid tumors: a review based on 32 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination therapy of this compound with novel targeted agents: an emerging treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I clinical trial of this compound in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of this compound in combination with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. urotoday.com [urotoday.com]
- 15. Preferential cytotoxicity of this compound towards hypoxic tumor cells via overactivation of ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pretreatment with this compound might overcome cell adhesion mediated drug resistance by improving drug penetration in solid tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Bortezomib-related toxicities in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound-related toxicities observed in in vivo studies?
A1: The most frequently reported toxicities associated with this compound administration in animal models, such as mice and rats, include peripheral neuropathy, gastrointestinal toxicity, and hematological toxicity.[1][2][3][4] Clinical signs of these toxicities can manifest as altered gait, hypersensitivity to touch, diarrhea, weight loss, and changes in blood cell counts.
Q2: How can I monitor for the onset of these toxicities in my animal models?
A2: Regular and careful monitoring of your animals is crucial. Key monitoring parameters include:
-
General Health: Daily observation for changes in posture, grooming, activity levels, and body weight.[5]
-
Peripheral Neuropathy: Behavioral tests such as the von Frey test for mechanical allodynia and assessment of gait and limb function.[4]
-
Gastrointestinal Toxicity: Monitoring for signs of diarrhea, changes in fecal consistency, and monitoring food and water intake.
-
Hematological Toxicity: Regular blood sampling for complete blood counts (CBCs) to assess platelet and neutrophil levels.
Q3: What are the initial steps I should take if I observe signs of toxicity?
A3: If you observe signs of toxicity, the first step is to assess the severity. For mild toxicities, you may continue with careful monitoring. However, for moderate to severe toxicities, dose modification, including dose reduction or temporary discontinuation of this compound, is a primary strategy to mitigate adverse effects.[6]
Troubleshooting Guides
Peripheral Neuropathy
Q: My mice are showing signs of mechanical allodynia (increased sensitivity to touch) after this compound administration. What should I do?
A: Mechanical allodynia is a common sign of this compound-induced peripheral neuropathy.[4]
Recommended Actions:
-
Confirm Neuropathy: Perform a baseline and follow-up von Frey test to quantify the extent of mechanical sensitivity.
-
Dose Modification: Based on the severity, consider reducing the dose of this compound for subsequent administrations. A common strategy is to reduce the dose by 25-50%.
-
Co-administration of Neuroprotective Agents:
-
Dexamethasone: Administering dexamethasone on the same day and the day after this compound treatment has been shown to reduce the incidence and severity of peripheral neuropathy.[7][8]
-
Anti-TNF-α Antibodies: In preclinical models, antibodies targeting Tumor Necrosis Factor-alpha (TNF-α) have demonstrated neuroprotective effects.[2][9]
-
Quantitative Data: Dose Modification for Peripheral Neuropathy
| Toxicity Grade (Clinical Observation) | Recommended Action in In Vivo Studies |
| Grade 1 (Mild): Mild paw withdrawal to non-noxious stimuli. | Continue with close monitoring. Consider a minor dose reduction (e.g., 10-15%). |
| Grade 2 (Moderate): Pronounced and frequent withdrawal responses. | Reduce this compound dose by 25-50%. |
| Grade 3 (Severe): Spontaneous signs of pain, reluctance to move. | Withhold this compound administration until symptoms improve. Reinitiate at a 50% reduced dose. |
| Grade 4 (Very Severe): Severe distress, signs of self-mutilation. | Euthanize the animal according to IACUC guidelines. |
Gastrointestinal Toxicity
Q: My rats are experiencing significant diarrhea and weight loss after this compound treatment. How can I manage this?
A: Gastrointestinal toxicity, including diarrhea and subsequent weight loss, is a known side effect of this compound.[10][11]
Recommended Actions:
-
Supportive Care:
-
Hydration: Ensure ad libitum access to water. In cases of severe diarrhea, consider providing supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline.
-
Nutritional Support: Provide palatable, high-energy food to encourage eating and counteract weight loss.
-
-
Anti-diarrheal Medication:
-
Dose Modification: If gastrointestinal toxicity is severe and persistent, a dose reduction or temporary cessation of this compound treatment is warranted.
Quantitative Data: Supportive Care for Gastrointestinal Toxicity
| Parameter | Intervention | Dosage/Frequency |
| Dehydration | Subcutaneous/Intraperitoneal Fluids (Sterile Saline) | 1-2 mL, once or twice daily as needed |
| Diarrhea | Loperamide | 1-2 mg/kg, orally, once or twice daily |
| Anorexia/Weight Loss | High-Calorie Nutritional Supplement | Provide ad libitum |
Hematological Toxicity
Q: My mouse blood counts show a significant drop in platelets (thrombocytopenia) after this compound administration. What is the recommended course of action?
A: this compound can cause a cyclical and reversible thrombocytopenia.[14]
Recommended Actions:
-
Monitor Platelet Counts: Conduct regular blood counts to track the nadir and recovery of platelet levels.
-
Dose Delay: If platelet counts fall below a critical threshold (e.g., <50,000/µL), consider delaying the next dose of this compound to allow for recovery.
-
Dose Reduction: For recurrent or severe thrombocytopenia, reduce the this compound dose in subsequent cycles.
Quantitative Data: Dose Modification for Hematological Toxicity
| Hematological Parameter | Threshold for Action | Recommended Dose Modification |
| Platelet Count | < 50,000/µL | Withhold dose until recovery to >75,000/µL. |
| Recurrent Grade 3/4 | Reduce subsequent doses by 25-50%. | |
| Neutrophil Count | < 1,000/µL | Withhold dose until recovery to >1,500/µL. |
| Recurrent Grade 3/4 | Reduce subsequent doses by 25-50%. |
Experimental Protocols
Von Frey Test for Mechanical Allodynia
Objective: To assess mechanical sensitivity in the hind paws of rodents.
Materials:
-
Von Frey filaments of varying forces (e.g., 0.008g to 2.0g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimatization: Place the animal in the Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Response Observation: A positive response is a sharp withdrawal of the paw, licking, or flinching.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament and increase or decrease the force based on the animal's response.
Nerve Conduction Velocity (NCV) Measurement
Objective: To measure the speed of electrical impulse propagation along a nerve.
Materials:
-
Electrophysiology recording system with stimulating and recording electrodes
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the animal and place it on a heating pad to maintain a body temperature of 37°C.
-
Electrode Placement: For sciatic nerve NCV, place the stimulating electrodes at the sciatic notch and the recording electrodes in the interosseous muscles of the paw.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus and record the resulting compound muscle action potential (CMAP).
-
Velocity Calculation: Measure the latency of the CMAP and the distance between the stimulating and recording electrodes. NCV (m/s) = Distance (mm) / Latency (ms).
Histological Analysis of Sciatic Nerve
Objective: To examine the morphology of the sciatic nerve for signs of damage.
Materials:
-
Fixative (e.g., 4% paraformaldehyde)
-
Embedding medium (e.g., paraffin or resin)
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Toluidine Blue)
-
Microscope
Procedure:
-
Nerve Dissection: Carefully dissect the sciatic nerve from the euthanized animal.
-
Fixation: Immerse the nerve in fixative for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of alcohol grades and embed in the chosen medium.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome.
-
Staining: Stain the sections with appropriate dyes to visualize nerve fibers, myelin sheaths, and axons.
-
Microscopic Examination: Examine the sections under a microscope for signs of axonal degeneration, demyelination, and inflammation.
Signaling Pathways and Experimental Workflows
This compound-Induced Peripheral Neuropathy Signaling
Caption: this compound-induced peripheral neuropathy signaling cascade.
Experimental Workflow for Assessing this compound-Induced Neuropathy
Caption: Workflow for evaluating this compound-induced neuropathy.
Logical Relationship for Dose Modification
References
- 1. This compound-Induced Complete Heart Block and Myocardial Scar: The Potential Role of Cardiac Biomarkers in Monitoring Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Protection of this compound-induced Neurotoxicity by Antioxidants | Anticancer Research [ar.iiarjournals.org]
- 4. An Overview of this compound-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced painful neuropathy in rats: a behavioral, neurophysiological and pathological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral neuropathy outcomes and efficacy of subcutaneous this compound when combined with thalidomide and dexamethasone in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of concomitant dexamethasone dosing schedule on this compound-induced peripheral neuropathy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Complete Tumor Regression by Liposomal this compound in a Humanized Mouse Model of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripheral neuropathy outcomes and efficacy of subcutaneous this compound when combined with thalidomide and dexamethasone in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the specific proteasome inhibitor this compound on cancer‐related muscle wasting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 14. ashpublications.org [ashpublications.org]
Technical Support Center: Bortezomib and Dexamethasone Combination Protocols
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining and troubleshooting experiments involving the combination of Bortezomib and Dexamethasone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound and Dexamethasone combination?
A1: The combination of this compound, a proteasome inhibitor, and Dexamethasone, a synthetic glucocorticoid, creates a synergistic anti-myeloma effect by targeting multiple signaling pathways.
-
This compound: Primarily inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[1][2] This inhibition disrupts cellular protein homeostasis, leading to an accumulation of pro-apoptotic factors and the suppression of anti-apoptotic pathways.[2] A critical effect is the prevention of IκB degradation, which in turn inhibits the activation of the pro-survival NF-κB transcription factor.[3][4]
-
Dexamethasone: Binds to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[3][5] This complex translocates to the nucleus and modulates the expression of numerous genes, leading to the induction of apoptosis and repression of growth/survival-related genes in myeloma cells.[6] Dexamethasone can also interfere with NF-κB-induced transcription.[3]
-
Synergy: Together, they enhance apoptosis in myeloma cells. This compound can overcome resistance to Dexamethasone conferred by factors like IL-6 or adhesion to bone marrow stromal cells.[7]
Q2: Why are multiple myeloma cells particularly sensitive to this combination?
A2: Multiple myeloma cells are characterized by the high-level production of immunoglobulins. This high protein synthesis rate makes them exceptionally dependent on the proteasome for clearing misfolded or abnormal proteins.[4] Inhibition of the proteasome by this compound leads to a state of terminal endoplasmic reticulum (ER) stress and triggers the unfolded protein response (UPR), culminating in apoptosis.[7][8] Dexamethasone complements this by inducing apoptosis through GR-mediated pathways, which may be independent of stress kinase activation.[9]
Q3: What are the typical starting concentrations for in vitro experiments?
A3: The optimal concentrations can vary significantly between cell lines.[10] It is crucial to perform a dose-response experiment for each new cell line. However, based on published studies, typical starting ranges are:
-
This compound: 1 nM - 100 nM
-
Dexamethasone: 100 nM - 10 µM
A synergy analysis (e.g., using the Chou-Talalay method) should be performed to determine the optimal combination ratios.
Q4: Should I use the IV or subcutaneous formulation of this compound for my experiments?
A4: For in vitro experiments, the choice of formulation is less critical as the compound is solubilized directly in media. However, for in vivo studies, it's relevant to note that subcutaneous administration is associated with a lower incidence of peripheral neuropathy in clinical settings while maintaining comparable efficacy to intravenous administration.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and Dexamethasone.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Lack of Expected Cytotoxicity or Synergistic Effect | 1. Compound Degradation: this compound solutions can be unstable. Multiple freeze-thaw cycles degrade the compound.[10]2. Suboptimal Dosing: The effective concentration varies greatly between cell lines.[10]3. Cellular Resistance: The cell line may have acquired or intrinsic resistance (e.g., mutations in proteasome subunit PSMB5, upregulation of NF-κB).[6][10]4. Incorrect Assay Timing: Incubation time may be too short to observe downstream apoptotic effects.[10] | 1. Compound Handling: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure Dexamethasone is fully solubilized.2. Dose-Response Matrix: Perform a full dose-response matrix experiment with varying concentrations of both drugs to identify IC50 values and synergistic ratios.3. Confirm Proteasome Inhibition: Use a proteasome activity assay to confirm that this compound is functionally inhibiting the proteasome in your cell line.[10] For resistance, consider sequencing proteasome subunits or using a different proteasome inhibitor like Carfilzomib.[12]4. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Edge Effects: Evaporation from wells on the perimeter of the microplate.3. Compound Solubilization: Incomplete dissolution of compounds, especially Dexamethasone, leading to inconsistent concentrations.[10] | 1. Cell Counting: Ensure accurate cell counting and thorough mixing of the cell suspension before plating.2. Plate Layout: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to minimize evaporation.3. Solubilization Protocol: Ensure Dexamethasone is fully dissolved in its vehicle (e.g., ethanol or DMSO) before further dilution in culture medium. Vortex thoroughly. |
| Unexpected Off-Target Effects | 1. High Compound Concentration: this compound can inhibit other proteases like cathepsin G at higher concentrations.[10]2. Vehicle Toxicity: The solvent (e.g., DMSO, ethanol) may be causing toxicity at the concentration used. | 1. Titrate Concentration: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.[10]2. Vehicle Control: Always include a vehicle-only control group treated with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is consistent across all wells and typically below 0.5%. |
Signaling & Experimental Workflow Diagrams
Below are diagrams visualizing the key signaling pathway and a typical experimental workflow.
Caption: Combined effect of this compound and Dexamethasone on the NF-κB pathway.
Caption: Standard workflow for an in vitro cell viability combination study.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the methodology for assessing cell viability following treatment with this compound and Dexamethasone using a standard MTT assay.
Materials:
-
Myeloma cell line (e.g., RPMI-8226, U266)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom plates
-
This compound and Dexamethasone stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Count cells and adjust the density to 1 x 10^5 cells/mL in complete medium. Seed 100 µL of cell suspension per well (10,000 cells/well) in a 96-well plate. Include wells for 'no cell' (media only) blanks.
-
Acclimation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation & Treatment:
-
Prepare a 2X concentration dose-response matrix of this compound and Dexamethasone in complete medium. This matrix should include single-agent titrations and combination titrations.
-
Include vehicle-only controls.
-
Carefully remove 100 µL of media from each well and add 100 µL of the appropriate 2X drug solution to achieve the final 1X concentration.
-
-
Incubation: Incubate the treated plates for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours at room temperature in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
-
Analysis:
-
Subtract the average absorbance of the 'no cell' blank wells from all other values.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves and calculate IC50 values for each agent.
-
Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol details the steps to assess the phosphorylation and degradation of IκBα, a key indicator of NF-κB pathway inhibition by this compound.
Materials:
-
Cells treated with this compound, Dexamethasone, combination, and vehicle control.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Lysis: After treatment for a specified time (e.g., 2, 6, 12 hours), wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of phospho-IκBα and total IκBα to the β-actin loading control. A successful this compound treatment should show an accumulation of both phospho-IκBα and total IκBα compared to the control.
References
- 1. This compound advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rupress.org [rupress.org]
- 5. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of genes regulated by dexamethasone in multiple myeloma cells using oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 9. Dexamethasone induces apoptosis of multiple myeloma cells in a JNK/SAP kinase independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 55-Bortezomib and dexamethasone relapsed SUPERSEDED | eviQ [eviq.org.au]
- 12. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Bortezomib Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues specifically encountered during Western blot analysis of samples treated with the proteasome inhibitor, Bortezomib.
Troubleshooting Guides
High background in Western blots can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the protein of interest.[1] When working with this compound, a primary cause of high background is the accumulation of ubiquitinated proteins due to proteasome inhibition.[2][3] This guide provides a systematic approach to diagnose and resolve these issues.
Question: I am observing a high, uniform background on my Western blot after treating cells with this compound. What are the possible causes and solutions?
A uniform high background is often due to issues with blocking, antibody concentrations, or washing steps.[1][4]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Additional Considerations for this compound-Treated Samples |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4][5] Increase the concentration of the blocking agent (e.g., 5% to 7% non-fat dry milk or BSA).[5][6] Switch blocking agents (e.g., from non-fat milk to BSA, especially for phosphorylated proteins).[1][4] | The accumulation of proteins in this compound-treated cells may require more stringent blocking to prevent non-specific binding. |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal dilution.[1] Start with a higher dilution than initially used. | This compound can lead to the accumulation of your target protein if it is regulated by the proteasome, potentially requiring a more diluted primary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 10-15 minutes each).[1][4] Ensure the volume of wash buffer is sufficient to fully submerge the membrane. Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1-0.5%.[7] | Thorough washing is crucial to remove non-specifically bound antibodies, which can be more prevalent with the higher protein load in this compound-treated lysates. |
| Membrane Issues | If using a PVDF membrane, consider switching to a nitrocellulose membrane, which may have lower background.[4] Ensure the membrane does not dry out at any point during the procedure.[4][8] | PVDF membranes have a higher protein binding capacity, which can exacerbate background issues when analyzing protein-rich lysates from this compound-treated cells.[8] |
| Overexposure | Reduce the exposure time during signal detection.[9] If using ECL, ensure the substrate is fresh and used according to the manufacturer's instructions. | The increased abundance of some proteins after this compound treatment can lead to a stronger signal, requiring shorter exposure times. |
Question: My Western blot of this compound-treated cell lysates shows many non-specific bands. How can I troubleshoot this?
Non-specific bands can arise from sample preparation issues, antibody cross-reactivity, or problems during electrophoresis and transfer.[6]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Specific Recommendations for this compound Experiments |
| Protein Overload | Reduce the amount of total protein loaded per lane. Titrate the protein amount to find the optimal concentration.[10] | This compound treatment leads to the accumulation of total cellular protein. It is critical to perform a protein quantification assay and load a consistent, and potentially lower, amount of protein per lane compared to untreated samples. |
| Sample Degradation | Prepare fresh cell lysates for each experiment.[5][6] Always include protease and phosphatase inhibitors in your lysis buffer.[5][6][11] Keep samples on ice throughout the preparation process.[5][6] | This compound can induce apoptosis, leading to protein degradation by caspases.[12] Ensure your protease inhibitor cocktail is comprehensive. |
| Antibody Cross-Reactivity | Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary antibody.[5][6] Use a more specific primary antibody; check the manufacturer's datasheet for validation in your application. | The accumulation of ubiquitinated proteins can lead to non-specific binding of antibodies. Consider using antibodies validated for use in proteasome-inhibited samples if available. |
| Inefficient SDS-PAGE Separation | Optimize the gel percentage to achieve better separation of your protein of interest from other proteins.[5][6] | The smear of high molecular weight ubiquitinated proteins can interfere with the resolution of other proteins. Using gradient gels may improve separation. |
Frequently Asked Questions (FAQs)
Question: Why does this compound treatment often lead to high background in Western blots?
This compound is a potent inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of most intracellular proteins.[2] Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins within the cell.[2][3] This overall increase in cellular protein, particularly the high molecular weight smear of ubiquitinated proteins, can contribute to high background in several ways:
-
Increased non-specific antibody binding: The higher concentration of total protein on the membrane increases the chances of antibodies binding non-specifically.
-
"Smearing" effect: The accumulation of high molecular weight ubiquitinated proteins can appear as a smear on the blot, which can obscure specific bands and contribute to a general high background.
-
Overloading of the gel: If protein concentration is not carefully controlled, lanes can be overloaded, leading to poor separation and high background.
Question: I am trying to detect a specific ubiquitinated protein after this compound treatment, but my blot has a very high background. What can I do?
Detecting a specific ubiquitinated protein in the context of global ubiquitin accumulation is challenging. Here are some specialized tips:
-
Immunoprecipitation (IP) first: Perform an immunoprecipitation for your protein of interest from the cell lysate before running the Western blot. This will enrich your target protein and remove the majority of other ubiquitinated proteins that contribute to the high background.
-
Use a ubiquitin-specific antibody for detection: After the IP for your protein of interest, probe the Western blot with an anti-ubiquitin antibody. This will allow you to visualize the ubiquitinated forms of your specific protein.
-
Optimize lysis buffer: When preparing lysates to detect ubiquitinated proteins, it is crucial to include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), in your lysis buffer in addition to protease inhibitors.[13] This will prevent the removal of ubiquitin chains from your target protein during sample preparation.
Question: Which signaling pathways are commonly affected by this compound, and how can I visualize them?
This compound affects several key signaling pathways, primarily due to the stabilization of proteins that are normally degraded by the proteasome. One of the most well-characterized is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2]
In the canonical NF-κB pathway, the inhibitor protein IκBα is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation.[2]
Another important pathway affected by this compound is the apoptosis pathway . By stabilizing pro-apoptotic proteins, this compound can induce programmed cell death, which often involves the cleavage and activation of caspases, such as caspase-3.[12]
Below are diagrams to visualize these processes.
Experimental Protocols
Protocol 1: Cell Lysis of this compound-Treated Cells for Western Blot
This protocol is designed to prepare cell lysates from cells treated with this compound, ensuring the preservation of protein integrity and ubiquitination status.
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat cells with the desired concentration of this compound for the intended duration. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS. Add ice-cold lysis buffer directly to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold lysis buffer.
-
-
Lysis Buffer Composition: Use a lysis buffer such as RIPA buffer supplemented with:
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This step is crucial for ensuring equal protein loading.
-
Sample Preparation for SDS-PAGE:
Protocol 2: Western Blotting for Ubiquitinated Proteins
This protocol is optimized for the detection of ubiquitinated proteins, which are abundant in this compound-treated samples.
-
SDS-PAGE:
-
Load equal amounts of protein lysate per lane on a polyacrylamide gel. The use of a gradient gel (e.g., 4-15%) can help in resolving the high molecular weight smear of ubiquitinated proteins.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure complete transfer, especially for high molecular weight proteins.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature. BSA is often preferred over non-fat milk for detecting ubiquitinated proteins to avoid potential cross-reactivity.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against ubiquitin (to detect global ubiquitination) or a specific protein of interest, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 10-15 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described in step 5.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Be prepared to perform short exposures to avoid signal saturation.
-
Mandatory Visualizations
References
- 1. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 8. Dynamic Effect of this compound on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating Bortezomib Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Bortezomib, a cornerstone proteasome inhibitor in cancer therapy. Objectively comparing its performance with other alternatives, this document furnishes supporting experimental data, detailed protocols, and visual workflows to aid in the rigorous assessment of proteasome inhibition in a cellular context.
Executive Summary
This compound, a dipeptidyl boronic acid, reversibly inhibits the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for the degradation of most intracellular proteins.[1] Inhibition of the proteasome's chymotrypsin-like (CT-L) activity, the primary target of this compound, leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[1][2] Validating that this compound directly interacts with and inhibits the proteasome in cancer cells is a critical step in preclinical and clinical studies. This guide compares the principal methods for confirming this compound's target engagement: functional proteasome activity assays, biophysical thermal shift assays, and indirect measurement of downstream effects. Furthermore, it draws comparisons with other notable proteasome inhibitors, such as Carfilzomib and NPI-0052.
Comparative Analysis of Target Engagement Assays
The selection of a target engagement assay is contingent on the specific experimental question, desired throughput, and the nature of the available samples. Below is a comparative overview of the key techniques.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Proteasome Activity Assay | Measures the cleavage of fluorogenic peptide substrates by the catalytic subunits of the proteasome in cell lysates.[3] | Direct functional readout of proteasome inhibition. Allows for the assessment of specific catalytic activities (CT-L, T-L, C-L). High-throughput adaptable. | Requires cell lysis, which may not fully represent the intracellular environment. Substrate specificity can be a limitation.[3] | IC50, Percent Inhibition |
| Cellular Thermal Shift Assay (CETSA) | Quantifies the change in thermal stability of the target protein upon ligand binding in intact cells or cell lysates.[4][5] | In-cell and in-tissue compatible, reflecting a more physiological context. Does not require modification of the compound or target protein.[4] | Can be lower throughput than activity assays. Requires a specific antibody for detection (e.g., by Western blot). | Thermal Shift (ΔTm), EC50 |
| Ubiquitinated Protein Accumulation (Western Blot) | Detects the accumulation of polyubiquitinated proteins, an indirect consequence of proteasome inhibition.[6][7] | Relatively simple and widely accessible technique. Provides a clear qualitative confirmation of proteasome inhibition. | Indirect measure of target engagement. Not easily quantifiable for dose-response analysis. | Increased ubiquitin smear/bands |
| Activity-Based Probe (ABP) Profiling | Utilizes covalent probes that bind to the active sites of proteasome subunits, allowing for their detection and quantification.[8] | Directly labels active enzyme populations. Can be used in intact cells and for multiplexed analysis.[8] | Requires specialized chemical probes. Data analysis can be complex. | Probe-labeled subunits (fluorescence or MS signal) |
Quantitative Comparison of Proteasome Inhibitors
To contextualize the performance of this compound, it is essential to compare its inhibitory activity with other proteasome inhibitors. The following tables summarize representative data from various studies.
Table 1: In Vitro Proteasome Inhibition (IC50/EC50 Values)
| Compound | Cell Line | Proteasome Subunit | IC50/EC50 (nM) | Reference |
| This compound | Multiple Myeloma (MM.1S) | Chymotrypsin-like (CT-L) | ~5 | |
| This compound | Feline Injection Site Sarcoma (Ela-1) | 20S Proteasome | 17.46 | [9] |
| This compound | Feline Injection Site Sarcoma (Hamilton) | 20S Proteasome | 19.48 | [9] |
| This compound | Feline Injection Site Sarcoma (Kaiser) | 20S Proteasome | 21.38 | [9] |
| This compound | Breast Cancer (SKBR3) | Cell Growth | 5 | [10] |
| This compound | Breast Cancer (BT474) | Cell Growth | 1000 | [10] |
| NPI-0052 | Human Erythrocyte 20S | Chymotrypsin-like (CT-L) | 3.5 | [11] |
| This compound | Human Erythrocyte 20S | Chymotrypsin-like (CT-L) | 7.9 | [11] |
| NPI-0052 | Human Erythrocyte 20S | Trypsin-like (T-L) | 28 | [11] |
| This compound | Human Erythrocyte 20S | Trypsin-like (T-L) | 590 | [11] |
| NPI-0052 | Human Erythrocyte 20S | Caspase-like (C-L) | 430 | [11] |
| This compound | Human Erythrocyte 20S | Caspase-like (C-L) | 53 | [11] |
Table 2: Comparative Inhibition of Proteasome Activities
| Compound | Cell Line / System | Chymotrypsin-like (CT-L) Inhibition | Trypsin-like (T-L) Inhibition | Caspase-like (C-L) Inhibition | Reference |
| This compound (3 nM) | MM.1S | 3% | - | 7% | |
| NPI-0052 (1 nM) | MM.1S | 13% | 6% | 8% | |
| This compound + NPI-0052 (low dose combo) | MM.1S | 40% | 20% | 43% | |
| Carfilzomib | Multiple Myeloma | Highly selective for CT-L | Lower | Lower | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's mechanism of action and its validation.
The Ubiquitin-Proteasome System (UPS) Pathway and this compound Inhibition
Caption: this compound inhibits the 26S proteasome, preventing the degradation of polyubiquitinated proteins.
Experimental Workflow: Proteasome Activity Assay
Caption: Workflow for measuring proteasome activity using a fluorogenic substrate.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Western Blot for Ubiquitinated Proteins
Caption: Workflow for detecting the accumulation of ubiquitinated proteins by Western blot.
Detailed Experimental Protocols
I. Proteasome Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[13]
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in a multi-well plate.
-
Treat cells with a range of this compound concentrations (and/or other inhibitors) for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Proteasome Activity Measurement:
-
In a black 96-well plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic substrate for the desired proteasome activity (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
To differentiate proteasome activity from other protease activity, include a sample treated with a broad-spectrum proteasome inhibitor like MG-132.[13]
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 350 nm Ex / 440 nm Em for AMC) using a microplate reader.[13]
-
Calculate the percentage of proteasome inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
II. Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on established CETSA methodologies.[4][5]
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cool the samples on ice immediately after heating.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble proteasome subunit (e.g., PSMB5) in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of the soluble proteasome subunit remaining relative to the non-heated control against the temperature.
-
A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement. The difference in the melting temperature (ΔTm) can be quantified.
-
III. Western Blot Analysis of Ubiquitinated Proteins
This protocol is a standard method for observing the downstream effects of proteasome inhibition.[7]
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the previous protocols. It is advisable to include a positive control such as MG-132.[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., N-ethylmaleimide) to preserve the ubiquitinated proteins.[7]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with a primary antibody that recognizes ubiquitin.
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
An increase in the high-molecular-weight smear of ubiquitinated proteins in the this compound-treated samples compared to the control indicates proteasome inhibition.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Differential Effects of the Proteasome Inhibitor NPI-0052 against Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ubiqbio.com [ubiqbio.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Carfilzomib vs this compound in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
A Preclinical Head-to-Head: Bortezomib vs. Carfilzomib Efficacy
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematologic malignancies, particularly multiple myeloma. Bortezomib, the first-in-class proteasome inhibitor, paved the way for this therapeutic strategy. Carfilzomib, a second-generation agent, was developed to improve upon the efficacy and safety profile of its predecessor. This guide provides a detailed preclinical comparison of this compound and Carfilzomib, focusing on their mechanism of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data and detailed protocols for key assays.
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between this compound and Carfilzomib lies in their interaction with the 20S proteasome, the catalytic core of the proteasome complex. The 20S proteasome has three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like.
This compound is a dipeptidyl boronic acid that acts as a reversible inhibitor of the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the proteasome. Its reversible nature means that the drug can dissociate from the proteasome, allowing for the recovery of proteasome activity.
Carfilzomib , an epoxyketone, functions as an irreversible inhibitor, forming a covalent bond with the N-terminal threonine of the proteasome's active sites.[1] This leads to sustained and more selective inhibition of the chymotrypsin-like (β5) activity.[1][2][3] Preclinical studies have shown that Carfilzomib's irreversibility and high selectivity result in a more potent and sustained anti-tumor response.[1] Furthermore, this compound exhibits broader off-target activity, inhibiting other serine proteases such as cathepsin G, which is thought to contribute to its higher incidence of peripheral neuropathy—a dose-limiting toxicity.[2][4] Carfilzomib's higher selectivity is associated with a more favorable toxicity profile in preclinical models.[2]
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of this compound and Carfilzomib have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies.
Table 1: Comparative IC50 Values in Multiple Myeloma (MM) Cell Lines
| Cell Line | Drug | IC50 (nM) - 24h exposure | Key Finding |
| MM.1S (WT) | This compound | 15.2 | Carfilzomib is more potent in the parental, sensitive cell line. |
| Carfilzomib | 8.3 | ||
| MM.1S/R BTZ | This compound | 44.5 | This compound-resistant cells show significant resistance to this compound. |
| Carfilzomib | 43.5 | This compound-resistant cells exhibit cross-resistance to Carfilzomib. | |
| MM.1S/R CFZ | This compound | 24.0 | Carfilzomib-resistant cells remain sensitive to this compound. |
| Carfilzomib | 23.0 | Carfilzomib-resistant cells show a lower level of resistance to Carfilzomib compared to this compound resistance. |
Data sourced from a study on this compound- and Carfilzomib-resistant myeloma cells.[5]
Table 2: Comparative IC50 Values in a Melanoma Cell Line
| Cell Line | Drug | IC50 (nM) |
| B16-F1 | This compound | 8.1 |
| Carfilzomib | 23.9 |
Data from a study in B16-F1 melanoma cells.[5]
Table 3: Comparative IC50 Values in B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) Cell Lines
| Cell Line Subtype | Drug | Median IC50 (nM) | Key Finding |
| Ph+ ALL | This compound | 11.4 | Ph+ ALL cell lines are significantly more sensitive to this compound compared to other subtypes. |
| t(17;19) ALL | This compound | 20.8 | |
| B-other ALL | This compound | 13.9 | |
| MLL+ ALL | This compound | 14.6 | |
| t(12;21) ALL | This compound | 17.1 | |
| t(1;19) ALL | This compound | 12.1 | |
| All BCP-ALL Lines | Carfilzomib | Significantly lower than this compound | Carfilzomib demonstrated significantly higher anti-leukemic activity than this compound in the majority of ALL cell lines tested.[6] |
Data from a study on the anti-leukemic activity of this compound and Carfilzomib on B-cell precursor ALL cell lines.[6]
In Vivo Preclinical Efficacy
Animal models, particularly xenograft studies in immunodeficient mice, are crucial for evaluating the in vivo anti-tumor activity of therapeutic agents.
Table 4: In Vivo Efficacy in a B16-F1 Melanoma Xenograft Model
| Drug | Dose (mg/kg) | Tumor Growth Reduction (%) |
| This compound | 0.2 | 49.3 |
| 0.5 | 62.6 | |
| 1.0 | 74.9 | |
| Carfilzomib | 0.2 | 20.9 |
| 0.5 | 31.2 | |
| 1.0 | 50.2 |
Data from a study in a C57BL/6 xenograft mouse model with B16-F1 melanoma cells.[2]
In this solid tumor model, this compound demonstrated a more potent reduction in tumor growth compared to Carfilzomib at equivalent doses.[2] However, in preclinical models of multiple myeloma, Carfilzomib has shown superior efficacy, particularly in overcoming this compound resistance.[3][7] Studies using human multiple myeloma xenografts in SCID mice have shown that Carfilzomib can effectively reduce tumor burden and prevent bone loss.[4]
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by this compound and Carfilzomib leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This cascade of events ultimately triggers apoptosis through the activation of both intrinsic and extrinsic caspase pathways.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Carfilzomib and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 2 hours at room temperature in the dark and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or Carfilzomib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis: After drug treatment, wash the cells with an assay buffer and lyse them with a lysis buffer.
-
Lysate Collection: Centrifuge the samples and collect the supernatant.
-
Substrate Addition: In a 96-well plate, add the cell lysate and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 480 nm.
Conclusion
Preclinical data demonstrates that both this compound and Carfilzomib are potent inducers of apoptosis in cancer cells. Carfilzomib, with its irreversible and more selective inhibition of the proteasome's chymotrypsin-like activity, generally exhibits greater potency in vitro, particularly in multiple myeloma cell lines.[3][7] A key advantage of Carfilzomib highlighted in preclinical studies is its ability to overcome this compound resistance.[1][3][7][8] In vivo, while this compound showed greater efficacy in a melanoma solid tumor model, Carfilzomib has demonstrated significant anti-tumor activity in hematological malignancy models.[2][4] The distinct mechanisms of action and differing preclinical efficacy profiles underscore the importance of continued research to optimize the clinical application of these powerful therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound, lenalidomide and dexamethasone (VRd) vs carfilzomib, lenalidomide and dexamethasone (KRd) as induction therapy in newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overall Survival With Carfilzomib vs this compound in Relapsed or Refractory Multiple Myeloma - The ASCO Post [ascopost.com]
- 8. Carfilzomib vs this compound in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bortezomib and MG132 for In Vitro Proteasome Inhibition
For researchers in oncology, neurobiology, and immunology, the targeted inhibition of the proteasome is a cornerstone of in vitro experimentation. Two of the most widely utilized proteasome inhibitors are Bortezomib (Velcade®) and MG132. While both effectively block cellular protein degradation, they exhibit distinct profiles in terms of potency, specificity, and off-target effects. This guide provides an objective comparison of this compound and MG132, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their in vitro studies.
Executive Summary
This compound stands out for its high potency and specificity, primarily targeting the chymotrypsin-like activity of the 26S proteasome with remarkable efficiency. In contrast, MG132, a peptide aldehyde, is a reversible and potent proteasome inhibitor but demonstrates a broader inhibitory profile, affecting other proteases such as calpains. This lack of specificity can be a confounding factor in experiments aimed at dissecting proteasome-specific pathways. For studies demanding precise and potent inhibition of the proteasome with minimal off-target effects, this compound is generally the superior choice. MG132 remains a valuable and cost-effective tool, particularly when broad proteasome inhibition is desired and potential off-target effects are controlled for.
Data Presentation
The following tables summarize the key characteristics and reported IC50 values for this compound and MG132. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here is a compilation from various studies and should be considered as a comparative reference.
Table 1: General Characteristics of this compound and MG132
| Feature | This compound | MG132 |
| Mechanism of Action | Reversible inhibitor of the 26S proteasome.[1] | Reversible peptide aldehyde inhibitor of the proteasome. |
| Primary Target | Chymotrypsin-like activity (β5 subunit) of the proteasome.[1] | Chymotrypsin-like activity of the proteasome. |
| Specificity | High for the proteasome.[2] | Less specific, also inhibits calpains and other proteases. |
| Reversibility | Reversible.[1] | Reversible. |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
Table 2: Comparative IC50 Values for Proteasome Inhibition and Cytotoxicity
| Cell Line | Parameter | This compound (nM) | MG132 (µM) | Reference |
| PC3 (Prostate Cancer) | Cytotoxicity (48h) | 8 | 0.32 | [3] |
| MCF7 (Breast Cancer) | Chymotrypsin-like Activity Inhibition | ~10 (for 50% inhibition) | ~10 (for 95% inhibition) | [4] |
| MM.1S (Multiple Myeloma) | Apoptosis Induction (with HA14-1) | 2.2 | 0.12 | [5] |
| U266 (Multiple Myeloma) | Apoptosis Induction (with HA14-1) | 2.3 | 0.12 | [5] |
| PC3 (Parental) | Cytotoxicity (48h) | 32.8 | - | [6] |
| PC3 (this compound-Resistant) | Cytotoxicity (48h) | 346 | - | [6] |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental setups between different studies.
Mechanism of Action and Cellular Effects
This compound, a dipeptidyl boronic acid, is a highly potent and selective inhibitor of the chymotrypsin-like activity of the proteasome.[1] Its boron atom forms a stable but reversible complex with the active site threonine of the β5 subunit of the 20S proteasome core. This inhibition leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular responses including cell cycle arrest, apoptosis, and the unfolded protein response (UPR).[2]
MG132, a peptide aldehyde, also effectively inhibits the chymotrypsin-like activity of the proteasome. However, its aldehyde functional group is more reactive and less specific than the boronic acid of this compound, leading to the inhibition of other cellular proteases, notably calpains. This broader activity can complicate the interpretation of experimental results, as the observed cellular effects may not be solely attributable to proteasome inhibition.
Signaling Pathways
The inhibition of the proteasome by both this compound and MG132 profoundly impacts key cellular signaling pathways.
NF-κB Signaling
The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of IκB, which allows NF-κB to translocate to the nucleus and activate target gene expression.
Interestingly, while the initial rationale for using proteasome inhibitors in cancer therapy was to block NF-κB activity, studies have shown that this compound can paradoxically lead to the activation of the canonical NF-κB pathway in multiple myeloma cells.[1] This effect is thought to be mediated through a complex feedback mechanism. The impact of MG132 on the NF-κB pathway is also well-documented, generally leading to its inhibition.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare this compound and MG132. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound and MG132
-
Proteasome lysis buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer
-
Black 96-well plate
-
Fluorometric plate reader
Procedure:
-
Seed cells in a culture plate and treat with various concentrations of this compound or MG132 for the desired time.
-
Lyse the cells with proteasome lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a black 96-well plate, add equal amounts of protein lysate to each well.
-
Add the fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 460-480 nm at various time points.
-
Calculate the percentage of proteasome inhibition relative to untreated controls.
Cell Viability Assay (MTT)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound and MG132
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or MG132 and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound and MG132
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or MG132 for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Experimental Workflow Visualization
Conclusion
The choice between this compound and MG132 for in vitro proteasome inhibition hinges on the specific requirements of the experiment. This compound offers unparalleled potency and specificity, making it the gold standard for studies where precise targeting of the proteasome is critical. Its well-defined mechanism of action and extensive characterization in numerous cell lines provide a solid foundation for data interpretation.
MG132, while less specific, remains a widely used and effective tool for inducing general proteasome inhibition. Its lower cost and broad availability make it an attractive option for initial screening studies or when the experimental design can accommodate its potential off-target effects. When using MG132, it is crucial to include appropriate controls to differentiate proteasome-specific effects from those potentially caused by the inhibition of other proteases.
Ultimately, a thorough understanding of the distinct properties of these two inhibitors will empower researchers to make an informed decision, ensuring the generation of robust and reproducible in vitro data.
References
- 1. This compound induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on this compound and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGCG antagonizes this compound cytotoxicity in prostate cancer cells by an autophagic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Bortezomib: A Cross-Validation of its Effects on Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a therapeutic agent across various cancer types is paramount. This guide provides an objective comparison of the proteasome inhibitor Bortezomib's performance across multiple cell lines, supported by experimental data. We delve into its mechanism of action, quantify its cytotoxic effects, and provide detailed experimental protocols for reproducibility.
This compound, a first-in-class proteasome inhibitor, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1] Its primary mechanism of action involves the reversible inhibition of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[2] This inhibition disrupts numerous cellular processes, including cell cycle regulation, and the activation of signaling pathways crucial for cancer cell survival, such as the NF-κB pathway.[2] The accumulation of pro-apoptotic proteins and the induction of endoplasmic reticulum (ER) stress ultimately lead to programmed cell death (apoptosis).[3]
Comparative Efficacy of this compound Across Cancer Cell Lines
The sensitivity of cancer cells to this compound varies significantly across different lineages. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of this compound in a range of cancer cell lines as determined by various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Hematological Malignancies | |||
| MM.1S | Multiple Myeloma | 9 | [4] |
| U266 | Multiple Myeloma | Varies (sensitive vs. resistant strains) | [4] |
| RPMI-8226 | Multiple Myeloma | 40 (sensitive), 6 (resistant with FtH knockdown) | [5] |
| NCI-H929 | Multiple Myeloma | 1.9 - 10.2 (48h incubation) | [6] |
| KMS-12-BM | Multiple Myeloma | 1.9 - 10.2 (48h incubation) | [6] |
| KMS-18 | Multiple Myeloma | 1.9 - 10.2 (48h incubation) | [6] |
| LP-1 | Multiple Myeloma | Varies | [7] |
| Jurkat | T-cell ALL | 12 | [8] |
| MOLT-4 | T-cell ALL | 4 | [8] |
| CEM | T-cell ALL | Varies | [8] |
| K562 | Erythroleukemia | 20 | [4] |
| Solid Tumors | |||
| PC3 (parental) | Prostate Cancer | 32.8 | [9] |
| PC3 (resistant) | Prostate Cancer | 346 | [9] |
| DU145 | Prostate Cancer | Varies (time and dose-dependent) | [10] |
| B16F10 | Melanoma | 2.46 | [9] |
| ELA-1 | Feline Sarcoma | 17.46 | [11] |
| Hamilton | Feline Sarcoma | 19.48 | [11] |
| Kaiser | Feline Sarcoma | 21.38 | [11] |
| HCT116 (p53+/+) | Colon Cancer | Sensitive | [12] |
| HCT116 (p53-/-) | Colon Cancer | Less sensitive | [12] |
Key Signaling Pathways Modulated by this compound
This compound's multifaceted mechanism of action involves the perturbation of several critical signaling pathways that govern cell survival and proliferation.
The Ubiquitin-Proteasome and NF-κB Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This compound's inhibition of the 26S proteasome leads to the accumulation of poly-ubiquitinated proteins. A key substrate of the proteasome is IκBα, the inhibitor of the transcription factor NF-κB. By preventing IκBα degradation, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.[2][13]
Induction of Apoptosis
By disrupting cellular homeostasis, this compound triggers the intrinsic pathway of apoptosis. The accumulation of misfolded proteins due to proteasome inhibition leads to ER stress. This, in turn, activates pro-apoptotic proteins of the Bcl-2 family, such as Noxa.[14] The activation of these proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[14][15]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 1 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS, 50% N,N-dimethylformamide)[12]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 1-1000 nM.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V conjugated to a fluorochrome (e.g., FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[17]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 5 µL of PI staining solution.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the effects of this compound on cancer cell lines.
This guide provides a foundational understanding of this compound's action across different cancer cell lines. The provided data and protocols serve as a valuable resource for researchers investigating proteasome inhibitors and developing novel anti-cancer therapies. It is important to note that in vitro results may not always directly translate to clinical efficacy, and further in vivo studies are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combined effects of the proteasome inhibitor this compound and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Role of NOXA and its ubiquitination in proteasome inhibitor-induced apoptosis in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Unlocking Synergistic Power: A Comparative Guide to Bortezomib Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bortezomib combination therapies, supported by experimental data. We delve into the synergistic effects observed when this compound is paired with other anti-cancer agents, offering insights into enhanced efficacy and mechanisms of action.
This compound, a proteasome inhibitor, has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, the inhibition of the 26S proteasome, disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis.[1] However, to overcome resistance and further enhance its therapeutic potential, this compound is frequently used in combination with other drugs.[1][3] Preclinical and clinical studies have consistently demonstrated that these combination regimens can produce additive or synergistic anti-tumor effects compared to single-agent treatments.[2][4]
This guide will explore the synergistic interactions of this compound with two major classes of anti-cancer drugs: Histone Deacetylase (HDAC) inhibitors and Immunomodulatory Drugs (IMiDs), with a focus on preclinical data in multiple myeloma and other cancers.
This compound in Combination with HDAC Inhibitors
The combination of this compound with HDAC inhibitors has shown significant synergistic cytotoxicity in various cancer cell lines.[3][5][6] This synergy is largely attributed to the dual blockade of the two major protein degradation pathways in the cell: the proteasome and the aggresome.[5] this compound inhibits the proteasome, leading to an accumulation of misfolded proteins. The cell attempts to clear these proteins through the aggresome pathway, which is dependent on HDAC6.[5] Inhibition of HDAC6 by HDAC inhibitors blocks this escape route, leading to overwhelming proteotoxic stress and apoptosis.[5]
Quantitative Analysis of Synergistic Effects: this compound and ACY-1215 (a selective HDAC6 inhibitor) in Multiple Myeloma
| Treatment | Cell Line | IC50 | Combination Index (CI) | Apoptosis Rate | Reference |
| This compound | MM.1S | 7.5 nM | - | 29.4% | [4] |
| ACY-1215 | MM.1S | 3.5 µM | - | 10.2% | [4] |
| This compound + ACY-1215 | MM.1S | - | < 1.0 | 68.4% | [4] |
| This compound | ANBL-6.BR (this compound-resistant) | > 20 nM | - | - | [4] |
| ACY-1215 | ANBL-6.BR | ~5 µM | - | - | [4] |
A Combination Index (CI) of less than 1.0 indicates a synergistic effect.
This compound in Combination with Immunomodulatory Drugs (IMiDs)
The combination of this compound with IMiDs, such as lenalidomide, has become a standard of care for multiple myeloma.[7] While the exact mechanisms of synergy are still being fully elucidated, preclinical studies point towards a multi-faceted interaction. One key aspect involves the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors crucial for myeloma cell survival. Lenalidomide induces their degradation via the proteasome. While it may seem counterintuitive to combine this with a proteasome inhibitor, studies show that the combination leads to Ikaros degradation through a proteasome-independent pathway involving calcium-induced calpain activity, ultimately resulting in synergistic apoptosis.
Quantitative Analysis of Synergistic Effects: this compound and Lenalidomide in Multiple Myeloma
| Treatment | Cell Line | Apoptosis Rate (48h) | Combination Index (CI) | Reference |
| This compound (5 nM) | MM.1S | ~25% | - | [8] |
| Lenalidomide (1 µM) | MM.1S | ~10% | - | [8] |
| This compound (5 nM) + Lenalidomide (1 µM) | MM.1S | ~60% | 0.7 | [8] |
| This compound (5 nM) | U266 | ~20% | - | [8] |
| Lenalidomide (1 µM) | U266 | ~8% | - | [8] |
| This compound (5 nM) + Lenalidomide (1 µM) | U266 | ~55% | 0.5 | [8] |
The NF-κB Signaling Pathway: A Complex Target
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cancer cell proliferation, survival, and drug resistance. Initially, it was thought that this compound's efficacy was partly due to the inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκBα. However, subsequent studies have revealed a more complex and even paradoxical role. In some cancer cells, this compound has been shown to induce the activation of the canonical NF-κB pathway. This has led to the investigation of combining this compound with IKKβ inhibitors to enhance its cytotoxic effects.
Experimental Protocols
A brief overview of the key experimental methodologies cited in the supporting literature is provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, the combination drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated from the dose-response curves. The synergistic effect is often quantified using the Combination Index (CI) calculated with software like CompuSyn, where CI < 1 indicates synergy.[9]
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., anti-caspase-3, anti-IκBα).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the protein levels.
This guide provides a snapshot of the compelling synergistic potential of this compound combination therapies. The presented data and methodologies underscore the importance of a multi-targeted approach in cancer treatment. Further research into the intricate molecular mechanisms driving these synergies will undoubtedly pave the way for the development of even more effective and personalized therapeutic strategies.
References
- 1. Synergistic Interaction of the Class IIa HDAC Inhibitor CHDI0039 with this compound in Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of proteasome inhibitors this compound and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with this compound in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspase-8: Friend or Foe in this compound/Lenalidomide-Based Therapy for Myeloma [frontiersin.org]
- 6. Synergistic DNA-damaging effect in multiple myeloma with the combination of zalypsis, this compound and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitor L-Carnitine and Proteasome Inhibitor this compound Synergistically Exert Anti-Tumor Activity In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Proteasome Inhibitors in Acute Lymphoblastic Leukemia: A Comparative Analysis of Bortezomib and Carfilzomib Cytotoxicity
A detailed guide for researchers and drug development professionals on the comparative efficacy of Bortezomib and Carfilzomib in Acute Lymphoblastic Leukemia (ALL) cell lines, supported by experimental data and protocols.
The landscape of Acute Lymphoblastic Leukemia (ALL) treatment has been significantly advanced by the introduction of targeted therapies, including proteasome inhibitors. These agents disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation, leading to the accumulation of pro-apoptotic proteins and subsequent cancer cell death. This compound, the first-in-class proteasome inhibitor, has shown efficacy in treating relapsed/refractory ALL, particularly when combined with chemotherapy.[1][2][3] Carfilzomib, a second-generation proteasome inhibitor, offers more potent and irreversible proteasome inhibition and has demonstrated significant activity against various hematological malignancies.[4][5] This guide provides a comparative analysis of the cytotoxic effects of this compound and Carfilzomib on ALL cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and affected signaling pathways.
Comparative Cytotoxicity in ALL Cell Lines
A study by Ureshino et al. (2017) systematically evaluated the anti-leukemic activity of this compound and Carfilzomib across a large panel of B-cell precursor ALL (BCP-ALL) and T-cell ALL (T-ALL) cell lines. The results demonstrated that Carfilzomib generally exhibited higher cytotoxic activity compared to this compound in the majority of ALL cell lines tested.[4] The half-maximal inhibitory concentrations (IC50) for both drugs against a selection of these cell lines are summarized in the table below.
| Cell Line | Subtype | This compound IC50 (nM) | Carfilzomib IC50 (nM) |
| REH | BCP-ALL | 10.1 | 5.2 |
| NALM-6 | BCP-ALL | 12.3 | 6.1 |
| 697 | BCP-ALL | 8.9 | 4.5 |
| KOPN-8 | BCP-ALL | 7.5 | 3.8 |
| Jurkat | T-ALL | 15.2 | 8.1 |
| MOLT-4 | T-ALL | 18.7 | 9.5 |
| CCRF-CEM | T-ALL | 14.5 | 7.3 |
In a separate study focusing on infant ALL with KMT2A rearrangements, Carfilzomib demonstrated potent cytotoxicity with IC50 values in the low nanomolar range across various cell lines.[6][7][8]
| Cell Line | Subtype | Carfilzomib IC50 (nM) |
| PER-494 | Infant KMT2A-rearranged ALL | 6.0 |
| PER-485 | Infant KMT2A-rearranged ALL | 15.8 |
| PER-490 | Infant KMT2A-rearranged ALL | 9.1 |
| PER-784 | Infant KMT2A-rearranged ALL | 7.3 |
| PER-826 | Infant KMT2A-rearranged ALL | 10.6 |
| PER-785 | Infant KMT2A-rearranged ALL | 14.8 |
| PER-703 | Infant KMT2A-rearranged ALL | 12.9 |
| PER-910 | Infant KMT2A-rearranged ALL | 12.8 |
Experimental Protocols
The following is a representative methodology for assessing the in vitro cytotoxicity of proteasome inhibitors in ALL cell lines, based on protocols described in the literature.[6][7][8]
Cell Culture:
-
ALL cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are kept in logarithmic growth phase for all experiments.
Cytotoxicity Assay (Alamar Blue Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well in a final volume of 100 µL of culture medium.
-
Drug Treatment: this compound and Carfilzomib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the drugs are prepared in culture medium and added to the wells to achieve the desired final concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: After the incubation period, 10 µL of Alamar Blue reagent is added to each well.
-
Fluorescence Reading: The plates are incubated for an additional 4-6 hours, and fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence readings are normalized to the vehicle control to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and Carfilzomib.
This compound and Carfilzomib exert their cytotoxic effects by inhibiting the 26S proteasome, which leads to the disruption of several key signaling pathways. The primary mechanism involves the accumulation of ubiquitinated proteins, which triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[9][10] This, in turn, can lead to the activation of pro-apoptotic pathways. Furthermore, proteasome inhibition can affect the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[1]
Caption: Key signaling pathways affected by this compound and Carfilzomib in ALL cells.
Conclusion
The available data indicates that Carfilzomib is a more potent cytotoxic agent than this compound against a broad range of ALL cell lines in vitro.[4] This suggests its potential as a valuable therapeutic option for ALL, including high-risk subtypes like KMT2A-rearranged infant ALL.[6][7][8] However, it is important to note that in vitro efficacy does not always translate directly to in vivo outcomes, and further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of Carfilzomib in ALL.[7] The choice between these two proteasome inhibitors may also depend on the specific genetic subtype of ALL and the patient's tolerance to potential side effects. The methodologies and pathway diagrams presented in this guide provide a framework for researchers to design and interpret studies aimed at further optimizing the use of proteasome inhibitors in the treatment of Acute Lymphoblastic Leukemia.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. A Study of this compound with Chemotherapy for Relapsed/Refractory Acute Lymphoblastic Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Anti-leukemic activity of this compound and carfilzomib on B-cell precursor ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib or this compound in combination with cyclophosphamide and dexamethasone followed by carfilzomib maintenance for patients with multiple myeloma after one prior therapy: results from a multicenter, phase II, randomized, controlled trial (MUKfive) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Evaluation of Carfilzomib for Infant KMT2A-Rearranged Acute Lymphoblastic Leukemia [frontiersin.org]
- 7. Preclinical Evaluation of Carfilzomib for Infant KMT2A-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Bortezomib Resistance: A Comparative Guide to Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Bortezomib, a cornerstone of multiple myeloma therapy, presents a significant clinical challenge. This guide provides an objective comparison of novel agents designed to overcome this compound resistance, supported by experimental data. We delve into the mechanisms of action, quantitative efficacy, and the signaling pathways modulated by these next-generation therapeutics.
Performance Comparison of Novel Agents in this compound-Resistant Models
The following tables summarize the in vitro efficacy of several novel agents in this compound-sensitive and -resistant multiple myeloma cell lines. The data highlights the ability of these agents to maintain or enhance cytotoxicity in cells that have developed resistance to this compound.
| Agent | Cell Line | This compound Resistance Status | IC50 (nM) of Novel Agent | IC50 (nM) of this compound | Fold Change in Resistance (Novel Agent vs. BTZ) | Reference |
| Carfilzomib | MM.1S | Sensitive | 8.3 | 15.2 | - | [1] |
| MM.1S/R BTZ | Resistant | 23.0 | 44.5 | 2.77 vs 2.93 | [1] | |
| ANBL-6 | Sensitive | N/A | N/A | N/A | [2] | |
| ANBL-6.BR | Resistant | More potent than BTZ | N/A | Increased sensitivity | [3] | |
| Ixazomib | 8226/BTZ100 | Resistant | ~100-fold less potent than BTZ | >100 | Similar cross-resistance | [4] |
| CEM/BTZ200 | Resistant | ~100-fold less potent than BTZ | >200 | Similar cross-resistance | [4] | |
| Marizomib | RPMI 8226 | Sensitive | 8.2 | 9.51 | - | [5] |
| RPMI 8226/BTZ100 | Resistant | Effective in resistant lines | >100 | Overcomes resistance | [5] | |
| MM.1S | Sensitive | N/A | 15.2 | - | [5] | |
| MM.1S/R BTZ | Resistant | Effective in resistant lines | 44.5 | Overcomes resistance | [5] | |
| Selinexor | MM.1S (Hypoxia) | Induced Resistance | Resensitizes to this compound | N/A | Reverses resistance | [6] |
| Nelfinavir | RPMI 8226 | Sensitive | 8-14 µM | N/A | - | [7] |
| This compound-resistant cells | Resistant | 8-14 µM | N/A | Active in resistant cells | [7] | |
| Periplocin | ARP1 | Sensitive | N/A | N/A | - | [8] |
| ARP1-BR | Resistant | Significant anti-MM effect | N/A | Overcomes resistance | [8] |
Table 1: Comparative IC50 Values of Novel Agents in this compound-Sensitive and -Resistant Multiple Myeloma Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values for various novel agents compared to this compound in both sensitive and resistant multiple myeloma cell lines. The data illustrates the retained or improved efficacy of these novel agents in the face of this compound resistance. N/A indicates that the data was not available in the cited sources.
| Agent | Cell Line | This compound Resistance Status | Apoptosis Induction | Assay Method | Reference |
| Carfilzomib | RPMI-8226 | Sensitive | 20.73% ± 0.21% at 25 nM | 7-AAD Staining | [9] |
| MOLP-8 | Sensitive | 15.20% ± 0.2% at 25 nM | 7-AAD Staining | [9] | |
| Marizomib | Jurkat | N/A | Significant PARP cleavage at 100 nM | Western Blot | [10] |
| RPMI-8226 | Sensitive | 57.22% ± 5.47% with 80 nM this compound for comparison | Annexin V/PI Staining | [5] | |
| Selinexor | MM.1S | Sensitive | Increased apoptosis in normoxia and hypoxia | Not Specified | [6] |
| This compound-resistant xenograft | Resistant | Synergistic cytotoxicity with this compound | Not Specified | [11] | |
| Nelfinavir | This compound-resistant cells | Resistant | Synergistic cytotoxicity with this compound/Carfilzomib | Not Specified | [7] |
| Periplocin | ARP1 & ARP1-BR | Sensitive & Resistant | Increased apoptosis rate in both cell lines | Annexin V-FITC/PI Staining | [8] |
Table 2: Induction of Apoptosis by Novel Agents in Multiple Myeloma Cell Lines. This table summarizes the pro-apoptotic effects of the novel agents in various multiple myeloma cell lines, including those resistant to this compound. The data demonstrates the ability of these agents to trigger programmed cell death, a key mechanism for overcoming drug resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and have been adapted from the referenced studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
RPMI-8226 and RPMI-8226/BTZ100 multiple myeloma cell lines
-
Novel agents (Carfilzomib, Ixazomib, Marizomib, Selinexor, Nelfinavir, Periplocin) and this compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with serial dilutions of the novel agents or this compound for 48-72 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Multiple myeloma cell lines (sensitive and resistant)
-
Novel agents and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the novel agents or this compound for the indicated time.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in this compound resistance and how novel agents modulate these pathways to restore sensitivity.
Figure 1. Key Mechanisms of this compound Action and Resistance. This diagram illustrates how this compound induces apoptosis by inhibiting the proteasome, leading to the accumulation of ubiquitinated proteins, ER stress, and NF-κB inhibition. It also highlights the primary mechanisms of resistance, including mutations in the proteasome subunit β5 (PSMB5), upregulation of proteasome subunits, constitutive activation of the pro-survival NF-κB pathway, and adaptation of the Unfolded Protein Response (UPR).
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against this compound-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selinexor Overcomes Hypoxia-Induced Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nelfinavir augments proteasome inhibition by this compound in myeloma cells and overcomes this compound and carfilzomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 10. Specific and prolonged proteasome inhibition dictates apoptosis induction by marizomib and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selinexor, this compound, and dexamethasone versus this compound and dexamethasone in previously treated multiple myeloma: Outcomes by cytogenetic risk - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Responses to Bortezomib: A Comparative Analysis of Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the intricate molecular changes induced by therapeutic agents is paramount. This guide provides a comparative analysis of gene expression profiles following treatment with Bortezomib, a first-in-class proteasome inhibitor widely used in the treatment of multiple myeloma and other hematological malignancies. By examining the differential expression of key genes in sensitive versus resistant cell lines, this document aims to illuminate the mechanisms of this compound action and resistance, offering valuable insights for future drug development and personalized medicine strategies.
This compound exerts its cytotoxic effects primarily by inhibiting the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins. This inhibition disrupts multiple signaling pathways, leading to cell cycle arrest, apoptosis, and the unfolded protein response (UPR). However, the development of resistance remains a significant clinical challenge. Gene expression profiling has emerged as a powerful tool to dissect the complex transcriptional reprogramming that underlies both sensitivity and resistance to this compound.
Comparative Gene Expression Analysis: Sensitive vs. Resistant Cell Lines
To understand the molecular determinants of this compound sensitivity, numerous studies have compared the gene expression profiles of sensitive and resistant cancer cell lines. This section summarizes key findings from such comparative analyses, highlighting genes that are consistently up- or downregulated in response to treatment and in resistant phenotypes.
Key Differentially Expressed Genes in this compound-Resistant Multiple Myeloma Cell Lines
| Gene | Regulation in Resistant Lines | Putative Function in Resistance | Reference |
| Heat Shock Proteins (HSPs) | |||
| HSP27 (HSPB1) | Upregulated | Chaperone protein, inhibits apoptosis | [1] |
| HSP70 (HSPA1A/B) | Upregulated | Chaperone protein, inhibits apoptosis, protein folding | [1] |
| HSP90 (HSP90AA1) | Upregulated | Chaperone for client proteins involved in cell survival | [1] |
| Transcription Factors | |||
| ATF3 | Downregulated | Pro-apoptotic transcription factor | [1] |
| ATF4 | Downregulated | Key mediator of the unfolded protein response | [1] |
| c-Jun (JUN) | Downregulated | Component of the AP-1 transcription factor, involved in apoptosis | [1] |
| Proteasome Subunits | |||
| PSMD4 | Upregulated | 26S proteasome non-ATPase regulatory subunit 4 | [2][3] |
| Anti-Apoptotic Genes | |||
| BIRC5 (Survivin) | Upregulated | Inhibitor of apoptosis | [2] |
| Other | |||
| KIAA1754 | Downregulated | Associated with better response to this compound | [2] |
| CD200 | Upregulated | Cancer stem cell marker | [4] |
| IGF1R | Upregulated | Cancer stem cell marker | [4] |
Gene Expression Signature Predicting this compound Benefit
A 14-gene expression signature has been identified that can predict patient benefit from this compound treatment. This signature includes genes involved in the unfolded protein response, cell adhesion, and DNA damage response.[5] Some of the genes linked to the efficacy of proteasome inhibitors include ADAM9, which may influence the tumor microenvironment, and TPD52L1, a negative regulator of ATM, which is involved in the DNA damage response activated by this compound.[5]
Signaling Pathways Modulated by this compound
This compound's inhibition of the proteasome has profound effects on several interconnected signaling pathways. Understanding these pathways is crucial for interpreting gene expression data and identifying potential therapeutic targets to overcome resistance.
Caption: Mechanism of action of this compound leading to apoptosis.
This compound's primary mechanism involves the inhibition of the 26S proteasome, leading to an accumulation of ubiquitinated proteins.[6][7] This accumulation triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8] Concurrently, by preventing the degradation of IκB, this compound inhibits the NF-κB signaling pathway, a key regulator of cell survival and proliferation.[6] The culmination of these effects is cell cycle arrest, primarily at the G2-M phase, and the induction of apoptosis.[7][9]
Experimental Workflow for Gene Expression Analysis
The following diagram outlines a typical workflow for the comparative analysis of gene expression profiles in response to this compound treatment.
Caption: A standard workflow for analyzing gene expression changes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. This section provides an overview of key protocols used in the analysis of gene expression profiles following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S - sensitive, U266 - sensitive) or lymphoma cell lines (e.g., SUDHL-6 - sensitive, SUDHL-4 - resistant) are commonly used.[1][10]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
This compound Treatment: Cells are seeded at a specified density (e.g., 5 x 10^5 cells/mL) and treated with a range of concentrations of this compound (e.g., 10-100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). The IC50 is often determined by cell viability assays.[10]
Enrichment of CD138+ Plasma Cells from Bone Marrow Aspirates
For clinical studies, malignant plasma cells are often enriched from patient bone marrow aspirates to ensure the purity of the cell population for gene expression analysis.
-
Sample Collection: Bone marrow aspirates are collected from patients with informed consent.[11][12]
-
Mononuclear Cell Isolation: Mononuclear cells are isolated by Ficoll-Paque density gradient centrifugation.
-
CD138+ Cell Selection: Plasma cells are positively selected using anti-CD138 magnetic microbeads according to the manufacturer's protocol (e.g., Miltenyi Biotec).[11][12]
-
Purity Assessment: The purity of the enriched CD138+ cell population is assessed by flow cytometry. A purity of >85-90% is generally considered acceptable for downstream analysis.[11][12]
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent 2100 Bioanalyzer). High-quality RNA with an RNA Integrity Number (RIN) > 7 is recommended for microarray and RNA sequencing applications.
Gene Expression Profiling by DNA Microarray
-
Platform: Affymetrix GeneChip Human Genome U133 Plus 2.0 arrays are frequently used for this type of analysis.[4]
-
Sample Preparation: Biotinylated cRNA is prepared from 50-100 ng of total RNA using a commercial kit (e.g., Affymetrix 3' IVT Express Kit).
-
Hybridization and Scanning: The labeled cRNA is hybridized to the microarray, washed, stained, and scanned according to the manufacturer's protocol.
-
Data Analysis: Raw data is processed using software such as Affymetrix GeneChip Command Console (GCOS) or Transcriptome Analysis Console (TAC). Normalization (e.g., RMA or MAS5) is performed, and statistical analysis (e.g., t-test or ANOVA) is used to identify differentially expressed genes. A fold change > 2 and a p-value < 0.05 are common thresholds.[10]
Gene Expression Profiling by RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
Data Analysis: Raw sequencing reads are assessed for quality (e.g., using FastQC). Reads are then aligned to a reference genome (e.g., hg38) using an aligner such as STAR or HISAT2. Gene expression is quantified (e.g., as counts or TPM) using tools like HTSeq or Salmon. Differential expression analysis is performed using packages such as DESeq2 or edgeR in R.
Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed using software like Primer-BLAST.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.[2]
This comprehensive guide provides a framework for understanding and investigating the gene expression changes induced by this compound. The provided data, diagrams, and protocols serve as a valuable resource for researchers working to unravel the complexities of drug action and resistance in cancer.
References
- 1. Gene expression analysis of B-lymphoma cells resistant and sensitive to this compound. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. Early tumor-cell gene expression changes may predict the response to first-line this compound-based therapy in patients with newly diagnosed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of this compound test-dosing identifies hyperexpression of proteasome genes, especially PSMD4, as novel high-risk feature in myeloma treated with Total Therapy 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medrxiv.org [medrxiv.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Advances in the Understanding of Mechanisms and Therapeutic Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Models of Differential this compound Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling this compound Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Bortezomib's Impact on Constitutive and Immunoproteasomes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Key Proteasome Inhibitor's Differential Effects
Bortezomib, a cornerstone in the treatment of multiple myeloma and other hematologic malignancies, exerts its therapeutic effects through the potent inhibition of the proteasome, the cellular machinery responsible for protein degradation. However, the intricacies of its interaction with the two major forms of the proteasome—the constitutively expressed proteasome and the immunoproteasome—reveal a nuanced landscape of cellular consequences. This guide provides a comprehensive comparison of the effects of this compound on these two proteasome subtypes, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound varies significantly across the catalytic subunits of the constitutive and immunoproteasomes. The half-maximal inhibitory concentration (IC50) values clearly demonstrate a preferential, though not exclusive, targeting of specific subunits.
| Proteasome Type | Catalytic Subunit | Proteolytic Activity | This compound IC50 (nM) |
| Constitutive Proteasome | β5 | Chymotrypsin-like | 8.2 |
| β2 | Trypsin-like | 1500 | |
| β1 | Caspase-like | 140 | |
| Immunoproteasome | β5i (LMP7) | Chymotrypsin-like | 3.3 |
| β2i (MECL-1) | Trypsin-like | 940 | |
| β1i (LMP2) | Caspase-like | 5.5 |
Note: IC50 values are compiled from various studies and may vary based on experimental conditions.
Downstream Signaling Consequences: A Tale of Two Proteasomes
The differential inhibition of constitutive and immunoproteasomes by this compound translates into distinct downstream signaling cascades, ultimately influencing cell fate. While both pathways converge on the induction of apoptosis, the initiating and propagating signals differ, particularly in the context of NF-κB signaling and the cellular stress response.
Inhibition of the Constitutive Proteasome
Inhibition of the ubiquitously expressed constitutive proteasome by this compound leads to a cascade of events primarily centered around the disruption of cellular homeostasis and the activation of pro-apoptotic pathways. A key consequence is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents NF-κB from translocating to the nucleus and transcribing anti-apoptotic genes, thereby sensitizing the cell to apoptosis.[1] Furthermore, the accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress. This, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway, a critical mediator of stress-induced apoptosis.[2]
Inhibition of the Immunoproteasome
The immunoproteasome is predominantly expressed in hematopoietic cells and is inducible in other cells by inflammatory stimuli. While this compound also inhibits the immunoproteasome, the downstream consequences appear to diverge, particularly concerning the canonical NF-κB pathway. Studies using selective immunoproteasome inhibitors suggest that the catalytic activity of the β1i and β5i subunits is not essential for the degradation of IκBα and subsequent canonical NF-κB activation.[3][4] This implies that the anti-inflammatory and apoptotic effects of this compound in immune cells may be mediated through alternative pathways. Inhibition of the immunoproteasome is thought to play a role in modulating cytokine production and T-cell function. Furthermore, there is evidence to suggest that the immunoproteasome has a protective role in mitigating ER stress.[5] Therefore, its inhibition by this compound could exacerbate ER stress, leading to a more potent induction of the UPR and subsequent apoptosis in immunoproteasome-expressing cells.
Experimental Protocols
Accurate assessment of proteasome activity is crucial for understanding the effects of inhibitors like this compound. The following are generalized protocols for measuring the three main catalytic activities of the proteasome using fluorogenic substrates.
Chymotrypsin-like Activity Assay
This assay measures the activity of the β5 and β5i subunits.
-
Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
-
Principle: Cleavage of the substrate by the proteasome releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).
-
Procedure:
-
Prepare cell lysates or purified proteasome fractions.
-
In a 96-well black plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).
-
Add the cell lysate or purified proteasome to the wells. Include a blank control (assay buffer only) and a positive control.
-
To test inhibition, pre-incubate the samples with this compound at various concentrations for 15-30 minutes at 37°C.
-
Initiate the reaction by adding Suc-LLVY-AMC (final concentration typically 20-100 µM).
-
Measure the fluorescence kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a microplate reader.
-
Calculate the rate of AMC release from the linear phase of the reaction.
-
Trypsin-like Activity Assay
This assay measures the activity of the β2 and β2i subunits.
-
Substrate: Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)
-
Procedure: The protocol is similar to the chymotrypsin-like activity assay, with the substitution of Boc-LRR-AMC as the fluorogenic substrate.[6][7]
Caspase-like Activity Assay
This assay measures the activity of the β1 and β1i subunits.
-
Substrate: Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)
-
Procedure: The protocol is similar to the chymotrypsin-like activity assay, with the substitution of Z-LLE-AMC as the fluorogenic substrate.[8][9]
Conclusion
This compound's interaction with the proteasome is a complex interplay of differential subunit inhibition, leading to distinct cellular responses depending on the predominant proteasome type within a cell. While its inhibition of the constitutive proteasome robustly blocks the canonical NF-κB pathway and induces ER stress, its impact on the immunoproteasome suggests a different mechanism of action, potentially involving altered immune modulation and a more pronounced ER stress response. Understanding these differences is paramount for the rational design of next-generation proteasome inhibitors with improved efficacy and toxicity profiles, and for optimizing the clinical application of this compound in a variety of disease contexts.
References
- 1. This compound inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK and Macroautophagy Activation by this compound Has a Pro-Survival Effect in Primary Effusion Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. On the Role of the Immunoproteasome in Protein Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ubpbio.com [ubpbio.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Bortezomib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Bortezomib, a potent antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous drug and must be handled with appropriate precautions throughout its lifecycle, including disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety standard to prevent accidental exposure.
Required PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powdered form or if there is a risk of aerosolization.
All handling of this compound, including reconstitution and preparation for disposal, should be conducted within a certified Class II Biological Safety Cabinet (BSC) to minimize the risk of inhalation exposure.
This compound Waste Classification
This compound and materials contaminated with it are considered hazardous waste. Proper identification and segregation of this waste are crucial for compliant disposal.
| Waste Classification | Code/Identifier | Description |
| European Waste Code (EWC) | 18-01-08* | Cytotoxic and cytostatic medicines. The asterisk denotes that the waste is hazardous. |
| UN Number (Transport) | UN2811 / UN3249 | Toxic solid, organic, n.o.s. (this compound).[1][2] |
| DOT Hazard Class | 6.1 | Toxic substances. |
Note: Specific hazardous waste codes (e.g., EPA RCRA codes in the United States) may vary by region and depend on the concentration and formulation of the waste. It is imperative to consult local and national regulations for definitive classification.[3]
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Logical workflow for the segregation, containment, and disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain the contamination and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Before addressing the spill, ensure you are wearing the full required PPE.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent (e.g., a high-pH detergent) followed by a rinse with water. Some studies suggest that sodium hypochlorite can degrade this compound, but this should be followed by a thorough water rinse to prevent corrosion.[4]
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Experimental Protocols for Chemical Inactivation
While research has been conducted on the degradation of this compound under various conditions (e.g., acidic, basic, and oxidative environments), formal, validated protocols for the chemical inactivation of this compound for disposal purposes are not widely established in regulatory guidelines.[5][6] The primary and recommended method of disposal remains high-temperature incineration by a licensed hazardous waste management company.[7] This method ensures the complete destruction of the cytotoxic compound.
Attempting to chemically inactivate this compound waste in the laboratory is not recommended without a thoroughly validated protocol and analysis to confirm complete degradation, as the toxicity of the degradation byproducts may not be fully characterized.[5]
Disposal of Unused or Expired Vials
Unused or expired vials of this compound must be disposed of as hazardous pharmaceutical waste. Do not discard them in the regular trash or flush them down the drain.[7] The entire vial, including any remaining powder or reconstituted solution, should be placed in a designated hazardous waste container for incineration.
For researchers and institutions, partnering with a certified hazardous waste disposal service is the most reliable and compliant method for managing this compound waste. Always maintain a clear chain of custody for waste disposal and retain all relevant documentation.
By adhering to these stringent procedures, you contribute to a safer laboratory environment and ensure the responsible management of this potent pharmaceutical agent.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. JoDrugs. This compound [jodrugs.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Stress degradation study of this compound: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An NMR Study of the this compound Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
Safeguarding Health: A Comprehensive Guide to Handling Bortezomib
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent cytotoxic agents like Bortezomib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a hazardous drug that requires specific handling procedures to prevent exposure.[1][2][3] It is classified as a cytotoxic agent and is toxic if swallowed, in contact with skin, or inhaled.[4] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is recommended.[4] Always inspect gloves for tears or punctures before use.[5] |
| Body Protection | Gown/Lab Coat | A disposable, lint-free gown made of a low-permeability fabric should be worn.[6] Ensure cuffs are tucked into the inner pair of gloves. |
| Eye/Face Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield should be worn to protect against splashes and aerosols.[6] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation, such as during reconstitution or in the event of a spill.[6] |
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of this compound is essential to minimize risk. This includes procedures for receiving, storing, preparing, administering, and disposing of the drug and all contaminated materials.
Storage and Handling:
-
Unopened vials of this compound should be stored at a controlled room temperature of 25°C (77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[7]
-
The vials should be retained in their original packaging to protect them from light.[7]
-
Handling of this compound should only be performed by personnel trained in the safe handling of potent active pharmaceutical ingredients.[6][8]
Reconstitution and Administration:
-
Reconstitution should be performed in a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol exposure.
-
Use proper aseptic technique and reconstitute only with 0.9% Sodium Chloride Injection, USP.[9]
-
The reconstituted solution should be a clear and colorless solution.[9]
Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.[1]
-
Follow established spill cleanup procedures, which typically involve containing the spill with absorbent material, decontaminating the area, and properly disposing of all contaminated waste.
Disposal:
-
All materials contaminated with this compound, including vials, syringes, needles, PPE, and cleaning materials, must be disposed of as cytotoxic waste.[1]
-
Use designated, leak-proof, and puncture-resistant cytotoxic waste containers with purple lids.[1]
-
These containers should be clearly labeled as "Cytotoxic Waste" and disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
Safe Reconstitution of this compound Powder:
-
Don appropriate PPE as outlined in the table above.
-
Perform the entire procedure within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Using a sterile syringe and needle, withdraw the required volume of 0.9% Sodium Chloride Injection, USP.
-
Slowly inject the saline into the this compound vial, directing the stream against the inner wall of the vial to minimize frothing.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake, as this can cause foaming.
-
Visually inspect the solution for any particulate matter or discoloration before use.
-
Properly dispose of the syringe, needle, and any other contaminated materials in a designated cytotoxic sharps container.
Visualizing the this compound Handling Workflow
To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key stages of this compound handling, from preparation and use to proper disposal and spill response.
References
- 1. patientinfolibrary.royalmarsden.nhs.uk [patientinfolibrary.royalmarsden.nhs.uk]
- 2. How to self administer this compound/Velcade | Display Patient Information Leaflets | University Hospitals Plymouth NHS Trust [plymouthhospitals.nhs.uk]
- 3. oncologymedinfo.com [oncologymedinfo.com]
- 4. med.uio.no [med.uio.no]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. medline.com [medline.com]
- 7. globalrph.com [globalrph.com]
- 8. somersetpharma.com [somersetpharma.com]
- 9. pfizermedical.com [pfizermedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
